molecular formula C27H27N3O5 B613490 Fmoc-D-Lys(Nic)-OH CAS No. 252049-12-0

Fmoc-D-Lys(Nic)-OH

Katalognummer: B613490
CAS-Nummer: 252049-12-0
Molekulargewicht: 473,52 g/mole
InChI-Schlüssel: CRRQIRUSEYKWPF-XMMPIXPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-D-Lys(Nic)-OH is a strategically protected D-amino acid building block essential for advanced Fmoc-based solid-phase peptide synthesis (SPPS). This derivative features a nicotinoyl group on the lysine side chain, which serves as a versatile functional handle for constructing complex peptide architectures. Its primary research value lies in enabling the precise integration of D-lysine into a peptide chain, a key technique for engineering peptide stability and biological activity by conferring resistance to proteolytic degradation. The orthogonality of its protecting groups is central to its mechanism of action: the Fmoc group on the alpha-amine is selectively removed under mild basic conditions to facilitate stepwise chain elongation, while the Nicotinoyl (Nic) group on the epsilon-amine remains stable, allowing for its later selective manipulation or removal. This protecting group strategy is crucial for pioneering research applications, including the site-specific synthesis of branched peptide structures, where the side chain is used as a secondary elongation point, and the cyclization of peptides to create macrocyclic compounds with enhanced pharmacological properties. Furthermore, the side-chain nicotinoyl moiety can act as a unique site for the precise conjugation of probes, tags, or other molecular payloads, making this compound a critical reagent for developing targeted therapeutics, diagnostic agents, and novel biochemical tools.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRQIRUSEYKWPF-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Architecture: A Synthesis of Three Key Moieties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Application of Fmoc-D-Lys(Nic)-OH

This guide provides a comprehensive analysis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-D-lysine (this compound), a specialized amino acid derivative crucial for advanced peptide synthesis. We will deconstruct its molecular architecture, explore its physicochemical properties, and detail its strategic application in Solid-Phase Peptide Synthesis (SPPS) for researchers, chemists, and professionals in drug development.

The unique functionality of this compound arises from the strategic combination of three distinct chemical components: a D-lysine scaffold, a base-labile Nα-Fmoc protecting group, and a functionalizing Nε-nicotinoyl group. Understanding the role of each component is fundamental to leveraging this reagent effectively.

The D-Lysine Scaffold

Lysine is a basic, aliphatic amino acid characterized by a side chain terminating in a primary amine (the ε-amino group).[1][2] This side chain provides a versatile point for chemical modification and often participates in critical biological interactions like hydrogen bonding and salt bridges.[1] The use of the D-enantiomer (D-lysine) instead of the naturally occurring L-lysine is a deliberate design choice to confer proteolytic resistance to the resulting peptide, thereby enhancing its in-vivo stability and therapeutic potential.

The Nα-Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached to the α-amino group (Nα) of the D-lysine core. It is the cornerstone of the most widely used orthogonal strategy in modern solid-phase peptide synthesis.[3] Its primary function is to temporarily block the Nα-amine to prevent self-polymerization during the coupling of the carboxylic acid group to the growing peptide chain.

The key feature of the Fmoc group is its lability under mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This allows for its selective removal at each step of the synthesis without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin, a principle known as orthogonal protection.[6]

The Nε-Nicotinoyl Moiety: The Functional Core

The defining feature of this reagent is the nicotinoyl group attached to the ε-amino group (Nε) of the lysine side chain. The nicotinoyl group is a derivative of nicotinic acid (also known as niacin or Vitamin B3) and incorporates a pyridine ring into the side chain. This modification serves several critical purposes in peptide design:

  • Introduction of a Bioactive Handle: The pyridine ring can engage in specific biological interactions, such as π-stacking or hydrogen bonding, potentially enhancing the binding affinity and specificity of the peptide for its target receptor.[7][8]

  • Modulation of Physicochemical Properties: The aromatic and basic nature of the nicotinoyl group can alter the solubility, hydrophilicity, and overall pharmacological profile of the final peptide.

  • Site for Further Conjugation: The pyridine nitrogen offers a potential site for further chemical modifications, such as quaternization, allowing for the development of peptide-based probes or drug delivery systems.

The strategic placement of the stable nicotinoyl amide linkage on the side chain ensures it remains intact throughout the Fmoc-SPPS workflow, including the final acid-mediated cleavage from the resin.

spss_workflow Figure 2: Workflow for Incorporating this compound in SPPS start Resin-Bound Peptide (N-terminal Fmoc) deprotection 1. Nα-Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash (Remove Piperidine) deprotection->wash1 coupling 3. Coupling Reaction This compound + Activator (HBTU) + Base (DIPEA) wash1->coupling wash2 4. DMF Wash (Remove Excess Reagents) coupling->wash2 kaiser_test 5. Monitor Completion (Kaiser Test) wash2->kaiser_test kaiser_test->coupling Positive (Yellow) Recouple next_cycle Proceed to Next Cycle or Final Cleavage kaiser_test->next_cycle Negative (Blue)

Caption: Iterative cycle for peptide chain elongation.

Standard Protocol for Incorporation

This protocol outlines the manual incorporation of a single this compound residue onto a solid support (e.g., Rink Amide resin) bearing a growing peptide chain.

Prerequisites:

  • Resin-bound peptide with a free N-terminal amine (post-Fmoc deprotection).

  • Stock solutions: 20% (v/v) piperidine in DMF, 0.5 M HBTU in DMF, 2 M DIPEA in NMP.

Methodology:

  • Resin Swelling & Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Nα-Fmoc Deprotection (If applicable):

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Preparation of Coupling Solution:

    • In a separate vial, dissolve this compound (4 eq. relative to resin loading) in DMF.

    • Add HBTU solution (3.9 eq.).

    • Add DIPEA solution (8 eq.).

    • Vortex briefly and allow to pre-activate for 2-3 minutes. The solution may change color. Causality: This pre-activation step forms the reactive HOBt-ester, ensuring the coupling reaction begins immediately upon addition to the resin.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain blue/colorless) indicates successful coupling. A positive result (beads turn yellow/orange) indicates incomplete reaction, requiring a second coupling step.

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove all soluble reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the deprotection of the newly added this compound residue to allow for the coupling of the next amino acid in the sequence.

Conclusion

This compound is a highly specialized chemical tool that empowers peptide chemists to move beyond the canonical amino acids. Its structure is a deliberate fusion of a proteolytically stable D-amino acid backbone, a base-labile Fmoc group for seamless integration into SPPS workflows, and a functional nicotinoyl moiety. This side-chain modification introduces a unique chemical handle that can be leveraged to enhance biological activity, modulate pharmacological properties, and design sophisticated peptide-based therapeutics and research probes. A thorough understanding of its tripartite structure is the key to unlocking its full potential in the laboratory.

References

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Matrix Innovation. (n.d.). Fmoc-L-Lys(Dde)-OH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Lys(Fmoc)-OH [75932-02-4]. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Lys-OH HCl [201002-47-3]. Retrieved from [Link]

  • Hellwig, M., Degen, C., & Henle, T. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 50(5), 527–538. Retrieved from [Link]

  • Dery, M., et al. (2018). Synthesis of Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH. ResearchGate. Retrieved from [Link]

  • Anaspec. (n.d.). Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

  • Wikipedia. (n.d.). Lysine. Retrieved from [Link]

  • The Biology Project, University of Arizona. (n.d.). Lysine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Lys(Boc)-OH [92122-45-7]. Retrieved from [Link]

  • Liu, Y., et al. (2022). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. Journal of the American Chemical Society. Retrieved from [Link]

  • Anaspec. (n.d.). Fmoc-D-Lys(Aloc)-OH - 1 g. Retrieved from [Link]

  • Matrix Innovation. (n.d.). Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fmoc-D-Lys(Nic)-OH: Properties and Applications in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Advanced Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving complex and novel peptide architectures. Fmoc-D-Lys(Nic)-OH, an N-α-Fmoc-protected D-lysine derivative with a side-chain ε-amino group acylated with nicotinic acid, emerges as a specialized building block for researchers and drug development professionals. The incorporation of a D-amino acid offers inherent resistance to enzymatic degradation, a critical attribute for therapeutic peptide design. Furthermore, the nicotinoyl (Nic) group on the lysine side chain presents unique physicochemical properties that can be leveraged for specific applications, including potential enhancements in peptide solubility and the introduction of a versatile functional handle for further modification.[1]

This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, strategic applications in SPPS, and detailed protocols for its use. We will explore the causality behind experimental choices, offering insights grounded in established principles of peptide chemistry to empower researchers in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in peptide synthesis. These properties dictate its handling, storage, and reactivity.

PropertyValueSource
Molecular Formula C₂₇H₂₇N₃O₅[2]
Molecular Weight 473.52 g/mol [2]
Appearance Solid
Functional Groups Fmoc, Nicotinoyl
Storage Temperature 2-8°C
Solubility Soluble in common SPPS solvents such as DMF and NMP.

Note: Specific analytical data such as NMR, HPLC, and Mass Spectrometry for this particular compound are not consistently provided by commercial suppliers. Researchers should perform their own characterization upon receipt.

The Strategic Role of the Nicotinoyl Protecting Group

The choice of a side-chain protecting group for lysine is a critical decision in peptide design. While the tert-butoxycarbonyl (Boc) group is the most common choice in Fmoc-based SPPS for its acid lability, the nicotinoyl group offers a distinct set of characteristics.[3]

Rationale for Employing the Nicotinoyl Group:

  • Enhanced Solubility: The pyridine ring of the nicotinoyl group can improve the solubility of the growing peptide chain, particularly for hydrophobic sequences that are prone to aggregation during synthesis.[1]

  • Modulation of Physicochemical Properties: The aromatic and polar nature of the nicotinoyl group can influence the overall properties of the final peptide, potentially affecting its conformation, binding affinity, and pharmacokinetic profile.[1]

  • Orthogonality: The nicotinoyl group is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine in DMF). Its removal under different conditions allows for selective deprotection and modification of the lysine side chain.

Experimental Protocols: Incorporation and Deprotection of this compound

The successful incorporation of this compound into a peptide sequence relies on standard and well-established Fmoc-SPPS protocols. The key distinction lies in the final cleavage and deprotection strategy, or in a selective on-resin deprotection if desired.

Standard Fmoc-SPPS Coupling Protocol

This protocol outlines the steps for incorporating this compound into a growing peptide chain on a solid support.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[4]
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2-4 equivalents), to the activation solution.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result indicates complete coupling.
  • Wash the resin thoroughly with DMF.

Diagram of the Fmoc-SPPS Cycle:

Fmoc_SPPS_Cycle Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Next_Cycle Next Cycle or Final Cleavage Washing_2->Next_Cycle Next_Cycle->Fmoc_Deprotection Continue Synthesis

Caption: Standard workflow for Fmoc solid-phase peptide synthesis.

Final Cleavage and Deprotection of the Nicotinoyl Group

For the final cleavage of the peptide from the resin and the simultaneous removal of the nicotinoyl and other acid-labile side-chain protecting groups, a standard trifluoroacetic acid (TFA)-based cocktail is effective.

Reagent K Cleavage Cocktail: [4]

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • After the final coupling and Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and then dichloromethane (DCM), and dry it under vacuum.

  • Add the freshly prepared Reagent K cocktail to the dried resin (approximately 10 mL per gram of resin).[4]

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.[4]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the peptide precipitate by centrifugation and wash it with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Selective On-Resin Deprotection of the Nicotinoyl Group (Proposed Method)

Step 1: Quaternization of the Pyridine Ring

  • Reagents: Methyl iodide (CH₃I) in a suitable solvent like DMF or NMP.

  • Procedure:

    • Swell the peptide-resin in the chosen solvent.

    • Add an excess of methyl iodide to the resin suspension.

    • Allow the reaction to proceed at room temperature for several hours to overnight. The progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry to observe the mass shift corresponding to methylation.

    • Wash the resin thoroughly with the reaction solvent and then with DCM to remove excess methyl iodide.

Step 2: Mild Alkaline Hydrolysis

  • Reagents: A mild aqueous base, such as dilute ammonium hydroxide or a buffered solution at a pH of 9-10.

  • Procedure:

    • Treat the resin with the mild alkaline solution.

    • Monitor the deprotection by taking resin samples at different time points, followed by cleavage and mass spectrometry analysis.

    • Once the deprotection is complete, wash the resin extensively with water and then with DMF to prepare for the next synthetic step.

Causality and Rationale: The quaternization of the pyridine nitrogen with methyl iodide significantly increases the electron deficiency of the aromatic ring, making the amide bond more susceptible to nucleophilic attack. Subsequent treatment with a mild base can then hydrolyze the amide bond, releasing the free ε-amino group of lysine. This two-step process offers a potential orthogonal deprotection strategy, as the conditions are distinct from the acidic conditions used for Boc group removal and the standard basic conditions for Fmoc removal.

Diagram of Proposed Selective Nicotinoyl Deprotection:

Nic_Deprotection Start Peptide-Resin-Lys(Nic) Quaternization Step 1: Quaternization (Methyl Iodide in DMF) Start->Quaternization Intermediate Peptide-Resin-Lys(Nic⁺-Me) Quaternization->Intermediate Hydrolysis Step 2: Mild Alkaline Hydrolysis (e.g., aq. NH₄OH) Intermediate->Hydrolysis Final_Product Peptide-Resin-Lys(NH₂) Hydrolysis->Final_Product

Caption: Proposed two-step workflow for selective on-resin deprotection.

Advanced Applications and Future Perspectives

The use of this compound and other nicotinoyl-protected amino acids opens avenues for the synthesis of complex peptides with tailored properties. The nicotinoyl moiety can serve as a handle for post-synthesis modifications, such as the attachment of labels, cross-linkers, or drug conjugates. The unique electronic properties of the pyridine ring could also be exploited in the design of peptides with specific catalytic or binding functions.

Research into the deprotection of the isomeric picoloyl (Pico) group has shown that it can be catalytically removed with high chemoselectivity using inexpensive copper(II) or iron(III) salts.[5] This suggests that similar catalytic methods could potentially be developed for the nicotinoyl group, offering even milder and more efficient deprotection strategies in the future.

Conclusion

This compound is a valuable, albeit specialized, tool in the peptide chemist's arsenal. Its D-configuration provides metabolic stability, while the nicotinoyl side-chain protecting group offers potential advantages in terms of peptide solubility and provides a handle for orthogonal deprotection and further functionalization. While standard SPPS protocols are suitable for its incorporation, the development of robust and validated on-resin deprotection methods will further expand its utility. This guide provides a foundational understanding of the properties and applications of this compound, empowering researchers to strategically employ this building block in the synthesis of advanced and therapeutically relevant peptides.

References

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Geringer, S. A., Mannino, M. P., Bandara, M. D., & Demchenko, A. V. (2020). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Organic & Biomolecular Chemistry, 18(23), 4434-4443. Available from: [Link]

  • This reference is not available in the provided search results.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

A Technical Guide to Fmoc-D-Lys(Nic)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-D-lysine, or Fmoc-D-Lys(Nic)-OH. This specialized amino acid derivative is a critical building block for introducing a nicotinoyl moiety into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). We will explore its physicochemical properties, strategic applications stemming from the nicotinoyl group's unique characteristics, and provide a detailed, field-proven protocol for its successful incorporation into synthetic peptides.

Introduction to this compound

In the landscape of peptide synthesis, the strategic modification of amino acid side chains is a cornerstone of designing novel therapeutics, probes, and biomaterials. This compound is a derivative of D-lysine where the alpha-amino group is protected by the base-labile Fmoc group, and the epsilon-amino group of the side chain is acylated with nicotinic acid (Vitamin B3), forming a stable amide linkage.

The incorporation of a D-amino acid isomer, such as D-lysine, inherently enhances the proteolytic resistance of the resulting peptide, a critical attribute for improving in-vivo stability and bioavailability. The addition of the nicotinoyl moiety further expands the functional possibilities. Nicotinoyl derivatives of amino acids have been synthesized to improve the stability and degradation profiles of parent molecules and to explore novel interactions with biological targets, such as DNA.[1] This makes this compound a valuable reagent for creating peptides with enhanced pharmacokinetic properties or for designing unique bioactive constructs.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is essential for correct reagent handling, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular Weight 473.52 g/mol [2]
Empirical Formula C₂₇H₂₇N₃O₅[2]
Appearance White to off-white solid[2]
SMILES String OC(=O)c1cccnc1)NC(=O)OCC2c3ccccc3-c4ccccc24[2]
InChI Key CRRQIRUSEYKWPF-XMMPIXPASA-N[2]
Storage 2-8°C, desiccated

Core Applications in Peptide and Drug Development

The selection of this compound over other lysine derivatives is a deliberate choice driven by the desired final properties of the peptide. The nicotinoyl group is stable under the standard conditions of Fmoc-SPPS, including repetitive piperidine treatments for Fmoc removal and final cleavage with trifluoroacetic acid (TFA).[1]

  • Enhanced Pharmacokinetics : Peptidyl modification with moieties like nicotinic acid can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This strategy has been explored to improve the stability and potency of drug candidates.[1]

  • Probing Biomolecular Interactions : The pyridine ring of the nicotinoyl group can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. Peptides incorporating this group can be designed to study or modulate protein-protein or protein-nucleic acid interactions. Studies have shown that nicotinoyl-amino acid conjugates exhibit an affinity for DNA.[1]

  • Development of Novel Antimicrobials : The inclusion of D-amino acids is a well-established strategy for creating antimicrobial peptides (AMPs) that are less susceptible to bacterial proteases. Modifying the lysine side chain can further tune the peptide's amphipathicity and target specificity.

Visualizing the Core Components and Workflow

To appreciate its role in synthesis, it is useful to visualize both the molecule's structure and the process of its incorporation.

cluster_M This compound Structure Fmoc Fmoc Group (Base-Labile Protection) Lys D-Lysine Core (Proteolytic Resistance) Fmoc->Lys α-Amino COOH Carboxylic Acid (Coupling Site) Lys->COOH Nic Nicotinoyl Group (Functional Moiety) Nic->Lys ε-Amino

Caption: Key functional components of the this compound molecule.

Resin 1. Start: Resin-Bound Peptide (with free N-terminus) Activate 2. Activation: Activate this compound (e.g., with HBTU/DIPEA) Couple 3. Coupling: Add activated amino acid to the resin Activate->Couple Wash1 4. Wash: Remove excess reagents (DMF, DCM) Couple->Wash1 Deprotect 5. Fmoc Deprotection: Treat with 20% Piperidine/DMF Wash1->Deprotect Wash2 6. Wash: Remove dibenzofulvene adduct Deprotect->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Cleave Final Step: Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleave After last AA Cycle->Activate

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Experimental Protocol for Incorporation via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a Rink Amide resin. The quantities are based on a 0.1 mmol synthesis scale.

Materials and Reagents
  • Resin : Rink Amide MBHA resin (loading ~0.5 mmol/g).

  • Amino Acid : this compound.

  • Solvents : N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade.

  • Deprotection Solution : 20% (v/v) Piperidine in DMF.

  • Activation Reagents : HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA).

  • Washing Solutions : DMF, DCM.

  • Cleavage Cocktail : 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation Solvent : Cold diethyl ether.

Step-by-Step Methodology
  • Resin Preparation and Swelling :

    • Place 200 mg of Rink Amide resin (~0.1 mmol) into a fritted reaction vessel.

    • Add 5 mL of DMF and agitate gently for 30 minutes to swell the resin beads.

    • Drain the DMF.

  • Initial Fmoc Deprotection (of the resin or previous amino acid) :

    • Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.

    • Add a fresh 5 mL of 20% piperidine/DMF. Agitate for 10 minutes. Drain.

    • Causality : This two-step deprotection ensures complete removal of the Fmoc group. The initial short step removes the bulk, and the second, longer step drives the reaction to completion.

    • Wash the resin thoroughly: 3x with DMF, 3x with DCM, and 3x with DMF (2 min each wash).

  • Amino Acid Activation and Coupling :

    • In a separate vial, dissolve this compound (4 eq., 0.4 mmol, 189.4 mg) and HBTU (3.9 eq., 0.39 mmol, 148 mg) in 2 mL of DMF.

    • Add DIPEA (8 eq., 0.8 mmol, 140 µL).

    • Causality : DIPEA is a non-nucleophilic base that activates the carboxyl group for coupling without causing premature Fmoc deprotection.

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the drained, deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing :

    • Perform a Kaiser test to confirm reaction completion. A negative result (clear/yellow beads) indicates a successful coupling. If positive (blue beads), recoupling may be necessary.

    • Once complete, drain the coupling solution.

    • Wash the resin as in step 2: 3x with DMF, 3x with DCM, and 3x with DMF. The resin is now ready for the next cycle of deprotection and coupling.

  • Final Cleavage and Peptide Precipitation :

    • After the entire peptide sequence is assembled, wash the final resin-bound peptide with DCM and dry it under a stream of nitrogen.

    • Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.

    • Causality : TIS and water act as scavengers to protect sensitive residues (like Trp, Met, Cys) from reactive cations generated during the cleavage of other side-chain protecting groups.

    • Agitate at room temperature for 2-3 hours.

    • Filter the solution to separate the resin, collecting the filtrate which contains the crude peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise into a conical tube containing 40 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Conclusion

This compound is a highly versatile and valuable building block in modern peptide chemistry. Its use provides a dual advantage: the D-isomer backbone enhances proteolytic stability, while the nicotinoyl side chain offers a means to modulate the peptide's physicochemical and biological properties. By leveraging the robust and orthogonal nature of Fmoc-SPPS chemistry, researchers can reliably incorporate this moiety to develop next-generation peptide therapeutics and research tools with tailored functions and improved in-vivo performance.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Unlocking Peptide Complexity: The Role of Fmoc-Lys(Dde)-OH in Custom Synthesis. CreoSalus. [Link]

  • Fmoc-D-Lys(Boc)-OH [92122-45-7] - Aapptec Peptides. Aapptec. [Link]

  • Fmoc-D-Lys(Fmoc)-OH [75932-02-4] - Aapptec Peptides. Aapptec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. HETEROCYCLES, Vol. 92, No. 2, 2016. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. [Link]

  • Directional coupling of synthetic peptides to poly-L-lysine and applications to the ELISA. Analytical Biochemistry. [Link]

  • Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry. [Link]

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. ResearchGate. [Link]

  • Engineered Lysin-Derived Peptide as a Potent Antimicrobial for Acne Vulgaris. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Fmoc-D-Lys(Nic)-OH: A Versatile Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Lysine Modification in Peptide Therapeutics

The deliberate and precise modification of amino acid side chains is a cornerstone of modern peptide drug discovery and development. Among the canonical amino acids, lysine, with its primary ε-amino group, offers a versatile handle for the introduction of a wide array of functionalities. These modifications can profoundly influence a peptide's therapeutic properties, including its stability, solubility, receptor affinity, and pharmacokinetic profile. The choice of a temporary protecting group for the lysine side chain during solid-phase peptide synthesis (SPPS) is therefore a critical decision that dictates the synthetic strategy and the potential for subsequent modifications.

This technical guide provides a comprehensive overview of Nα-Fmoc-Nε-nicotinoyl-D-lysine (Fmoc-D-Lys(Nic)-OH), a unique building block for SPPS. We will delve into its chemical properties, synthesis, and applications, with a particular focus on the strategic advantages conferred by the nicotinoyl (Nic) protecting group. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of complex peptide-based therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueReference
CAS Number 252049-12-0[1]
Molecular Formula C₂₇H₂₇N₃O₅[2]
Molecular Weight 473.52 g/mol [2]
Appearance Solid[2]
Solubility Soluble in common SPPS solvents such as DMF and NMP.

The Nicotinoyl Group: More Than Just a Protecting Group

The nicotinoyl group, derived from nicotinic acid (niacin or vitamin B3), offers a unique combination of properties that distinguish it from more conventional lysine side-chain protecting groups like Boc, Cbz, or Dde.[3][4]

Enhanced Solubility and Stability

A key advantage of the nicotinoyl group is its ability to enhance the solubility and stability of the growing peptide chain.[5] The pyridine ring of the nicotinoyl moiety can improve the solvation of the peptide in the polar solvents used in SPPS, which can be particularly beneficial for the synthesis of hydrophobic or aggregation-prone sequences.

A Versatile Chemical Handle

Beyond its protective function, the nicotinoyl group serves as a versatile chemical handle for post-synthetic modifications. The pyridine ring can be targeted for various chemical transformations, allowing for the introduction of labels, cross-linkers, or other functionalities at a specific lysine residue.

Synthesis of this compound

While a detailed, publicly available protocol for the synthesis of this compound is not readily found in standard literature, the general synthetic strategy would involve the selective protection of the α-amino and ε-amino groups of D-lysine. A plausible synthetic route is outlined below:

Synthesis_Workflow D_Lys D-Lysine Step1 Protection of α-amino group D_Lys->Step1 Intermediate1 α-Protected D-Lysine Step1->Intermediate1 Step2 Nicotinoylation of ε-amino group Intermediate1->Step2 Intermediate2 α-Protected-Nε-Nicotinoyl-D-Lysine Step2->Intermediate2 Step3 Introduction of Fmoc group to α-amino group Intermediate2->Step3 Final_Product This compound Step3->Final_Product SPPS_Workflow Start Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Elongated Peptide Washing2->End

Figure 2: General workflow for the incorporation of this compound in SPPS.

Deprotection of the Nicotinoyl Group

The removal of the nicotinoyl group from the lysine side chain is a critical step that must be considered in the overall synthetic strategy. The stability of the nicotinoyl group to standard Fmoc deprotection conditions (piperidine in DMF) and final cleavage from the resin (e.g., with TFA) is a key aspect of its utility. Specific conditions for the cleavage of the nicotinoyl group from a lysine side-chain are not extensively documented in readily available literature, suggesting its stability under standard SPPS conditions. Further investigation into specific cleavage cocktails or enzymatic methods may be required depending on the desired final product.

Analytical Characterization

The purity and identity of this compound and the resulting peptides should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of protected amino acids and peptides. A typical analytical method would involve a C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). The chromatogram of a pure sample of this compound would show a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The spectra would show characteristic signals for the protons and carbons of the Fmoc, D-lysine, and nicotinoyl moieties.

Conclusion: A Strategic Asset for Advanced Peptide Design

This compound is a valuable and versatile building block for the synthesis of complex peptides. The unique properties of the nicotinoyl group, including its ability to enhance solubility and serve as a handle for further modification, make it a strategic choice for researchers in drug discovery and development. A thorough understanding of its chemical properties, synthesis, and application in SPPS, as outlined in this guide, will empower scientists to leverage this unique reagent for the creation of novel and potent peptide-based therapeutics.

References

  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase - Open Access Pub. (URL: [Link])

  • Supporting Information - ScienceOpen. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])

  • Protecting Groups in Peptide Synthesis | Request PDF - ResearchGate. (URL: [Link])

  • CN112110833A - Preparation method of Fmoc-Lys (Mtt)
  • CN118978459B - Preparation method of Fmoc-L-Lys(ivDde)
  • FMOC-LYS-OH - SpectraBase. (URL: [Link])

  • SPPS Tips For Success Handout - Mesa Labs. (URL: [Link])

  • WO2020199461A1 - Method for synthesizing polypeptide-derived compound - Google P
  • Combinatorial organic synthesis of unique biologically active compounds - Justia Patents. (URL: [Link])

  • Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - NIH. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])

  • Fmoc-D-Lys(Fmoc)-OH [75932-02-4] - Aapptec Peptides. (URL: [Link])

  • How do I protect all the side chain amine groups of lysine and arginine? - ResearchGate. (URL: [Link])

  • Selective cleavage enhanced by acetylating the side chain of lysine - PubMed. (URL: [Link])

Sources

Synthesis of Fmoc-D-Lys(Nic)-OH: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fmoc-D-Lys(Nic)-OH in Peptide and Drug Development

In the landscape of peptide synthesis and drug discovery, the incorporation of modified amino acids is a cornerstone for innovation. This compound, a derivative of D-lysine, stands out as a pivotal building block for the synthesis of complex peptides with enhanced therapeutic potential.[1] The strategic placement of the nicotinoyl (Nic) group on the ε-amino side chain of D-lysine, combined with the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, offers a unique set of advantages for researchers and drug development professionals.[1]

The D-configuration of the lysine backbone inherently provides resistance to enzymatic degradation by proteases, a critical factor in improving the in-vivo half-life of peptide-based therapeutics. Furthermore, the nicotinoyl moiety is not merely a passive protecting group; it can actively modulate the physicochemical properties of the final peptide, often enhancing solubility and stability.[1] This dual-functionality makes this compound an invaluable tool for constructing sophisticated peptide architectures, including peptide-drug conjugates and targeted therapeutics. This guide provides an in-depth technical overview of the synthesis, purification, and characterization of this compound, grounded in established chemical principles and field-proven insights.

Synthetic Strategy: Selective Acylation of the Lysine Side Chain

The synthesis of this compound hinges on the selective acylation of the ε-amino group of Fmoc-D-Lys-OH with nicotinic acid. This requires the activation of the carboxylic acid of nicotinic acid to facilitate the formation of a stable amide bond with the primary amine of the lysine side chain, while the α-amino group remains protected by the Fmoc group.

A robust and widely adopted method for such couplings in peptide chemistry involves the use of carbodiimide activators in the presence of a benzotriazole-based additive. This approach minimizes side reactions and ensures high coupling efficiency. The overall synthetic workflow can be visualized as a two-step process: activation of the coupling agent followed by the nucleophilic attack of the lysine side-chain amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Purification & Characterization Fmoc-D-Lys-OH Fmoc-D-Lys-OH Coupling Amide Bond Formation (Acylation) Fmoc-D-Lys-OH->Coupling Nicotinic_Acid Nicotinic Acid Activation Activation of Nicotinic Acid Nicotinic_Acid->Activation Coupling_Reagents HBTU/HOBt/DIEA Coupling_Reagents->Activation Activation->Coupling Activated Nicotinic Ester Workup Aqueous Workup Coupling->Workup Crude Product Purification Reverse-Phase HPLC Workup->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Purified This compound

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for selective N-acylation in peptide synthesis.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Fmoc-D-Lys-OHPeptide Synthesis GradeSigma-Aldrich
Nicotinic Acid≥99.5%Alfa Aesar
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeGL Biochem
HOBt (1-Hydroxybenzotriazole)Peptide Synthesis GradeGL Biochem
DIEA (N,N-Diisopropylethylamine)Peptide Synthesis GradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Ethyl AcetateACS GradeVWR
1 M Hydrochloric Acid
Saturated Sodium Bicarbonate Solution
Brine (Saturated Sodium Chloride Solution)
Anhydrous Magnesium Sulfate
Reverse-Phase C18 Silica Gelfor Flash Chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-D-Lys-OH (1.0 eq) and nicotinic acid (1.1 eq) in anhydrous DMF.

    • In a separate flask, dissolve HBTU (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Activation and Coupling:

    • Cool the solution of Fmoc-D-Lys-OH and nicotinic acid to 0 °C in an ice bath.

    • Slowly add DIEA (2.5 eq) to the cooled solution while stirring.

    • To this mixture, add the solution of HBTU and HOBt dropwise over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

    • For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[3][4] A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for the purification of Fmoc-protected amino acids.[3]

Quantitative Data Summary
ParameterValueRationale
Stoichiometry
Fmoc-D-Lys-OH1.0 eqLimiting Reagent
Nicotinic Acid1.1 eqSlight excess to drive the reaction to completion.
HBTU1.1 eqCoupling activator.
HOBt1.1 eqReduces racemization and improves coupling efficiency.
DIEA2.5 eqActs as a non-nucleophilic base to neutralize the reaction mixture.
Reaction Conditions
SolventAnhydrous DMFGood solvent for all reactants.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic activation step.
Reaction Time4-6 hoursTypical duration for complete coupling.
Purification
Primary MethodFlash Column ChromatographyFor removal of bulk impurities.
Secondary MethodReverse-Phase HPLCFor achieving high purity (>98%).
Expected Yield70-85%Based on similar acylation reactions.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the Fmoc group (aromatic protons between 7.2-7.8 ppm), the nicotinoyl group (aromatic protons), and the aliphatic protons of the lysine side chain and backbone.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, with characteristic shifts for the carbonyl carbons of the Fmoc, nicotinoyl, and carboxylic acid groups.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. The expected molecular weight for this compound (C₂₇H₂₇N₃O₅) is 473.52 g/mol .[5]

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the final product. A sharp, single peak at the expected retention time indicates a high degree of purity.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material, the reaction time can be extended, or an additional portion of the activated nicotinic acid can be added.

  • Side Reactions: The primary potential side reaction is the acylation of the α-amino group if the Fmoc protection is compromised. Using high-quality starting materials and anhydrous conditions minimizes this risk.

  • Purification Challenges: The amphipathic nature of the molecule can sometimes lead to challenging purification. A shallow gradient in RP-HPLC is often necessary to achieve good separation from closely eluting impurities.[3]

Conclusion: A Versatile Building Block for Next-Generation Peptides

The successful synthesis of this compound provides access to a versatile and powerful tool for the construction of novel peptide-based therapeutics. The strategic incorporation of the nicotinoyl moiety on the D-lysine scaffold opens up new avenues for modulating the pharmacokinetic and pharmacodynamic properties of peptides. This in-depth guide, from synthetic strategy to detailed experimental protocol and characterization, serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique advantages of this important amino acid derivative.

References

  • Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. International Journal of Peptide and Protein Research, 40(5), 370-379. [Link]

  • PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. Der Pharma Chemica, 8(1), 304-311. [Link]

Sources

A Technical Guide to Fmoc-D-Lys(Nic)-OH: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Nicotinoylated Lysine in Peptide Therapeutics

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These modifications are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of peptide candidates, enhancing their stability, and introducing novel functionalities. Among these valuable building blocks is Fmoc-D-Lys(Nic)-OH, an Nα-Fmoc protected D-lysine derivative where the side-chain ε-amino group is acylated with a nicotinoyl (nicotinic acid) moiety.

This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing in-depth information on the sourcing of this compound, its key chemical attributes, and its application in solid-phase peptide synthesis (SPPS). Furthermore, it will delve into the rationale behind utilizing the nicotinoyl group in peptide drug design, supported by detailed experimental protocols and visual workflows.

I. Sourcing and Procurement of this compound

Identifying a reliable supplier for specialized amino acid derivatives is critical for ensuring the quality and reproducibility of research. This compound is a specialty reagent and its availability can be more limited than standard protected amino acids.

Several reputable suppliers in the life sciences sector offer this compound. Below is a comparative table of known suppliers. It is important to note that pricing for such specialized reagents is often not publicly listed and typically requires a direct inquiry or quotation.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityNotes
Sigma-Aldrich (AldrichCPR) fmoc-D-lys(nicotinoyl)-oh252049-12-0C₂₇H₂₇N₃O₅473.52Not specified; sold "as-is" for early discovery researchPricing available upon signing in to view organizational & contract pricing.
Santa Cruz Biotechnology This compound252049-12-0C₂₇H₂₇N₃O₅473.52>95%For research use only[1][2]. Pricing available upon inquiry.
Advanced ChemTech This compound252049-12-0C₂₇H₂₇N₃O₅473.52 g/mol Not specifiedCatalog number FK3389[3]. Pricing available upon inquiry.
Creative Peptides This compound252049-12-0C₂₇H₂₇N₃O₅Not specified>95%Available for inquiry[2].

For researchers requiring different protecting group strategies, a more common derivative, Fmoc-D-Lys(Boc)-OH, is widely available and its pricing can serve as a general reference point for cost estimation. For example, Sigma-Aldrich offers Fmoc-D-Lys(Boc)-OH (98% purity) at approximately $40.00 for 1g, $67.40 for 5g, and $210.00 for 25g[4].

II. Chemical Properties and Handling

This compound is typically supplied as a solid. Key chemical identifiers are provided in the table above.

  • Storage : It is recommended to store the compound in a cool, dry place.

III. The Role of the Nicotinoyl Moiety in Drug Development

The incorporation of a nicotinoyl group onto the side chain of lysine offers several potential advantages in the design of peptide therapeutics:

  • Modulation of Physicochemical Properties : The pyridine ring of the nicotinoyl group can influence the overall polarity, solubility, and charge distribution of the peptide.

  • Introduction of a Potential Pharmacophore : The nicotinamide structure is a key component of the coenzyme NAD+ and is recognized by a variety of enzymes. Its inclusion in a peptide sequence could introduce novel biological activities or targeting capabilities.

  • Enhancement of Stability : Acylation of the lysine side chain can protect it from enzymatic degradation, potentially increasing the in vivo half-life of the peptide.

  • Platform for Further Modification : The pyridine nitrogen can be a site for further chemical derivatization, allowing for the attachment of other functional groups, such as imaging agents or drug conjugates.

IV. Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:
  • This compound

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Diethyl ether, cold

  • Acetonitrile (ACN) and water for HPLC purification

  • Mass spectrometer for analysis

Workflow for Fmoc-SPPS:

The general workflow for solid-phase peptide synthesis is depicted in the following diagram:

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection after last amino acid Repeat->Deprotection1 Cleavage Cleavage & Side-chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (or another Fmoc-amino acid) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

The following diagram illustrates the key steps in a single coupling cycle of Fmoc-SPPS:

Coupling_Cycle cluster_resin On Solid Support cluster_solution In Solution Resin_Fmoc Resin-Peptide-Fmoc Piperidine 20% Piperidine in DMF Resin_Fmoc->Piperidine Resin_NH2 Resin-Peptide-NH2 Activated_AA Activated Fmoc-AA Resin_NH2->Activated_AA Coupling Fmoc_AA Fmoc-AA-OH Activator Coupling Reagent + Base Fmoc_AA->Activator Piperidine->Resin_NH2 Deprotection Activator->Activated_AA Activation

Caption: A single amino acid coupling cycle in Fmoc-SPPS.

V. Conclusion

This compound is a valuable, albeit specialized, building block for the synthesis of modified peptides with potential therapeutic applications. While its procurement may require direct engagement with suppliers, its incorporation into peptide sequences follows standard and well-established Fmoc-SPPS protocols. The unique properties of the nicotinoyl moiety offer a promising avenue for medicinal chemists to fine-tune the biological and pharmacological profiles of peptide drug candidates. As the field of peptide therapeutics continues to evolve, the strategic use of such non-canonical amino acids will undoubtedly play a crucial role in the development of next-generation therapies.

VI. References

Sources

Section 1: Compound Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of Fmoc-D-Lys(Nic)-OH

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, application, and disposal of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-D-lysine, or this compound. As a specialized amino acid derivative, its proper management is critical not only for personnel safety but also for ensuring the integrity and success of complex synthetic workflows, particularly in solid-phase peptide synthesis (SPPS).

This compound is a derivative of the D-enantiomer of lysine, an essential amino acid. It is engineered with two key protecting groups that dictate its use in chemical synthesis.[1]

  • Nα-Fmoc group: The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group attached to the alpha-amino function.[2] Its primary role is to prevent unwanted polymerization during the activation and coupling of the carboxyl group. It is selectively removed under mild basic conditions, typically with piperidine, which forms the cornerstone of the widely used Fmoc/tBu orthogonal synthesis strategy.[3]

  • Nε-Nicotinoyl (Nic) group: The nicotinoyl group, derived from nicotinic acid (Vitamin B3), protects the epsilon-amino group on the lysine side chain. This amide linkage is stable to the mild basic conditions used for Fmoc removal and the strong acidic conditions (e.g., trifluoroacetic acid) typically used for final peptide cleavage from the resin.[4][5] This makes it a permanent modification unless specific, harsher cleavage methods are employed.

The strategic placement of these groups allows for the precise incorporation of a D-lysine residue with a nicotinoyl-modified side chain into a peptide sequence.

Table 1: Physicochemical Data for this compound and Related Analogs

Property This compound Fmoc-D-Lys(Boc)-OH (Analog) Source(s)
Molecular Formula C₂₇H₂₇N₃O₅ C₂₆H₃₂N₂O₆
Molecular Weight 473.52 g/mol 468.54 g/mol
Appearance Assumed to be a white to off-white solid/powder White to beige powder
Storage Temperature 2-8°C (Recommended) 2-8°C to 15-25°C [6]

| Solubility | Soluble in common SPPS solvents (e.g., DMF, NMP) | Soluble in DMF | |

Section 2: Hazard Identification and Comprehensive Risk Assessment

Intrinsic Hazards of this compound

Based on SDSs for analogous compounds like Fmoc-Lys(Boc)-OH and Fmoc-Lys-OH (HCl), the intrinsic hazards are considered low, but caution is warranted.[7][8][9][10]

  • Physical Hazards: Not classified as a physical hazard. As a fine powder, it may form combustible dust clouds in air if dispersed in sufficient concentrations.

  • Health Hazards:

    • Inhalation: May cause respiratory tract irritation. Fine dust can be easily inhaled.[7][9]

    • Skin Contact: May cause skin irritation upon prolonged contact.[9]

    • Eye Contact: May cause serious eye irritation.[9]

    • Ingestion: May be harmful if swallowed.[9]

  • Environmental Hazards: Some derivatives are classified as very toxic to aquatic life with long-lasting effects.[6] Discharge into the environment must be avoided.[8]

Extrinsic Hazards from Associated Reagents

The primary risks in handling this compound arise from the hazardous chemicals required for its application in SPPS.

Table 2: Hazard Profile of Key Associated Reagents

Reagent Key Hazards GHS Pictograms
Piperidine Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Danger
N,N-Dimethylformamide (DMF) Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child (Reproductive Toxicity). Danger
Trifluoroacetic Acid (TFA) Fatal if inhaled. Causes severe skin burns and serious eye damage. Toxic to aquatic life. Danger

| Coupling Reagents (e.g., HBTU, DIC) | May cause skin and eye irritation. May cause respiratory irritation. Can be potent sensitizers. | Warning |

Section 3: Engineering Controls, Personal Protection, and Storage

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential.

Engineering Controls
  • Ventilation: All handling of the solid compound and associated volatile reagents (especially Piperidine, DMF, and TFA) must be performed in a certified chemical fume hood to maintain airborne concentrations below exposure limits.[7][10]

  • Static Control: For transfers of large quantities of the powder, use grounded equipment and conductive tools to prevent static discharge.[9]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale Source(s)
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against dust particles and splashes of hazardous liquids. [8]
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). Inspect gloves prior to use. Provides a barrier against skin contact with the compound and solvents. [8][11]
Skin and Body Protection Lab coat. For larger scale operations, consider chemically resistant aprons or suits. Prevents contamination of personal clothing and protects skin. [8]

| Respiratory Protection | Not required if handled exclusively within a functioning fume hood. If weighing outside a hood, an N95-rated respirator may be appropriate. | Prevents inhalation of fine dust. |[10] |

Handling and Storage
  • Handling: Avoid creating dust. Weigh the compound carefully in a fume hood or a ventilated balance enclosure. Keep away from strong oxidizing agents, heat, and sources of ignition.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[6] Keep away from incompatible materials such as strong oxidizing agents.[11]

Section 4: Key Experimental Protocols and Workflows

The following protocols are standard procedures for the use of this compound in manual Fmoc-SPPS. All steps must be performed in a chemical fume hood with appropriate PPE.

Workflow for a Single Coupling and Deprotection Cycle

This diagram illustrates the core logic of incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support.

SPPS_Cycle Fig 1: Fmoc-SPPS Single Amino Acid Incorporation Workflow cluster_resin Peptide-Resin cluster_coupling Coupling Step cluster_deprotection Deprotection Step Resin_Start Resin with free N-terminal amine (Positive Kaiser Test) Activate 1. Activate this compound (e.g., with DIC/Oxyma) Couple 2. Add activated AA to resin React for 1-2 hours Activate->Couple Wash_Couple 3. Wash resin with DMF Couple->Wash_Couple Kaiser_Test_Negative 4. Perform Kaiser Test (Negative result = success) Wash_Couple->Kaiser_Test_Negative Deprotect 5. Add 20% Piperidine in DMF React for 10-20 min Kaiser_Test_Negative->Deprotect Wash_Deprotect 6. Wash resin with DMF Deprotect->Wash_Deprotect Kaiser_Test_Positive 7. Perform Kaiser Test (Positive result = success) Wash_Deprotect->Kaiser_Test_Positive Kaiser_Test_Positive->Activate Ready for next cycle

Caption: Fig 1: Fmoc-SPPS Single Amino Acid Incorporation Workflow

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

Causality: This protocol activates the carboxylic acid of this compound to form a highly reactive species (e.g., an active ester) that readily reacts with the free N-terminal amine of the peptide on the resin, forming a stable amide bond.

Methodology:

  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine (confirmed by a positive Kaiser test). Swell the resin in DMF for 30 minutes.

  • Activation Solution: In a separate vessel, dissolve this compound (3 eq.), an activating agent such as OxymaPure (3 eq.), in DMF. Add the coupling reagent, such as N,N'-Diisopropylcarbodiimide (DIC) (3 eq.), and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Drain the DMF from the swelled resin. Immediately add the activation solution to the resin.

  • Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates the successful consumption of all free amines and completion of the coupling.

  • Washing: Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin now bears an N-terminally Fmoc-protected peptide, elongated by one D-Lys(Nic) residue.

Protocol 2: Nα-Fmoc Group Deprotection

Causality: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. The secondary amine, piperidine, abstracts the acidic proton on the fluorene ring, leading to the elimination of the Fmoc carbamate and liberation of the free amine on the peptide. The resulting dibenzofulvene byproduct is scavenged by excess piperidine to prevent side reactions.

Fmoc_Deprotection Fig 2: Mechanism of Fmoc Deprotection by Piperidine Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination Free_Amine H₂N-Peptide (Free Amine) Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Fig 2: Mechanism of Fmoc Deprotection by Piperidine

Methodology:

  • Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF.

  • First Treatment: Drain the DMF from the washed resin (from Protocol 1, step 6). Add the 20% piperidine solution and agitate for 2-3 minutes. Drain the solution.

  • Second Treatment: Add a fresh aliquot of the 20% piperidine solution and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.

  • Monitoring: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the newly liberated free N-terminal amine. The resin is now ready for the next coupling cycle.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

  • Spill Response:

    • Solid Spill: Evacuate the area. Wearing full PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation. Place in a sealed, labeled container for disposal.[11]

    • Liquid Spill (solvents): Evacuate the area. Wearing full PPE (including respiratory protection if necessary), contain the spill with absorbent material (e.g., vermiculite, sand). Prevent entry into waterways. Collect and place in a sealed, labeled container for disposal.[11]

Section 6: Waste Management and Disposal

Chemical waste generated from processes involving this compound must be handled as hazardous.

  • Solid Waste: Unused this compound, contaminated PPE, and used resin should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid wastes, including DMF washes, piperidine solutions (containing the DBF-adduct), and TFA cleavage cocktails, must be collected in separate, compatible, and clearly labeled hazardous waste containers. Never mix different waste streams unless compatibility is confirmed. For example, acidic TFA waste should not be mixed with basic piperidine waste.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6][11]

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Lys(Boc,Me)-OH. Retrieved from [Link]

  • Advanced Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (2020). SAFETY DATA SHEET: Fmoc-Lys(Fmoc)-OH. Retrieved from [Link]

  • Houben-Weyl. (n.d.). Photocleavable Protecting Groups. Retrieved from [Link]

  • AnaSpec, Inc. (2021). Safety Data Sheet (SDS): Fmoc - Lys(Boc) – OH. Retrieved from [Link]

  • Li, Y., et al. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. HETEROCYCLES, Vol. 92, No. 2. Retrieved from [Link]

  • Lorthioir, O., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

Sources

Solubility of Fmoc-D-Lys(Nic)-OH in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Fmoc-D-Lys(Nic)-OH for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of Nα-Fmoc-Nε-nicotinoyl-D-lysine (this compound), a specialized amino acid derivative crucial in peptide synthesis, particularly for the development of peptide-based therapeutics and diagnostics. Understanding and optimizing the solubility of this reagent is paramount for achieving efficient coupling, purification, and overall success in complex synthesis projects. This document moves beyond simple data recitation to explain the underlying chemical principles and provides a robust, field-tested protocol for determining solubility in your specific laboratory context.

Deconstructing this compound: A Tale of Three Moieties

The solubility of this compound is not governed by a single factor but is a complex interplay between its three primary structural components: the Nα-Fmoc protecting group, the D-lysine backbone, and the Nε-nicotinoyl group on the side chain. A clear understanding of each part is essential for predicting its behavior in various solvents.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This large, aromatic, and highly nonpolar moiety is the dominant feature of the molecule. Its hydrophobicity significantly decreases the solubility of the amino acid derivative in aqueous and highly polar protic solvents. However, it is key to its solubility in many organic solvents used in solid-phase peptide synthesis (SPPS).

  • The D-Lysine Backbone: The core amino acid contains a polar carboxylic acid and an amide linkage. The carboxylic acid group provides a site for hydrogen bonding and potential salt formation in the presence of a base, which can be exploited to enhance solubility in certain polar systems.

  • The Nicotinoyl (Nic) Group: Derived from nicotinic acid (Vitamin B3), this pyridine-based functional group introduces a degree of polarity and potential for hydrogen bonding via its nitrogen atom. While less dominant than the Fmoc group, its presence contributes to better solubility in polar aprotic solvents compared to a simple alkyl chain.

This tripartite structure leads to an amphiphilic character, making solvent selection a critical, non-trivial step in its application.

Predicting Solubility Across Solvent Classes

Based on the structural analysis, we can establish a logical framework for predicting the solubility of this compound.

  • Polar Aprotic Solvents (Recommended): This class of solvents represents the "sweet spot" for dissolving this compound.

    • Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

    • Rationale: These solvents possess a high dielectric constant and are polar enough to interact with the lysine backbone and nicotinoyl group. Crucially, they lack acidic protons, preventing them from interfering with the carboxylic acid. Their organic nature effectively solvates the large, nonpolar Fmoc group. Consequently, high concentrations can typically be achieved in these solvents, making them ideal for preparing stock solutions for SPPS.

  • Polar Protic Solvents (Limited Solubility):

    • Examples: Methanol (MeOH), Ethanol (EtOH), Water.

    • Rationale: While the polar nature of these solvents can interact with the polar parts of the molecule, they are poor solvents for the nonpolar Fmoc group. In water, the compound is practically insoluble. In alcohols like methanol, limited solubility may be observed, but achieving the high concentrations required for efficient SPPS is often challenging.

  • Nonpolar Solvents (Insoluble):

    • Examples: Hexanes, Toluene, Dichloromethane (DCM).

    • Rationale: These solvents lack the polarity required to effectively solvate the carboxylic acid and the nicotinoyl group. The molecule's polar regions prevent it from readily dissolving in these hydrophobic environments, despite the presence of the Fmoc group. While DCM is frequently used in SPPS for washing steps, it is generally not a suitable solvent for dissolving this amino acid for coupling reactions.

The following diagram illustrates the decision-making process for solvent selection based on the molecule's structural features.

cluster_structure Structural Components Fmoc_Lys_Nic This compound Fmoc Fmoc Group (Large, Nonpolar) Fmoc_Lys_Nic->Fmoc Lysine Lysine Backbone (Polar, H-Bonding) Fmoc_Lys_Nic->Lysine Nicotinoyl Nicotinoyl Group (Polar) Fmoc_Lys_Nic->Nicotinoyl PolarAprotic Polar Aprotic (DMF, DMSO, NMP) Fmoc->PolarAprotic Favorable PolarProtic Polar Protic (MeOH, Water) Fmoc->PolarProtic Unfavorable Nonpolar Nonpolar (DCM, Hexane) Fmoc->Nonpolar Favorable Lysine->PolarAprotic Favorable Lysine->PolarProtic Favorable Lysine->Nonpolar Unfavorable Nicotinoyl->PolarAprotic Favorable Nicotinoyl->PolarProtic Favorable Solubility_Outcome Solubility Outcome High_Sol High Solubility (Good for SPPS) Solubility_Outcome->High_Sol Polar Aprotic Match Limited_Sol Limited / Poor Solubility Solubility_Outcome->Limited_Sol Polar Protic Mismatch Insoluble Insoluble Solubility_Outcome->Insoluble Nonpolar Mismatch

Caption: Solvent selection based on structural components of this compound.

Quantitative Data Summary

While comprehensive, batch-specific solubility data is best determined empirically, the following table summarizes the expected solubility based on supplier information and chemical principles. This serves as a starting point for experimental design.

Solvent ClassSolventExpected SolubilityConcentration Range (Typical)Application Notes
Polar Aprotic Dimethylformamide (DMF)Soluble to Very Soluble> 100 mg/mLThe standard and recommended solvent for SPPS coupling reactions and stock solution preparation.
Dimethyl sulfoxide (DMSO)Soluble to Very Soluble> 100 mg/mLAn excellent alternative to DMF, though its higher viscosity and boiling point can complicate removal.
N-Methyl-2-pyrrolidone (NMP)Soluble to Very Soluble> 100 mg/mLOften used to disrupt on-resin aggregation; a strong solvent for this derivative.
Polar Protic Methanol (MeOH)Sparingly Soluble1-10 mg/mLNot suitable for preparing concentrated stock solutions for synthesis. May be used in purification.
WaterPractically Insoluble< 0.1 mg/mLUnsuitable as a primary solvent.
Chlorinated Dichloromethane (DCM)Sparingly Soluble to Insoluble< 1 mg/mLInadequate for dissolution for coupling. Primarily used for resin washing steps in SPPS protocols.
Nonpolar Hexanes, TolueneInsoluble< 0.1 mg/mLUnsuitable for any application involving dissolution of this compound.

Self-Validating Protocol for Solubility Determination

To ensure reproducibility and accuracy in your specific application, it is crucial to determine the solubility of your batch of this compound in the solvent of interest. The following protocol outlines a reliable method for determining an approximate solubility limit.

Objective: To determine the saturation point of this compound in a given solvent at a controlled temperature.
Materials:
  • This compound (ensure it is dry and has been stored correctly)

  • Solvent of interest (e.g., DMF, analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Small volume glass vials (e.g., 2 mL or 4 mL) with screw caps

  • Magnetic stirrer and stir bars, or a vortex mixer

  • Calibrated micropipettes

  • Constant temperature bath or shaker (e.g., set to 25 °C)

Experimental Workflow:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:
  • Preparation: Accurately weigh approximately 20 mg of this compound into a clean, dry glass vial. Record the exact mass (m).

  • Initial Solvent Addition: Using a calibrated micropipette, add a small, precise volume of the test solvent (e.g., 100 µL) to the vial. This creates a starting concentration that is expected to be above the solubility limit (e.g., 200 mg/mL).

  • Equilibration: Cap the vial securely and mix the suspension vigorously using a vortex mixer or magnetic stirrer for 2-5 minutes. Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C) for at least 30 minutes to allow the system to reach equilibrium.

  • Visual Inspection: Carefully observe the vial against a dark background. Look for any undissolved solid particles. If the solution is completely clear, the solubility is higher than the current concentration; you may need to restart with a larger initial mass of the amino acid.

  • Titration: If undissolved solid remains, add another small, precise aliquot of the solvent (e.g., 20 µL). Record the new total volume of solvent added.

  • Repeat for Dissolution: Repeat steps 3 through 5, adding small increments of solvent until all the solid material has completely dissolved, and the solution is perfectly clear.

  • Calculation: Once complete dissolution is achieved, record the final total volume of solvent (V_total) used. Calculate the solubility (S) using the following formula:

    • S (mg/mL) = m (mg) / V_total (mL)

This protocol provides a self-validating system because the endpoint is a clear, unambiguous visual cue—the complete disappearance of solid material. By using precise measurements and allowing for equilibration, this method yields reliable, practical data for laboratory use.

Conclusion and Best Practices

The solubility of this compound is dominated by its large, nonpolar Fmoc group, making polar aprotic solvents such as DMF and DMSO the premier choice for its application in peptide synthesis. While theoretical predictions provide a strong foundation, empirical determination using the protocol described herein is essential for optimizing reaction conditions, avoiding reagent precipitation, and ensuring the success of your synthesis. Always use high-purity, dry solvents, as trace amounts of water can negatively impact the solubility of Fmoc-protected amino acids.

References

  • ScinoPharm. (n.d.). This compound Product Page. ScinoPharm. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for the Utilization of Fmoc-D-Lys(Nic)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Peptide Modification with Fmoc-D-Lys(Nic)-OH

In the landscape of advanced peptide synthesis, the incorporation of modified amino acids is a cornerstone for developing novel therapeutics, research tools, and biomaterials. This compound, an N-α-Fmoc-protected D-lysine derivative with a nicotinoyl (Nic) group on its ε-amino side chain, offers a unique building block for solid-phase peptide synthesis (SPPS). The D-configuration of the lysine residue can impart increased stability against enzymatic degradation, a desirable characteristic for therapeutic peptides. The nicotinoyl moiety, a pyridine-based acyl group, can enhance the solubility and stability of the resulting peptide[1].

A pivotal aspect of utilizing modified amino acids in SPPS is the concept of orthogonal protection[2][3]. This strategy employs protecting groups that can be selectively removed under distinct chemical conditions, allowing for precise, site-specific modifications of the peptide while it remains anchored to the solid support[2][4]. While specific literature on the deprotection of the nicotinoyl group in the context of modern Fmoc-SPPS is not extensively detailed, its chemical nature as an acyl group suggests its stability under the acidic conditions of standard trifluoroacetic acid (TFA) cleavage. This presumed orthogonality opens avenues for on-resin side-chain manipulation, such as branching, cyclization, or the attachment of functional moieties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Fmoc-based SPPS. We will detail protocols for its incorporation into a peptide sequence, discuss the strategic implications of the nicotinoyl protecting group, and provide a proposed method for its selective removal, enabling advanced peptide design.

Materials and Reagents

For the successful incorporation of this compound and subsequent peptide synthesis, the following high-purity materials and reagents are recommended.

Reagent Grade Purpose
This compoundPeptide Synthesis GradeBuilding block for peptide synthesis
Fmoc-amino acidsPeptide Synthesis GradeStandard amino acids for peptide elongation
Rink Amide Resin100-200 mesh, ~0.5 mmol/gSolid support for peptide amide synthesis
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for SPPS
Dichloromethane (DCM)ACS GradeSolvent for washing and resin swelling
PiperidineACS GradeReagent for Fmoc deprotection
Diisopropylcarbodiimide (DIC)Protein Sequencing GradeCoupling reagent
Oxyma PurePeptide Synthesis GradeCoupling additive to suppress racemization
Trifluoroacetic acid (TFA)Reagent GradeCleavage of peptide from resin and removal of acid-labile side-chain protecting groups
Triisopropylsilane (TIS)98%Scavenger for TFA cleavage
1,2-Ethanedithiol (EDT)98%Scavenger for TFA cleavage
Diethyl etherAnhydrousPrecipitation of cleaved peptide
Sodium Hydroxide (NaOH)ACS GradeProposed for Nicotinoyl group deprotection
Methanol (MeOH)ACS GradeSolvent for Nicotinoyl group deprotection
Acetic AcidGlacialNeutralization

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the use of this compound in SPPS.

Protocol 1: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol outlines the standard cycle for the incorporation of amino acids during Fmoc-SPPS.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate 3 equivalents of the Fmoc-amino acid with 2.9 equivalents of a coupling reagent (e.g., HBTU or HATU) and 6 equivalents of a base (e.g., DIPEA) in DMF for 5 minutes. For this compound, a standard coupling protocol with DIC and Oxyma is recommended to minimize side reactions.

    • Alternatively, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of Oxyma Pure in DMF. Add 3 equivalents of DIC and add the solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Workflow for Standard Fmoc-SPPS Cycle

spss_cycle start Start with Resin swell 1. Resin Swelling in DMF start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser 4. Kaiser Test wash2->kaiser recouple Recouple kaiser->recouple Positive elongate 5. Repeat for next amino acid kaiser->elongate Negative recouple->coupling elongate->deprotection More amino acids end Peptide Synthesis Complete elongate->end Final amino acid

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Protocol 2: Proposed On-Resin Deprotection of the Nicotinoyl (Nic) Group

The nicotinoyl group is an acyl-type protecting group. Based on the general stability of acyl groups to acidic conditions, it is presumed to be stable to standard TFA cleavage cocktails. Its removal is proposed to be achievable under basic or nucleophilic conditions. This orthogonality allows for site-specific modification of the lysine side chain while the peptide remains on the resin.

  • Resin Preparation: After incorporation of this compound and elongation of the desired peptide sequence, ensure the N-terminal Fmoc group of the final amino acid is removed as per Protocol 1.

  • Washing: Wash the peptide-resin thoroughly with DMF (3 x 1 min) and then with a 1:1 mixture of Methanol:Water (3 x 1 min).

  • Nicotinoyl Group Cleavage:

    • Prepare a 0.5 M solution of NaOH in a 1:1 mixture of Methanol:Water.

    • Add the NaOH solution to the resin and agitate the mixture at room temperature.

    • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide with TFA (as described in Protocol 3), and analyzing the product by HPLC and Mass Spectrometry to check for the removal of the Nicotinoyl group (mass difference of 105.1 Da). The reaction time may vary from 2 to 12 hours depending on the peptide sequence and steric hindrance.

  • Neutralization and Washing:

    • Once the deprotection is complete, drain the basic solution.

    • Wash the resin with the 1:1 Methanol:Water mixture until the washings are neutral.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Further On-Resin Modification (Optional): The deprotected ε-amino group of the D-lysine is now available for further on-resin modifications, such as the coupling of another amino acid for branching, or the attachment of a reporter molecule.

  • Final Washing and Drying: After any further modifications, wash the resin as described in Protocol 1 and dry it under vacuum.

Proposed Mechanism for Nicotinoyl Group Deprotection

nic_deprotection lys_nic Peptide-Resin-Lys(ε-NH-CO-Py) Nicotinoyl Protected Lysine intermediate Tetrahedral Intermediate Attack of Hydroxide lys_nic->intermediate Base Hydrolysis reagents { 0.5 M NaOH | MeOH/H₂O } reagents->intermediate lys_deprotected Peptide-Resin-Lys(ε-NH₂) Deprotected Lysine intermediate->lys_deprotected nicotinate { Sodium Nicotinate | Byproduct } intermediate->nicotinate

Caption: Proposed base-mediated hydrolysis of the nicotinoyl group.

Protocol 3: Final Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the remaining acid-labile side-chain protecting groups.

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum for at least 2 hours.

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide. A standard Reagent K cocktail is suitable for most peptides:

      • Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

    • For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail can be used:

      • 95% TFA Cocktail: 95% TFA, 2.5% Water, 2.5% TIS.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Peptide Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry.

Data Presentation: Comparison of Lysine Side-Chain Protecting Groups

The choice of a lysine side-chain protecting group is critical for the synthetic strategy. The following table compares the properties of the nicotinoyl group with other commonly used orthogonal protecting groups for lysine in Fmoc-SPPS.

Protecting GroupStructureDeprotection ConditionsOrthogonality and Notes
Boc (tert-Butoxycarbonyl)AcylStandard TFA cleavageNot orthogonal to final cleavage. Removed simultaneously with other acid-labile groups.
Mtt (4-Methyltrityl)Trityl1-2% TFA in DCMOrthogonal to final TFA cleavage. Allows for on-resin modification.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Vinylic2-5% Hydrazine in DMFOrthogonal to both acid- and base-labile groups.
Alloc (Allyloxycarbonyl)CarbamatePd(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to acid- and base-labile groups.
Nicotinoyl (Nic) Acyl (Pyridine-based)Proposed: 0.5 M NaOH in MeOH/H₂OPresumed to be orthogonal to final TFA cleavage, allowing for on-resin modification. Enhances peptide solubility.

Conclusion and Field-Proven Insights

This compound is a valuable reagent for the synthesis of modified peptides with enhanced stability and potentially improved physicochemical properties. The key to its effective use lies in understanding the behavior of the nicotinoyl protecting group. Based on its chemical structure, we propose that the Nic group offers an orthogonal protection strategy, stable to the standard TFA cleavage conditions used in Fmoc-SPPS. This allows for the selective deprotection of the lysine side chain on-resin, opening up possibilities for creating complex peptide architectures such as branched or cyclic peptides, and for the site-specific conjugation of various molecules.

The provided protocols offer a robust framework for the incorporation of this compound into peptide sequences and a proposed method for the selective removal of the nicotinoyl group. As with any specialized reagent, it is recommended that researchers perform small-scale trials to optimize conditions for their specific peptide sequence. The strategic use of this compound will undoubtedly contribute to the advancement of peptide-based drug discovery and chemical biology.

References

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Augustyns, K. et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133. [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Current protocols in chemical biology, 3(4), 10.1002/9780470559277.ch110133. [Link]

  • Sonesten, V. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-Portal.org. [Link]

  • Anaspec. Fmoc-D-Lys(Boc)-OH. [Link]

  • Aapptec Peptides. Fmoc-D-Lys-OH HCl. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

Mastering the Integration of Nicotinoyl-Functionalized Lysine in Peptide Synthesis: A Detailed Protocol for Fmoc-D-Lys(Nic)-OH Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Application and Protocol for Incorporating Fmoc-D-Lys(Nic)-OH in Solid-Phase Peptide Synthesis (SPPS).

The incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery and development. This compound, a derivative of D-lysine featuring a nicotinoyl (Nic) group on its side-chain epsilon-amino group, offers a unique building block for introducing a pyridine moiety into peptide sequences. This modification can impart desirable pharmacological properties, such as altered polarity, potential for metal chelation, and unique hydrogen bonding capabilities. This application note provides a detailed, field-proven protocol for the efficient coupling of this compound in Fmoc-based solid-phase peptide synthesis (SPPS), addressing potential challenges and offering insights into the underlying chemical principles.

Understanding the Chemistry of this compound

This compound possesses three key structural features that dictate its behavior in SPPS:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group on the α-amino function allows for iterative deprotection and chain elongation under mild basic conditions, typically with a piperidine solution.[1]

  • The D-configuration: The use of the D-enantiomer of lysine can enhance the proteolytic stability of the resulting peptide, a crucial attribute for therapeutic candidates.

  • The Nicotinoyl (Nic) group: This acyl protecting group on the ε-amino side chain is stable to the standard Fmoc deprotection conditions (piperidine) and the final trifluoroacetic acid (TFA) cleavage from most resins. The pyridine ring within the nicotinoyl group introduces a basic nitrogen atom, which requires careful consideration during the coupling step to avoid potential side reactions.

The orthogonality of the Fmoc and Nic protecting groups is central to the successful synthesis of nicotinoyl-containing peptides. The Fmoc group is removed at each cycle of peptide elongation, while the Nic group remains intact until a specific deprotection step is desired, or it is carried through to the final peptide.

Recommended Coupling Protocols for this compound

The successful incorporation of this compound hinges on the efficient activation of its carboxylic acid and subsequent amidation with the free N-terminal amine of the growing peptide chain on the solid support. Several standard coupling reagents are effective, with the choice often depending on the specific sequence, the presence of sterically hindered residues, and laboratory preference. Below are detailed protocols for three highly effective and commonly used coupling methods.

Protocol 1: HBTU/HOBt Activation

The combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) is a robust and widely used method for routine and challenging couplings.[2] HOBt acts as a racemization suppressor.[2]

Reagents and Molar Equivalents:

ReagentMolar Equivalents (relative to resin loading)
This compound3.0
HBTU2.9
HOBt3.0
N,N-Diisopropylethylamine (DIPEA)6.0

Step-by-Step Procedure:

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

  • Pre-activation: Add DIPEA to the activation solution and agitate for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the reaction vessel containing the resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Upon completion, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and by-products.

G cluster_workflow HBTU/HOBt Coupling Workflow Resin Resin with free N-terminus Coupling Add to Resin (Couple 1-2 hours) Resin->Coupling Activation Prepare Activation Mix: This compound + HBTU + HOBt in DMF Preactivation Add DIPEA (Pre-activate 2-5 min) Activation->Preactivation Preactivation->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (Double Couple) Washing Wash with DMF Monitoring->Washing Negative NextCycle Proceed to next cycle Washing->NextCycle

Caption: Workflow for HBTU/HOBt mediated coupling.

Protocol 2: HATU Activation

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly effective for sterically hindered amino acids and sequences prone to aggregation.[3]

Reagents and Molar Equivalents:

ReagentMolar Equivalents (relative to resin loading)
This compound3.0
HATU2.9
DIPEA6.0

Step-by-Step Procedure:

  • Resin Preparation: Perform N-terminal Fmoc deprotection and wash the resin with DMF as described in Protocol 1.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound and HATU in DMF.

  • Pre-activation: Add DIPEA to the activation solution and agitate for 1-2 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the reaction vessel.

  • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin as described in Protocol 1.

G cluster_workflow HATU Coupling Workflow Resin Resin with free N-terminus Coupling Add to Resin (Couple 30-60 min) Resin->Coupling Activation Prepare Activation Mix: This compound + HATU in DMF Preactivation Add DIPEA (Pre-activate 1-2 min) Activation->Preactivation Preactivation->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (Double Couple) Washing Wash with DMF Monitoring->Washing Negative NextCycle Proceed to next cycle Washing->NextCycle

Sources

Application Notes and Protocols for Fmoc Deprotection of Nicotinoyl-Lysine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Nicotinoyl-lysine, a derivative of lysine where the epsilon-amino group is acylated with nicotinic acid, is of significant interest. The nicotinoyl moiety, a pyridine derivative, can serve as a versatile chemical handle, influence the peptide's physicochemical properties, and mimic post-translational modifications. The synthesis of peptides containing nicotinoyl-lysine via solid-phase peptide synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) strategy is common. However, the repetitive base-labile deprotection of the Fmoc group presents a critical challenge to the integrity of the nicotinoyl moiety. This application note provides a detailed guide to the Fmoc deprotection conditions for peptides containing nicotinoyl-lysine, focusing on minimizing side reactions and maximizing yield and purity.

Chemical Principles of Fmoc Deprotection and the Challenge of Nicotinoyl-Lysine

The Fmoc protecting group is revered for its mild, base-catalyzed removal, which is orthogonal to the acid-labile side-chain protecting groups typically employed in SPPS. The deprotection mechanism is a β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine.

Fmoc_Deprotection

While the amide bond of the nicotinoyl group to the lysine side chain is generally stable to the basic conditions of Fmoc deprotection, the electron-deficient nature of the pyridine ring presents a potential site for unwanted side reactions. The nucleophilic character of piperidine, the deprotection reagent, can lead to the N-alkylation of the pyridine ring, forming a stable pyridinium salt. This results in a modification of the peptide with an additional mass of +78 Da.

Side_Reaction

The extent of this side reaction is sequence-dependent and influenced by the concentration and nucleophilicity of the base used for deprotection. Therefore, careful selection of the deprotection conditions is paramount to ensure the synthesis of the desired nicotinoylated peptide with high fidelity.

Recommended Protocols for Fmoc Deprotection

Based on empirical evidence and established chemical principles, we recommend two primary protocols for the Fmoc deprotection of nicotinoyl-lysine containing peptides: a standard protocol for sequences less prone to side reactions and an optimized protocol for sensitive sequences or when maximal purity is required.

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is suitable for many applications and utilizes the most common Fmoc deprotection reagent.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Pre-wash: Drain the DMF and wash the resin twice with DMF.

  • Fmoc Deprotection (Step 1): Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Fmoc Deprotection (Step 2): Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed to Coupling: The deprotected peptide-resin is now ready for the next amino acid coupling step.

Protocol 2: Optimized Fmoc Deprotection with Piperazine and DBU

This protocol is recommended for sequences that are sensitive to N-alkylation or when the highest possible purity is desired. The use of the less nucleophilic piperazine, in combination with the strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), significantly reduces the risk of modifying the nicotinoyl group.[1]

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperazine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Optimized Deprotection Solution: 5% (w/v) piperazine and 2% (v/v) DBU in DMF. Prepare fresh before use.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Pre-wash: Drain the DMF and wash the resin twice with DMF.

  • Fmoc Deprotection: Add the 5% piperazine/2% DBU in DMF solution to the resin and agitate for 5-10 minutes at room temperature. A second treatment of 5-10 minutes may be beneficial for difficult sequences.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (7-10 times) to ensure complete removal of the deprotection reagents.

  • Proceed to Coupling: The deprotected peptide-resin is ready for the subsequent coupling reaction.

Data Presentation: Comparison of Deprotection Conditions

The choice of deprotection reagent can have a significant impact on the purity of the final peptide. While specific quantitative data for nicotinoyl-lysine is not extensively published, the general principles of pyridine chemistry in the context of SPPS allow for a qualitative comparison.

Deprotection ReagentConcentrationAdvantagesDisadvantagesRisk of Nicotinoyl N-alkylation
Piperidine 20% in DMFWell-established, effective deprotectionNucleophilic, can cause side reactions with sensitive groupsModerate to High
Piperazine/DBU 5% / 2% in DMFLess nucleophilic, reduces N-alkylation, fastDBU is a strong base and requires thorough washingLow
4-Methylpiperidine 20% in DMFSimilar kinetics to piperidine, less regulated in some regionsStill nucleophilicModerate to High

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Fmoc Deprotection - Insufficient deprotection time- Aggregation of the peptide chain- Increase the deprotection time or perform a second deprotection step.- Use the optimized piperazine/DBU protocol, as DBU can help disrupt aggregation.- Incorporate a small amount of a chaotropic salt like LiCl (0.5 M) in the deprotection solution.
Presence of a +78 Da Side Product in Mass Spectrometry N-alkylation of the nicotinoyl group by piperidine.- Switch to the optimized deprotection protocol using 5% piperazine and 2% DBU in DMF.- Reduce the concentration of piperidine and/or the deprotection time, though this may risk incomplete deprotection.
Poor Yield of the Final Peptide - Incomplete deprotection leading to truncated sequences.- Loss of peptide during extensive washing.- Ensure complete deprotection by monitoring with a Kaiser test or by using the optimized protocol.- Avoid excessive washing steps beyond what is necessary to remove reagents.

Conclusion

The successful synthesis of nicotinoyl-lysine containing peptides using Fmoc-SPPS is highly dependent on the careful selection of deprotection conditions. While standard 20% piperidine in DMF can be effective, the risk of N-alkylation of the nicotinoyl group is a significant concern that can compromise the purity and yield of the final product. For sensitive sequences or when the highest purity is paramount, an optimized protocol utilizing a less nucleophilic base system, such as 5% piperazine with 2% DBU in DMF, is strongly recommended. By understanding the underlying chemical principles and implementing the appropriate protocols, researchers can confidently and efficiently synthesize high-quality nicotinoylated peptides for their research and development endeavors.

References

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(128), 104417-104425. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • Fields, G. B. (2002). Methods for removing the Fmoc group. In Fmoc Solid Phase Peptide Synthesis (pp. 17-33). Oxford University Press.

Sources

Application Notes and Protocols for the Cleavage of the Nicotinoyl Protecting Group from Lysine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nicotinoyl group, derived from nicotinic acid (Vitamin B3), can be found protecting the ε-amino group of lysine residues. This modification, forming a stable amide bond, presents a significant challenge for its removal under conditions compatible with the integrity of peptides and other complex biomolecules. This technical guide provides a detailed exploration of the chemical principles governing the cleavage of the Nε-nicotinoyl-lysine bond. We present detailed protocols for deprotection via strong acid and base hydrolysis, alongside a critical evaluation of their applicability, particularly within the context of drug development and peptide chemistry. The inherent stability of this amide linkage and the harsh conditions required for its cleavage are discussed, offering researchers a comprehensive understanding of why the nicotinoyl group is generally not employed as a standard protecting group in solid-phase peptide synthesis.

Introduction: The Challenge of the Nicotinoyl Group

The ε-amino group of lysine is a common site for post-translational modifications and a key functional group that requires protection during chemical synthesis of peptides. While a plethora of protecting groups have been developed for this purpose, the nicotinoyl group stands out for its exceptional stability. The Nε-nicotinoyl-lysine linkage is a robust amide bond, resistant to the mild acidic and basic conditions typically used for the deprotection of standard protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), respectively.

This stability is a double-edged sword. While it ensures the protecting group remains intact throughout multi-step syntheses, it also necessitates harsh cleavage conditions that can compromise the integrity of the target molecule, particularly peptides which contain numerous acid- and base-labile amide bonds in their backbone. This application note aims to provide researchers with the foundational knowledge and practical protocols for the cleavage of the nicotinoyl group, while emphasizing the critical considerations and limitations of these methods.

Mechanism of Nicotinoyl-Lysine Amide Bond Cleavage

The cleavage of the amide bond in Nε-nicotinoyl-lysine proceeds through hydrolysis, which can be catalyzed by either acid or base. Due to the resonance stabilization of the amide bond, this process is energetically demanding and typically requires elevated temperatures and high concentrations of the catalyst.

Acid-Catalyzed Hydrolysis

Under strong acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the lysine amine leads to the formation of nicotinic acid and the protonated ε-amino group of lysine.

Figure 1: Mechanism of Acid-Catalyzed Cleavage.

Base-Catalyzed Hydrolysis

In the presence of a strong base, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide to form a tetrahedral intermediate. This intermediate is unstable and collapses, with the expulsion of the lysine amine as the leaving group, to yield nicotinic acid (as its carboxylate salt) and the free lysine. The leaving of the amide anion is the rate-determining step and is facilitated by the stability of the resulting products.

Figure 2: Mechanism of Base-Catalyzed Cleavage.

Protocols for Nicotinoyl Group Cleavage

Disclaimer: The following protocols employ harsh conditions that are likely to cause the degradation of peptides and other sensitive molecules. These methods are provided for informational purposes and should be used with extreme caution and only after careful consideration of the stability of the entire molecule. It is highly recommended to perform small-scale test reactions to evaluate the impact on the target compound.

Protocol 1: Strong Acid Hydrolysis

This protocol is designed for the complete hydrolysis of the nicotinoyl-lysine amide bond.

Materials:

  • Nε-nicotinoyl-lysine containing compound

  • 6 M Hydrochloric Acid (HCl)

  • Reflux apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for analysis and purification

  • Mass spectrometer for product verification

Procedure:

  • Dissolve the Nε-nicotinoyl-lysine containing compound in a minimal amount of water or a suitable co-solvent in a round-bottom flask.

  • Add a sufficient volume of 6 M HCl to achieve a final concentration of the substrate between 1-10 mg/mL.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4, 8, 12, and 24 hours). Quench the aliquots with a strong base and analyze by RP-HPLC and mass spectrometry.

  • Once the reaction is complete (as determined by the disappearance of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a NaOH solution to a pH of approximately 7.

  • Purify the deprotected product using RP-HPLC.

  • Confirm the identity of the product by mass spectrometry.

Protocol 2: Strong Base Hydrolysis

This protocol utilizes a strong base to hydrolyze the nicotinoyl-lysine amide bond.

Materials:

  • Nε-nicotinoyl-lysine containing compound

  • 2 M Sodium Hydroxide (NaOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH meter or pH paper

  • Hydrochloric acid (HCl) solution (for neutralization)

  • RP-HPLC system for analysis and purification

  • Mass spectrometer for product verification

Procedure:

  • Dissolve the Nε-nicotinoyl-lysine containing compound in a minimal amount of water or a suitable co-solvent in a round-bottom flask.

  • Add a sufficient volume of 2 M NaOH to achieve a final substrate concentration between 1-10 mg/mL.

  • Equip the flask with a magnetic stir bar.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2, 4, 6, and 8 hours). Neutralize the aliquots with a strong acid and analyze by RP-HPLC and mass spectrometry.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with an HCl solution to a pH of approximately 7.

  • Purify the deprotected product using RP-HPLC.

  • Confirm the identity of the product by mass spectrometry.

Critical Considerations and Limitations

The primary limitation of the protocols described above is their lack of selectivity. The harsh acidic or basic conditions required to cleave the Nε-nicotinoyl-lysine bond will also hydrolyze other amide bonds, most notably the peptide backbone, leading to the degradation of the target molecule.

Protecting GroupCleavage ConditionsCompatibility with Nicotinoyl Cleavage
Fmoc Mild base (e.g., 20% piperidine in DMF)No
Boc Mild acid (e.g., Trifluoroacetic acid)No
Trt (Trityl) Mild acidNo
tBu (tert-Butyl) Strong acidPartial/No (Depends on specific conditions)
Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) Strong acidPartial/No (Depends on specific conditions)
Table 1: Comparison of Cleavage Conditions for Common Protecting Groups.

As illustrated in Table 1, the conditions necessary for nicotinoyl group removal are incompatible with the stability of commonly used protecting groups in peptide synthesis. This makes the nicotinoyl group an unsuitable choice for a temporary protecting group in standard synthetic strategies.

Start Is Cleavage of Nε-Nicotinoyl-Lysine Required? IsPeptide Is the substrate a peptide or contains other labile groups? Start->IsPeptide HarshCleavage Proceed with harsh acid or base hydrolysis (Protocols 1 & 2) IsPeptide->HarshCleavage No AlternativeStrategy Consider alternative synthetic strategy. Avoid using nicotinoyl as a protecting group. IsPeptide->AlternativeStrategy Yes ExpectDegradation Expect significant degradation of the parent molecule. Extensive purification will be required. HarshCleavage->ExpectDegradation End Cleavage not feasible without degradation AlternativeStrategy->End

Figure 3: Decision workflow for nicotinoyl group cleavage.

Conclusion

The Nε-nicotinoyl-lysine amide bond is characterized by its high stability, making its cleavage a significant chemical challenge. While deprotection can be achieved through vigorous acid or base hydrolysis, these methods lack the selectivity required for their application in the synthesis of peptides and other complex molecules without causing significant degradation. Researchers and drug development professionals should be aware of these limitations and consider the nicotinoyl group as a permanent modification rather than a readily cleavable protecting group in the context of chemical synthesis. For applications requiring the temporary protection of the lysine side chain, a wide array of orthogonal protecting groups that can be removed under mild conditions are available and should be employed.

References

  • General principles of amide bond hydrolysis are discussed in most organic chemistry textbooks. For a review on peptide bond stability, see: Radzicka, A., & Wolfenden, R. (1995). A proficient enzyme. Science, 267(5194), 90-93.
  • Information on the stability of nicotinamide and its hydrolysis can be found in pharmaceutical and chemical liter
  • For an overview of protecting groups in peptide synthesis, see: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • The biological cleavage of nicotinoyl groups by sirtuins is a topic of ongoing research in the field of aging and metabolism. For an example, see: Imai, S. I., & Guarente, L. (2014). NAD+ and sirtuins in aging and disease. Trends in cell biology, 24(8), 464-471.

Leveraging Fmoc-D-Lys(Nic)-OH to Interrogate Enzyme Stereospecificity and Active Site Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Authored by: A Senior Application Scientist

Abstract

The study of post-translational modifications (PTMs) is fundamental to understanding cellular regulation, and lysine acylation is a key PTM governed by enzymes like sirtuins. Probing the intricate interactions within an enzyme's active site requires sophisticated chemical tools. This guide details the application of Fmoc-D-Lys(Nic)-OH, a custom-designed amino acid derivative, for the synthesis of peptide probes to investigate enzyme-substrate interactions. By incorporating a D-chiral center and a nicotinoyl (Nic) moiety, these probes serve as powerful tools to dissect enzyme stereospecificity, map active site architecture, and identify potential inhibitors. We provide a comprehensive framework, including the rationale for the probe's design, detailed protocols for solid-phase peptide synthesis (SPPS), and robust methodologies for in vitro enzymatic assays, primarily focusing on NAD dependent lysine deacylases (sirtuins).

Introduction: The Need for Precision Chemical Probes

Lysine side chains are hubs for a variety of PTMs, including acetylation, ubiquitination, and succinylation. The enzymes that add or remove these marks, such as lysine deacetylases (KDACs), are central to cellular signaling. Among these, the sirtuin family of NAD-dependent deacetylases (SIRTs 1-7) are critical regulators in metabolism, aging, and disease.[1] Understanding their substrate specificity is paramount for developing targeted therapeutics.

While many studies use standard L-acetylated lysine peptides, this approach has limitations. It does not fully explore the steric and electronic constraints of the enzyme's active site. To address this, we introduce this compound. This building block has two key features:

  • D-Configuration: Most proteases and enzymes are stereospecific for L-amino acids. A peptide containing a D-amino acid is not only resistant to proteolysis but also serves as a rigorous test for the stereoselectivity of the target enzyme's binding pocket. A notable study on SIRT1 demonstrated its stereospecific deacetylation of L-acetyl-lysine over its D-isomer, highlighting the utility of this approach.[2]

  • Nicotinoyl Group: The nicotinoyl modification on the ε-amino group serves a dual purpose. It acts as a mimic of a novel acyl-PTM and, due to its structural relation to the nicotinamide portion of the NAD cofactor, can probe interactions within the cofactor-binding tunnel of sirtuins.[3]

This guide provides the scientific rationale and step-by-step protocols for using this unique chemical tool to generate insightful data for researchers in enzymology and drug discovery.

Characteristics of this compound

A solid understanding of the reagent's properties is crucial for its successful application in peptide synthesis.

PropertyValueReference
Chemical Name Nα-(9-Fluorenylmethoxycarbonyl)-Nε-nicotinoyl-D-lysine
Molecular Formula C₂₇H₂₇N₃O₅[4]
Molecular Weight 473.52 g/mol [4]
CAS Number 252049-12-0[4]
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage 2-8°C, desiccated

Part I: Synthesis of a D-Lys(Nic) Peptide Probe

The primary method for generating the peptide probe is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5] This technique involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.

SPPS Workflow Overview

The synthesis follows a cyclical process of deprotection, activation, and coupling, culminating in a final cleavage and purification step.

cluster_workflow Peptide Synthesis Workflow Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Loop Repeat Steps 2-5 for each amino acid Wash2->Loop Loop->Deprotection Next cycle Final_Deprotection 6. Final Fmoc Deprotection Loop->Final_Deprotection Final cycle Cleavage 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Purification & Analysis (RP-HPLC, Mass Spectrometry) Cleavage->Purification

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol: Synthesis of a Model Peptide

This protocol describes the synthesis of a model peptide (e.g., Ac-Ser-D-Lys(Nic) -Gly-Ala-NH₂) on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

  • Rink Amide MBHA Resin

  • Fmoc-protected L-amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH)

  • This compound

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% TIS (Triisopropylsilane)

  • Acetic Anhydride and Pyridine for N-terminal acetylation

Procedure:

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation. Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

    • Repeat with a fresh portion of the deprotection solution for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[5]

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • In a separate tube, dissolve Fmoc-Ala-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in DMF.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • Causality: HBTU is an efficient coupling reagent that forms an activated ester with the amino acid, facilitating rapid amide bond formation. DIPEA acts as an organic base to activate the reaction and neutralize the resulting acid.[6]

    • Perform a Kaiser test to confirm reaction completion (ninhydrin negative). If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Subsequent Coupling Cycles:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) for Fmoc-Gly-OH, This compound , and Fmoc-Ser(tBu)-OH in sequence.

    • Expert Insight: When coupling the bulky, non-standard this compound, extending the coupling time to 4 hours or performing a "double coupling" (repeating the coupling step with a fresh solution of activated amino acid) is recommended to ensure high efficiency.[7]

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection of the Serine residue, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF to the resin. Agitate for 1 hour. This caps the N-terminus with an acetyl group, mimicking a common biological modification.

    • Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/H₂O/TIS) to the dried resin. Agitate for 2-3 hours at room temperature.

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu from Serine). TIS is a scavenger that quenches reactive carbocations, preventing side reactions.[6]

    • Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether. Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Confirm the identity and purity of the collected fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Part II: Application in Sirtuin Interaction Studies

With the purified peptide probe in hand, you can now investigate its interaction with a target enzyme, such as human SIRT1. The goal is to determine if the peptide can be recognized, processed, or if it inhibits the enzyme's natural activity.

Enzymatic Assay Workflow

This workflow outlines the process for testing the peptide as a substrate and as an inhibitor.

cluster_assay Enzymatic Assay Workflow Setup 1. Reaction Setup (Buffer, NAD+, Peptide, Enzyme) Incubate 2. Incubation (e.g., 37°C for 60 min) Setup->Incubate Quench 3. Quench Reaction (Add 1% TFA) Incubate->Quench Analyze 4. HPLC Analysis (Separate Substrate & Product) Quench->Analyze Interpret 5. Data Interpretation (Quantify Peaks, Determine Activity/Inhibition) Analyze->Interpret

Caption: General workflow for an in vitro sirtuin deacylation assay.

Protocol: In Vitro Sirtuin Deacylation/Inhibition Assay

This protocol is designed to be self-validating by including essential controls.

Materials:

  • Purified recombinant human SIRT1 enzyme

  • D-Lys(Nic) peptide probe (from Part I)

  • Positive control substrate: A known acetylated peptide substrate for SIRT1 (e.g., Ac-p53 peptide with L-Lys(Ac))

  • Sirtuin Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • Cofactor: NAD⁺ solution (50 mM stock)

  • Inhibitor control: Nicotinamide (NAM) (2 M stock)[8]

  • Quenching Solution: 1% TFA in water

Procedure:

  • Reaction Setup: Prepare reactions in microcentrifuge tubes on ice as described in the table below. The final reaction volume is 50 µL.

ComponentTest: SubstrateTest: InhibitorControl: No EnzymeControl: No NAD⁺Control: Known SubstrateControl: Inhibition
Assay Bufferto 50 µLto 50 µLto 50 µLto 50 µLto 50 µLto 50 µL
D-Lys(Nic) Peptide (50 µM final)5 µL5 µL5 µL5 µL-5 µL
Known Substrate (50 µM final)-5 µL--5 µL5 µL
NAD⁺ (1 mM final)1 µL1 µL1 µL-1 µL1 µL
NAM (10 mM final)-----2.5 µL
SIRT1 Enzyme (1 µM final)1 µL1 µL-1 µL1 µL1 µL
  • Initiate and Incubate:

    • Initiate the reactions by adding the SIRT1 enzyme.

    • Incubate all tubes at 37°C for 60 minutes.

  • Quench Reaction:

    • Stop the reactions by adding 50 µL of the 1% TFA quenching solution.[3] This denatures the enzyme and prepares the sample for HPLC analysis.

  • HPLC Analysis:

    • Inject the quenched reaction mixture onto an analytical RP-HPLC system (C18 column).

    • Use a shallow water/acetonitrile gradient to separate the substrate peptide from any potential product (de-nicotinoylated peptide). The product, having lost the nicotinoyl group, will be more polar and typically elute earlier than the substrate.

    • Monitor the elution profile at 220 nm and 260 nm (the nicotinoyl group has a distinct absorbance at ~260 nm).

Data Interpretation and Expected Outcomes

The power of this method lies in the clear interpretation of the HPLC data from the different reaction conditions.

ScenarioExpected Outcome in HPLC AnalysisInterpretation
1. Probe is NOT a Substrate Test (Substrate): Only the substrate peak is observed. The chromatogram is identical to the "No Enzyme" control.SIRT1 is stereospecific and/or cannot process the nicotinoyl group. This provides strong evidence for the enzyme's selectivity.
2. Probe IS a Substrate Test (Substrate): A new, earlier-eluting product peak appears, and the substrate peak decreases compared to the "No Enzyme" control.SIRT1 can recognize the D-isomer and catalyze the removal of the nicotinoyl group. This would be a significant finding regarding the enzyme's plasticity.
3. Probe is an INHIBITOR Test (Inhibitor): The amount of product formed from the known substrate is significantly reduced compared to the "Known Substrate" control.The D-Lys(Nic) peptide binds to the SIRT1 active site, preventing the natural substrate from being processed. This makes it a potential inhibitor lead.
4. Probe has NO Effect Test (Inhibitor): The amount of product formed from the known substrate is identical to the "Known Substrate" control.The D-Lys(Nic) peptide does not interact with the SIRT1 active site in a manner that affects catalysis.

Conclusion

This compound is more than just a modified amino acid; it is a precision tool for molecular interrogation. By enabling the synthesis of peptides with unique stereochemical and electronic properties, it allows researchers to ask fundamental questions about enzyme mechanism and specificity. The protocols outlined in this guide provide a robust framework for synthesizing these probes and deploying them in well-controlled enzymatic assays. The insights gained from such studies are invaluable for advancing our understanding of enzyme function and for the rational design of next-generation therapeutic agents targeting enzymes like sirtuins.

References

  • Jamonnak, N., Hirsch, B. M., Pang, Y., & Zheng, W. (2010). Substrate specificity of SIRT1-catalyzed lysine Nε-deacetylation reaction probed with the side chain modified Nε-acetyl-lysine analogs. Bioorganic chemistry, 38(1), 17–25. [Link]

  • PubChem. Fmoc-D-Lys(Ac)-OH. National Center for Biotechnology Information. [Link]

  • Gertz, M., Nguyen, G. T., Fischer, F., Suenkel, B., Schlicker, C., Fränzel, B., ... & Steegborn, C. (2012). Insights into lysine deacetylation of natively folded substrate proteins by sirtuins. Journal of Biological Chemistry, 287(44), 36879-36890. [Link]

  • Costantini, S., & Pala, I. A. (2019). Human SIRT1 Multispecificity Is Modulated by Active-Site Vicinity Substitutions during Natural Evolution. Molecular biology and evolution, 36(11), 2467-2483. [Link]

  • Rumpf, T., Schiedel, M., Karaman, B., Roessler, C., North, B. J., Lehotzky, A., ... & Steegborn, C. (2015). Sirt5 deacylation activities show differential sensitivities to nicotinamide inhibition. PloS one, 10(9), e0137865. [Link]

  • ResearchGate. Deacetylation Assays to Unravel the Interplay between Sirtuins (SIRT2) and Specific Protein-substrates. [Link]

  • ResearchGate. Figure 2: In vitro deacetylation assay. [Link]

  • ResearchGate. The Substrate Specificity of Sirtuins. [Link]

  • Tanny, J. C., & Moazed, D. (2001). Coupling of histone deacetylation to NAD breakdown by the yeast silencing protein Sir2. Proceedings of the National Academy of Sciences, 98(2), 415-420. [Link]

  • Minten, E. V., et al. (2022). Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases. STAR protocols, 3(2), 101306. [Link]

  • Zhao, W., Zhang, Z., Wang, J., & Wang, Y. (2017). Identifying Human SIRT1 Substrates by Integrating Heterogeneous Information from Various Sources. Scientific reports, 7(1), 1-12. [Link]

Sources

Application Note: Strategic Incorporation of Fmoc-D-Lys(Nic)-OH for the Synthesis of Nicotinoyl-Modified Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptide libraries are indispensable tools in modern drug discovery, enabling the high-throughput screening of vast chemical space to identify novel therapeutic leads and biological probes.[1][2] The functional diversity of these libraries can be significantly expanded by incorporating non-standard or modified amino acids. This guide provides a comprehensive technical overview and detailed protocols for the utilization of Fmoc-D-Lys(Nic)-OH, a nicotinoyl-derivatized D-lysine building block, in solid-phase peptide synthesis (SPPS) for the generation of peptide libraries. The introduction of the nicotinoyl moiety, a derivative of nicotinic acid (a form of vitamin B3), offers a unique opportunity to modulate the pharmacological properties of peptides, including their stability, cell permeability, and receptor interaction profiles.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of innovative peptide-based therapeutics.

Introduction: The Rationale for Nicotinoyl-Modification in Peptide Libraries

The exploration of chemical diversity is a cornerstone of drug discovery. Synthetic peptide libraries, often comprising thousands to millions of distinct sequences, serve as a powerful engine for this exploration.[1][5] While libraries constructed from the 20 proteinogenic amino acids have yielded significant successes, the incorporation of modified building blocks can unlock novel biological activities and overcome the inherent limitations of natural peptides, such as poor metabolic stability.[6]

The nicotinoyl group, derived from nicotinic acid, is a particularly interesting modification. Nicotinic acid and its derivatives are known to play roles in various biological processes and have been utilized in therapeutic agents.[4][7] Incorporating the nicotinoyl moiety onto the side chain of a D-lysine residue offers several strategic advantages:

  • Enhanced Biological Activity: The pyridine ring of the nicotinoyl group can participate in hydrogen bonding, π-stacking, and other non-covalent interactions, potentially leading to enhanced binding affinity and specificity for biological targets.

  • Improved Pharmacokinetic Properties: The use of a D-amino acid (D-Lysine) inherently increases resistance to proteolytic degradation. The nicotinoyl group can further modulate solubility and membrane permeability.

  • Structural Scaffolding: The rigid aromatic nature of the nicotinoyl group can introduce conformational constraints into the peptide backbone, which can be beneficial for receptor recognition.

  • Modulation of Cellular Processes: Nicotinoyl-fused peptides have been shown to influence cellular processes such as collagen synthesis, highlighting the potential for this modification to impart specific biological functions.[3]

This application note will detail the practical aspects of using this compound in a standard Fmoc-based solid-phase peptide synthesis workflow to generate libraries of nicotinoyl-modified peptides.

This compound: Chemical Properties and Handling

This compound is a derivative of D-lysine where the α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is acylated with a nicotinoyl group.

PropertyValueSource
Chemical Name Nα-Fmoc-Nε-nicotinoyl-D-lysine-
Molecular Formula C₂₇H₂₇N₃O₅[8]
Molecular Weight 473.52 g/mol [8]
CAS Number 252049-12-0[8]
Appearance Solid
Storage Store at -10 to -25°C[9]

Handling and Storage: this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Experimental Workflow for Peptide Library Synthesis

The synthesis of a peptide library using this compound follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS).[10][11] The workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).

Peptide_Library_Synthesis cluster_resin Resin Preparation cluster_final Cleavage & Purification Resin Select & Swell Resin (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Start Synthesis Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Remove Fmoc Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Form Peptide Bond Wash2->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis (HPLC, MS) Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of peptide libraries.

Detailed Protocols

The following protocols are designed for manual synthesis but can be adapted for automated peptide synthesizers.

Resin Selection and Preparation

The choice of resin depends on whether a C-terminal acid or amide is desired.[11] For peptide amides, Rink Amide resin is a common choice.

Protocol 4.1.1: Resin Swelling

  • Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Iterative Deprotection and Coupling Cycle

This cycle is repeated for each amino acid in the peptide sequence.

Protocol 4.2.1: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[12]

  • Agitate for 3 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove all traces of piperidine.

Protocol 4.2.2: Amino Acid Coupling This protocol describes a standard HBTU/HOBt activation method.[11][12]

Reagent Preparation:

ReagentConcentrationSolvent
Fmoc-Amino Acid0.5 MDMF
HBTU0.5 MDMF
HOBt0.5 MDMF
DIPEA2 MNMP
  • Activation: In a separate tube, combine 4 equivalents of the Fmoc-amino acid (including this compound when desired at a specific position), 3.9 equivalents of HBTU, and 4 equivalents of HOBt. Add 8 equivalents of DIPEA. Briefly vortex to mix.

  • Coupling Reaction: Immediately add the activation mixture to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

The cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing any remaining side-chain protecting groups. The nicotinoyl group on the lysine side chain is stable to the standard TFA cleavage conditions.

CAUTION: The preparation and use of cleavage cocktails containing Trifluoroacetic Acid (TFA) must be performed in a well-ventilated fume hood. TFA is highly corrosive.

Protocol 5.1: Cleavage from the Resin The choice of cleavage cocktail depends on the amino acid composition of the peptide.[13][14] Reagent K is a robust, general-purpose cocktail.

Reagent K Composition:

ComponentPercentage (v/v)Scavenger Role
Trifluoroacetic Acid (TFA)82.5%Cleavage Agent
Water5%Cation Scavenger
Phenol5%Cation Scavenger
Thioanisole5%Cation Scavenger
1,2-Ethanedithiol (EDT)2.5%Cation Scavenger
  • After the final Fmoc deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail fresh. For a 0.1 mmol scale synthesis, use approximately 5-10 mL of the cocktail.

  • Add the cleavage cocktail to the dry peptide-resin.

  • Stir the mixture at room temperature for 2-3 hours. Peptides containing multiple arginine residues may require longer cleavage times.[15]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Protocol 5.2: Peptide Precipitation and Isolation

  • Reduce the volume of the combined filtrate under a gentle stream of nitrogen.

  • Add the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the peptide pellet with fresh cold ether, and centrifuge again. Repeat this wash step 2-3 times.

  • Dry the final peptide pellet under vacuum.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS).

Conclusion and Future Perspectives

The use of this compound provides a straightforward and effective method for introducing a nicotinoyl moiety into synthetic peptide libraries. This modification can significantly enhance the therapeutic potential of peptides by improving their pharmacological properties. The protocols outlined in this application note are compatible with standard Fmoc-SPPS workflows and can be readily implemented in both academic and industrial research settings. The resulting nicotinoyl-modified peptide libraries can be screened in a wide range of biological assays to identify novel leads for drug development, further expanding the horizons of peptide-based therapeutics.

References

  • Bruce, C., et al. (2024). Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development. Vertex AI Search.
  • Genosphere Biotechnologies. Synthetic Peptide Library Design.
  • AAPPTec.
  • Srinivas, Y., & Harohally, K. (2012). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. NIH.
  • Pascal, R., et al. A General Method for Designing Combinatorial Peptide Libraries Decodable by Amino Acid Analysis.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • ProteoGenix. Peptide libraries.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • National Center for Biotechnology Inform
  • Sigma-Aldrich. fmoc-D-lys(nicotinoyl)-oh AldrichCPR.
  • Santa Cruz Biotechnology. This compound.
  • Sigma-Aldrich. Fmoc-D-Lys(ivDde)-OH Novabiochem.
  • Kim, H. S., et al. (2016). A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. Journal of Applied Biological Chemistry, 59(3), 239-242.
  • AAPPTec. Best Peptides Fmoc-D-Lys(Boc)-OH.
  • AAPPTec. Cleavage Cocktails; Reagent B.
  • ChemicalBook. Fmoc-Lys(Ddiv)-OH.
  • ResearchGate.
  • ChemicalBook.
  • CDN Isotopes. Cleavage Cocktail Selection.
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis.
  • BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • Li, Y., et al. (2023). Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities. PMC - PubMed Central.
  • Tcherniuk, S., et al. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI.
  • Shoman, M., et al. (2020). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. PubMed.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Fmoc-D-Lys(Nic)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions concerning the prevention of racemization during the activation of Fmoc-D-Lys(Nic)-OH in solid-phase peptide synthesis (SPPS). Maintaining the stereochemical integrity of D-amino acids is critical for the synthesis of peptides with desired biological activities and therapeutic properties.

Introduction: The Challenge of Racemization

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a persistent challenge in peptide synthesis.[1][2] For this compound, this means the undesired conversion of the D-enantiomer to the L-enantiomer, leading to diastereomeric impurities that can be difficult to separate and may compromise the final peptide's function.[1]

The primary mechanism for racemization of N-Fmoc protected amino acids during activation is the formation of a 5(4H)-oxazolone intermediate.[1][3] The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a planar, achiral enolate. Subsequent reaction with the incoming amine can then occur from either face, resulting in a mixture of D and L isomers.[3]

Several factors influence the rate of racemization, including the choice of coupling reagent, the type and strength of the base used, reaction temperature, and activation time.[1][4] While lysine is generally less prone to racemization than amino acids like histidine or cysteine, the risk is significant and requires careful optimization of reaction conditions.[1][5]

Troubleshooting Guide: Minimizing Racemization of this compound

This section provides a systematic approach to diagnosing and resolving issues with racemization during the coupling of this compound.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are your first line of defense. Carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC) can lead to highly reactive O-acylisourea intermediates that are prone to oxazolone formation and subsequent racemization.[6] To mitigate this, coupling additives are essential.[4][6]

Coupling SystemRelative Racemization RiskRecommendations & Key Insights
DIC / HOBt Moderate1-Hydroxybenzotriazole (HOBt) was a classic additive that forms a more stable active ester than the O-acylisourea, thereby reducing racemization.[4][7][8] However, newer additives are generally more effective.
DIC / HOAt Low1-Hydroxy-7-azabenzotriazole (HOAt) is more effective than HOBt at suppressing racemization due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which stabilizes the active ester.[4][9]
DIC / OxymaPure® Very LowEthyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a non-explosive and highly effective alternative to benzotriazole-based additives.[6][10] It has been shown to be superior to HOBt and comparable or even superior to HOAt in minimizing racemization.[6][11]
HBTU / HATU / HCTU Moderate to High (without optimization)Onium salt reagents (HBTU, HATU, HCTU) are highly efficient but can increase the risk of racemization if not used correctly, especially with strong bases. The key is to minimize the pre-activation time.
COMU Low(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is an Oxyma-based onium salt that offers high coupling efficiency with low racemization.[11][12]

Recommendation: For coupling this compound, the use of DIC in combination with OxymaPure® or HOAt is strongly recommended to minimize racemization. If using onium salt reagents, ensure minimal pre-activation time.

Step 2: Assess the Base Used in the Coupling Reaction

The base used during the coupling reaction plays a critical role in the racemization pathway by facilitating the abstraction of the α-proton.[4][12]

BaseRelative Racemization RiskRecommendations & Key Insights
DIPEA (DIEA) HighN,N-Diisopropylethylamine is a strong, non-nucleophilic base commonly used in peptide synthesis. However, its strong basicity can significantly promote racemization.[4]
NMM ModerateN-Methylmorpholine is a weaker base than DIPEA and is a better choice for reducing racemization.[4]
2,4,6-Collidine (TMP) Low2,4,6-Collidine is a sterically hindered and weaker base that is very effective at minimizing racemization, particularly for sensitive amino acids.[13][14]

Recommendation: To suppress racemization, replace DIPEA with a weaker or more sterically hindered base like NMM or 2,4,6-collidine .

Step 3: Optimize Your Experimental Protocol

Procedural details can have a substantial impact on the level of racemization.

  • Minimize Pre-activation Time: The longer the amino acid remains in its activated state before coupling, the greater the opportunity for racemization.[1] In situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin, is the preferred method.

  • Control the Temperature: Perform coupling reactions at room temperature. Elevated temperatures, often used in microwave-assisted peptide synthesis, can significantly increase the rate of racemization.[13][15][16] If heating is necessary to overcome aggregation, consider lowering the coupling temperature for sensitive residues like this compound.[1][13]

  • Solvent Choice: While DMF is the most common solvent, exploring solvent mixtures (e.g., DCM/DMF) may be beneficial in some cases, provided solubility is maintained.

Troubleshooting Workflow Diagram

G cluster_reagents Reagent Solutions cluster_base Base Solutions cluster_protocol Protocol Solutions start High Racemization Detected for This compound Coupling reagent_check Step 1: Evaluate Coupling Reagents start->reagent_check base_check Step 2: Assess Base reagent_check->base_check Using DIC/HOBt or onium salt with strong base? reagent_sol1 Switch to DIC/OxymaPure® or DIC/HOAt reagent_check->reagent_sol1 reagent_sol2 Use COMU reagent_check->reagent_sol2 protocol_check Step 3: Optimize Protocol base_check->protocol_check Using DIPEA? base_sol1 Replace DIPEA with NMM base_check->base_sol1 base_sol2 Replace DIPEA with 2,4,6-Collidine base_check->base_sol2 solution Racemization Minimized protocol_check->solution Long pre-activation or high temperature? protocol_sol1 Use in situ activation protocol_check->protocol_sol1 protocol_sol2 Couple at room temperature protocol_check->protocol_sol2

Caption: Troubleshooting workflow for minimizing racemization.

Optimized Protocol for Low-Racemization Coupling of this compound

This protocol is designed to be a robust starting point for minimizing racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure® (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-Methylmorpholine (NMM) (6 equivalents)

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.

    • Add NMM (6 eq.) to the solution and mix briefly.

  • In Situ Activation and Coupling:

    • Add the coupling solution to the swelled resin.

    • Add DIC (3 eq.) to the resin slurry.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Completion Check: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Is the nicotinoyl (Nic) protecting group on the lysine side-chain known to influence racemization at the alpha-carbon?

A1: While the primary factors influencing racemization are the conditions of carboxyl group activation, the nature of the side-chain and its protecting group can have an electronic or steric influence. However, there is no widespread evidence to suggest that the nicotinoyl group itself significantly increases the intrinsic susceptibility of the lysine alpha-proton to abstraction compared to other standard lysine side-chain protecting groups under optimal coupling conditions. The focus should remain on the activation method, base, and temperature.

Q2: Can I use onium salt reagents like HBTU or HATU for coupling this compound without causing significant racemization?

A2: Yes, onium salt reagents can be used, but with caution. These reagents lead to very rapid activation. To minimize racemization, it is crucial to use a weaker base like NMM instead of DIPEA and to employ an in situ activation protocol. Avoid pre-activating the amino acid for extended periods before adding it to the resin.

Q3: My synthesis requires elevated temperatures to overcome aggregation. How can I couple this compound under these conditions while minimizing racemization?

A3: High temperatures accelerate racemization.[15][16] If elevated temperature is unavoidable, you must take extra precautions for the this compound coupling step. Consider performing this specific coupling step at a lower temperature (e.g., 35-40°C) for a longer duration, or even at room temperature overnight, while performing the other couplings at the higher temperature. Additionally, using a highly effective racemization suppressant system like DIC/OxymaPure® with a hindered base like 2,4,6-collidine is critical in this scenario.

Q4: How can I accurately quantify the level of racemization in my final peptide?

A4: Quantifying the diastereomeric purity of your peptide is essential. The most common method is to hydrolyze the peptide in 6N HCl, which will break it down into its constituent amino acids. The resulting amino acid mixture can then be derivatized with a chiral reagent (e.g., Marfey's reagent, L-FDAA) and analyzed by reverse-phase HPLC.[17] The derivatized D- and L-lysine will have different retention times, allowing for accurate quantification of the D/L ratio. Alternatively, chiral gas chromatography (GC) of derivatized amino acids can be used.

References

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd. [Link]

  • Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. [Link]

  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. c-Tri. [Link]

  • de la Torre, B. G., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5753-5763. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Subirós-Funosas, R., et al. (2013). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Chemistry - A European Journal, 19(8), 2874-2883. [Link]

  • Oxyma-B. Luxembourg Bio Technologies Ltd. [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 23(7-8), 548-555. [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. [Link]

  • Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 92-101. [Link]

  • Liang, C., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]

  • Gundu, S., et al. (2014). HBTU Mediated 1-hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of β-benzotriazole N-oxide Substituted γ-amino Acids and Hybrid Peptides. Organic & Biomolecular Chemistry, 12(43), 8746-8750. [Link]

  • Coupling Reagents. AAPPTec. [Link]

  • Taleb, M., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(19), 6683. [Link]

  • In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? ResearchGate. (2016). [Link]

  • Racemization Assays. (n.d.). [Link]

  • Racemization free attachment of amino acids to solid phase.
  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. (2021). [Link]

  • Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 43(5), 385-395. [Link]

  • Tantry, S. J., & Kumar, K. S. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7401. [Link]

  • Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]

  • Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

Sources

Technical Support Center: Nicotinoyl Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge in multi-step synthesis: the incomplete removal of the nicotinoyl protecting group. The nicotinoyl group is a valuable tool for the protection of hydroxyl and amino functionalities due to its unique deprotection mechanism, which offers an orthogonal strategy to many other common protecting groups.[1] However, this unique two-step cleavage process is also the source of frequent experimental issues.

This guide moves beyond simple protocols to provide a deeper, mechanistic understanding of the process, empowering you to diagnose problems, optimize your reactions, and ensure complete and efficient deprotection.

Troubleshooting Guide: Incomplete Nicotinoyl Deprotection

This section is designed to help you identify and solve specific problems encountered during the removal of the nicotinoyl group.

Q1: My deprotection reaction is sluggish, and I'm recovering a significant amount of starting material. What's going wrong?

This is the most common failure mode and almost always points to an issue with the two-step activation-hydrolysis mechanism. The deprotection is not a simple hydrolysis; it requires activation of the pyridine ring to render the ester carbonyl sufficiently electrophilic for cleavage.[1]

Root Cause Analysis:

  • Inefficient Pyridine Quaternization (Activation Step): The cleavage hinges on the conversion of the pyridine nitrogen to a positively charged N-alkylpyridinium salt. This dramatically increases the electron-withdrawing capacity of the ring, activating the ester.

    • Reagent Quality: Methyl iodide (MeI), the common alkylating agent, can degrade over time, liberating iodine (visible as a brown/purple tint). Use freshly distilled or a newly opened bottle of high-purity MeI.

    • Stoichiometry: Are you using a sufficient excess of the alkylating agent? While theoretically one equivalent is needed, an excess (2-5 equivalents) is often required to drive the reaction to completion, especially with less reactive substrates.

    • Reaction Conditions: Quaternization can be slower than anticipated. Ensure adequate reaction time (monitor by TLC or LC-MS for the disappearance of starting material and appearance of a more polar spot corresponding to the pyridinium salt) and consider gentle heating (e.g., 40-50 °C) if the reaction is sluggish at room temperature.

  • Suboptimal Hydrolysis Conditions (Cleavage Step): Once the pyridinium salt is formed, the ester is still stable until a nucleophile is introduced.

    • Base Strength & Concentration: Mild bases may be insufficient. Standard conditions often employ aqueous solutions of strong bases like NaOH or KOH, or moderately strong bases like K₂CO₃ in a protic solvent like methanol.[2] Ensure the base concentration is adequate to maintain a sufficiently high pH throughout the reaction.

    • Solvent Choice: The hydrolysis step requires a solvent system that can dissolve both the organic substrate (and its pyridinium salt intermediate) and the inorganic base. A mixture like Methanol/Water or THF/Water is common.

Troubleshooting Workflow Diagram

G start Incomplete Deprotection Observed (High SM Recovery) check_activation Step 1: Evaluate Activation (Quaternization) start->check_activation check_hydrolysis Step 2: Evaluate Hydrolysis start->check_hydrolysis check_substrate Step 3: Consider Substrate Issues start->check_substrate reagent_quality Verify MeI Purity & Stoichiometry check_activation->reagent_quality Reagents activation_conditions Increase Activation Time / Temp check_activation->activation_conditions Kinetics base_strength Increase Base Concentration / Strength check_hydrolysis->base_strength Reagents hydrolysis_conditions Optimize Solvent / Increase Time check_hydrolysis->hydrolysis_conditions Kinetics sterics Assess Steric Hindrance check_substrate->sterics side_reactions Analyze for Side Products (LC-MS) check_substrate->side_reactions solution Successful Deprotection reagent_quality->solution activation_conditions->solution base_strength->solution hydrolysis_conditions->solution

Caption: Troubleshooting workflow for incomplete nicotinoyl deprotection.

Q2: My reaction mixture turns dark, and purification is difficult, yielding very little of my desired product. What is happening?

This indicates potential substrate degradation or complex side reactions. While the nicotinoyl group itself is robust, the conditions required for its removal can affect other sensitive functionalities in your molecule.

Root Cause Analysis:

  • Base Sensitivity: Your molecule may contain other functional groups that are sensitive to the strong bases used for hydrolysis (e.g., other esters, epoxides, or base-labile protecting groups).[3][4]

  • Methylation of Other Nucleophiles: Methyl iodide is a potent alkylating agent. If your substrate contains other nucleophilic sites (e.g., unprotected amines, thiols), they may be methylated, leading to unwanted byproducts.

  • Neighboring Group Participation: In complex molecules, a nearby functional group might interfere with the deprotection, either by reacting with the reagents or by participating in an intramolecular reaction that leads to an unexpected product.[5][6]

Recommended Actions:

  • Protecting Group Compatibility Check: Review all functional groups in your molecule. Ensure they are compatible with strong bases and alkylating agents. An orthogonal protecting group strategy is crucial for complex syntheses.[7]

  • Milder Conditions: Attempt the hydrolysis with a milder base (e.g., K₂CO₃ instead of NaOH) or at a lower temperature for a longer period.

  • Alternative Deprotection: If the standard method is incompatible with your substrate, you may need to reconsider the protecting group strategy entirely. While not a direct removal method for the nicotinoyl group, related strategies for similar pyridine-based esters, such as the catalytic removal of the picoloyl (Pico) group with Cu(II) or Fe(III) salts, could inspire new avenues of research for your specific system.[8]

Frequently Asked Questions (FAQs)

Q1: What is the standard, reliable protocol for nicotinoyl group removal?

This protocol provides a robust starting point for the deprotection of nicotinoyl-protected alcohols or amines.

Experimental Protocol: Standard Two-Step Nicotinoyl Deprotection

  • Activation (Quaternization): a. Dissolve the nicotinoyl-protected substrate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or CH₂Cl₂). b. Add methyl iodide (2.0 - 5.0 eq). c. Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material. Gentle warming (40 °C) can be applied if the reaction is slow.

  • Hydrolysis (Cleavage): a. To the reaction mixture from Step 1, add a solution of potassium carbonate (K₂CO₃, 3.0 - 5.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v). b. Stir vigorously at room temperature for 4-16 hours until the pyridinium intermediate is fully consumed (as monitored by TLC or LC-MS). c. Upon completion, neutralize the mixture with a weak acid (e.g., 1M HCl or acetic acid). d. Remove organic solvents under reduced pressure. e. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, DCM). f. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude deprotected product for further purification.

Q2: Why is the activation step with methyl iodide necessary? Can't I just hydrolyze the ester with a strong base?

Direct hydrolysis is generally ineffective. The nicotinoyl ester is relatively stable to basic conditions, similar in stability to a benzoyl ester. The key to its selective removal is the "activation" provided by N-alkylation.

Mechanistic Rationale:

The pyridine nitrogen atom acts as a "handle". By alkylating it, you introduce a permanent positive charge into the aromatic ring. This N-methylpyridinium group is intensely electron-withdrawing, making the ester carbonyl carbon significantly more electrophilic and thus highly susceptible to nucleophilic attack by a weak base.

Mechanism of Activation and Cleavage

G start Substrate-O-CO-Py intermediate Substrate-O-CO-Py⁺-CH₃   I⁻ (Activated Intermediate) start->intermediate Step 1: Quaternization (Activation) me_i + CH₃-I oh + OH⁻ products Substrate-OH + ⁻O-CO-Py⁺-CH₃ intermediate->products Step 2: Nucleophilic Attack & Cleavage

Caption: Two-step deprotection mechanism of the nicotinoyl group.

Q3: How does the nicotinoyl group compare to other common ester protecting groups for alcohols?

The nicotinoyl group's main advantage is its unique deprotection condition, which provides orthogonality. It is stable to conditions that cleave many other groups.

Data Presentation: Comparison of Common Alcohol Protecting Groups

Protecting GroupAbbreviationStructureTypical Deprotection ConditionsStability Profile
Acetyl Ac-COCH₃Mild base (K₂CO₃, MeOH) or mild acid.[9]Labile to both acid and base.
Benzoyl Bz-COPhStronger base (NaOH, MeOH) or acid.[4][9]More stable than acetyl, but still base-labile.
Pivaloyl Piv-COC(CH₃)₃Strong base with heat or organometallics (e.g., DIBAL-H).[9]Very stable to most conditions due to steric hindrance.
Nicotinoyl Nic-CO-3-pyridyl1) MeI; 2) Mild-to-strong base (e.g., K₂CO₃).[1]Stable to acid, mild base, and hydrogenolysis. Requires specific activation for removal.

References

  • Use of a Nicotinoyl Group as a Protective Group for Hydroxyl and Amino Functions. Chemistry Letters, Oxford Academic. [Link]

  • Modification of pyrimidine nucleosides using nicotinic acid derivatives. PubMed. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • Protecting Groups - Organic Synthesis. chem.uiuc.edu. [Link]

  • A Pratical and effective method for the N N bond cleavage of N-amino-heterocycles. pubs.rsc.org. [Link]

  • Protecting Groups - Stability. Organic Chemistry Portal. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Protecting group. Wikipedia. [Link]

  • Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. NIH. [Link]

  • The Neighbouring Group Mechanisms. Dalal Institute. [Link]

  • 3.2: Neighboring Group Participation. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Cleavage of Peptides with Nicotinoyl-Lysine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the cleavage of synthetic peptides containing the nicotinoyl-lysine modification. Our focus is on ensuring the integrity of your peptide and maximizing yield by addressing specific challenges that may arise during this critical step of solid-phase peptide synthesis (SPPS).

Introduction to Nicotinoyl-Lysine Peptides

The incorporation of nicotinoyl-lysine into a peptide sequence is a valuable strategy for introducing a unique chemical handle. The nicotinoyl group, an amide of nicotinic acid (Vitamin B3), can enhance peptide solubility and stability, and serve as a versatile point for further modifications.[1] The use of Fmoc-Lys(nicotinoyl)-OH as a building block in SPPS is standard practice, indicating its stability to the basic conditions of Fmoc deprotection.[1] However, the final cleavage from the solid support using strong acids like trifluoroacetic acid (TFA) requires careful consideration to preserve the integrity of this modification and the overall peptide.

Frequently Asked Questions (FAQs)

Q1: Is the nicotinoyl group stable to standard TFA cleavage conditions?

A: Yes, the nicotinoyl group, which is essentially a pyridine ring attached via an amide bond to the lysine side chain, is generally stable to standard TFA cleavage cocktails. The pyridine ring is a basic heterocycle and will be protonated in the highly acidic environment of the cleavage cocktail.[2] This protonation deactivates the ring towards electrophilic attack, which is a common source of side reactions for other aromatic residues like tryptophan. While pyridine can undergo electrophilic substitution, the conditions are typically harsh and not encountered in standard peptide cleavage protocols.[3][4]

Q2: What is the recommended starting cleavage cocktail for a peptide containing nicotinoyl-lysine?

A: A good starting point for most peptides, including those with nicotinoyl-lysine, is "Reagent B":

  • TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

This cocktail is effective for cleaving peptides from most acid-labile resins and removing common side-chain protecting groups. TIS is an excellent scavenger for carbocations generated during cleavage, preventing re-attachment to sensitive residues.

Q3: My peptide also contains other sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp). How should I adjust the cleavage cocktail?

A: The presence of other sensitive amino acids necessitates the use of a more complex scavenger mixture. The nicotinoyl-lysine itself does not typically require special scavengers. Here are recommendations for common sensitive residues:

Sensitive ResidueRecommended Scavenger(s)Example Cocktail (Reagent K)Rationale
Cysteine (Cys) 1,2-Ethanedithiol (EDT)TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)EDT is a potent reducing agent that prevents disulfide bond formation and scavenges trityl cations effectively.
Methionine (Met) ThioanisoleTFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Thioanisole prevents the oxidation of the methionine thioether to its sulfoxide.
Tryptophan (Trp) TIS, EDTTFA/Water/TIS (95:2.5:2.5) or TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)TIS and EDT are effective scavengers for carbocations that can otherwise alkylate the indole ring of tryptophan.

For a peptide containing a combination of these sensitive residues along with nicotinoyl-lysine, Reagent K is a robust choice.[5]

Q4: Can the protonated nicotinoyl group interfere with the cleavage process?

A: The positive charge on the protonated pyridine ring of nicotinoyl-lysine is unlikely to cause significant interference with the cleavage of standard protecting groups. However, it is a good practice to ensure a sufficient volume of the cleavage cocktail to maintain a high concentration of TFA and solvate the peptide-resin adequately.

Troubleshooting Guide

This section addresses specific issues you might encounter during the cleavage of nicotinoyl-lysine containing peptides.

Problem 1: Incomplete Cleavage or Deprotection

Symptoms:

  • Low peptide yield after precipitation.

  • Mass spectrometry (MS) analysis shows peaks corresponding to the peptide still attached to the resin or with protecting groups remaining.

Potential Causes & Solutions:

  • Insufficient Cleavage Time: While a 2-3 hour cleavage is standard, some protecting groups or resin linkers may require longer.

    • Solution: Perform a small-scale trial and analyze the crude peptide by LC-MS at different time points (e.g., 2, 4, and 6 hours) to determine the optimal cleavage duration.

  • Inefficient Cleavage Cocktail: For peptides with multiple sterically hindering protecting groups, a standard cocktail might not be sufficient.

    • Solution: Consider a stronger acid cocktail if compatible with your peptide. However, for most Fmoc-based syntheses, optimizing the scavenger composition and cleavage time is preferable to using harsher acids.

  • Resin Swelling: Poor swelling of the resin in the cleavage cocktail can limit acid access.

    • Solution: Ensure the resin is well-suspended in the cocktail. Gentle agitation during cleavage is recommended.

Problem 2: Observation of Unexpected Side Products in Mass Spectrometry

Symptoms:

  • MS analysis shows peaks with unexpected mass additions to the peptide.

Potential Causes & Solutions:

  • Alkylation of Sensitive Residues: Cations from protecting groups or the resin linker can attach to nucleophilic side chains.

    • Solution: This is the most common source of side products. Ensure you are using the correct scavenger cocktail for the amino acids present in your peptide (refer to the FAQ section). Triisopropylsilane (TIS) is a broad-spectrum carbocation scavenger.

  • Modification of Nicotinoyl-Lysine: While unlikely, it's essential to rule out any modification to the nicotinoyl group.

    • Solution: Analyze the fragmentation pattern in your MS/MS data. The nicotinoyl moiety should remain intact. If you suspect modification, consider a milder cleavage cocktail if your peptide's other protecting groups allow for it. There is no evidence in the literature to suggest common side reactions of the nicotinoyl group under standard TFA cleavage conditions.

Experimental Workflow: Test Cleavage Protocol

To optimize your cleavage cocktail and conditions with minimal loss of your precious peptide, a small-scale test cleavage is highly recommended.

Materials:

  • Peptide-resin (approx. 20 mg)

  • Selected cleavage cocktail(s)

  • Cold diethyl ether

  • Microcentrifuge tubes

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Place approximately 20 mg of the dried peptide-resin into a microcentrifuge tube.

  • Add 500 µL of the chosen cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for the desired time (e.g., 2 hours).

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a larger tube containing 10 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the pellet with more cold ether, and centrifuge again.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for LC-MS analysis.

Analysis:

  • HPLC: Assess the purity of the crude peptide.

  • Mass Spectrometry: Confirm the molecular weight of the desired peptide and identify any side products.

Decision Workflow for Cleavage Cocktail Selection

Cleavage_Cocktail_Selection start Start: Peptide with Nicotinoyl-Lysine sensitive_residues Does the peptide contain other sensitive residues (Cys, Met, Trp)? start->sensitive_residues reagent_b Use Reagent B: TFA/H2O/TIS (95:2.5:2.5) sensitive_residues->reagent_b No reagent_k Use Reagent K: TFA/H2O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) sensitive_residues->reagent_k Yes test_cleavage Perform Small-Scale Test Cleavage reagent_b->test_cleavage reagent_k->test_cleavage analyze Analyze by LC-MS test_cleavage->analyze optimize Optimize time and scavengers if necessary analyze->optimize optimize->test_cleavage Re-test full_scale Proceed with Full-Scale Cleavage optimize->full_scale Optimized

Caption: Decision workflow for selecting the optimal cleavage cocktail.

Final Recommendations

For peptides containing nicotinoyl-lysine, the primary focus for optimizing the cleavage cocktail should be on the other amino acids present in the sequence. The nicotinoyl group itself is robust under standard TFA cleavage conditions. Always perform a small-scale test cleavage to verify your chosen cocktail and conditions before committing your entire batch of synthesized peptide. Careful analysis of the crude product by LC-MS is the best way to ensure a successful cleavage and high-quality final product.

References

  • Pyridine - Wikipedia. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • Fragmentation Studies of Lysine and Lysine Analog Containing Tetrapeptides. (URL: [Link])

  • Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC - PubMed Central. (URL: [Link])

  • Pyridines. (URL: [Link])

  • Why pyridine is acidic? : r/OrganicChemistry - Reddit. (URL: [Link])

  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase - Open Access Pub. (URL: [Link])

  • The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (URL: [Link])

  • Synthesis of Fmoc‐Lys[Seγ(Mob)‐Nϵ(Alloc)]‐OH. - ResearchGate. (URL: [Link])

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed. (URL: [Link])

  • Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides - PubMed. (URL: [Link])

  • PS synthesis. Notes: (A) Preparation of Fmoc-Lys(PS)-OH: (a) DCC, NHS,... - ResearchGate. (URL: [Link])

  • The pyridine/benzene stability 'paradox'? - Chemistry Stack Exchange. (URL: [Link])

  • Discovery of lysine post-translational modifications through mass spectrometric detection. (URL: [Link])

  • Pyridine: Synthesis, reactions and medicinal uses | PPTX - Slideshare. (URL: [Link])

  • Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. (URL: [Link])

  • CN119118875A - Preparation method of Fmoc-L-lysine - Google P
  • Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - Spiral. (URL: [Link])

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (URL: [Link])

  • WO2015028599A1 - Cleavage of synthetic peptides - Google P
  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis - ResearchGate. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - MDPI. (URL: [Link])

  • Mass spectrometry of peptides and proteins - OSU Chemistry. (URL: [Link])

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - MDPI. (URL: [Link])

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed. (URL: [Link])

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - Research Collection. (URL: [Link])

Sources

Technical Support Center: Fmoc-D-Lys(Nic)-OH Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing solubility challenges with Fmoc-D-Lys(Nic)-OH. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties dissolving this specific amino acid derivative during solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the successful incorporation of this compound into your peptide sequences.

Understanding the Challenge: Why Can this compound Be Difficult to Dissolve?

This compound presents a unique solubility challenge compared to other lysine derivatives like Fmoc-D-Lys(Boc)-OH. The core issue lies in the nature of the side-chain protecting group: the nicotinoyl (Nic) group.

  • Intermolecular Interactions: The nicotinoyl group, derived from nicotinic acid, contains a pyridine ring. This aromatic, nitrogen-containing ring system can participate in strong intermolecular interactions, such as hydrogen bonding and π-stacking, with other this compound molecules.

  • Aggregation: These interactions can lead to the formation of aggregates or crystal-like structures that are resistant to dissolution in standard SPPS solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1] While Fmoc-amino acids with bulky, hydrophobic protecting groups can sometimes show enhanced solubility, the specific electronic and hydrogen-bonding capabilities of the nicotinoyl group tend to promote self-association.[2][3]

This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMF at the standard concentration. What is the first thing I should try?

If you observe poor solubility at room temperature, the first and simplest interventions are mechanical and thermal agitation. Often, the kinetic barrier to dissolution is high due to aggregation.

  • Vortexing: Ensure the mixture is being vortexed vigorously.

  • Sonication: Place the sealed vial in an ultrasonic bath for 5-15 minutes.[2] Ultrasonication is highly effective at breaking up solid particles and disrupting intermolecular forces, which can significantly enhance solubilization without causing degradation.[4]

  • Gentle Warming: If sonication is insufficient, gently warm the solution to 30-40°C.[2] Use a heat block or water bath and continue to vortex intermittently. Do not overheat, as this can risk premature Fmoc deprotection or other side reactions, although gentle heating is a widely accepted practice.[2] Once dissolved, use the solution promptly for the coupling reaction.

Q2: Are there alternative solvents or co-solvents that can improve the solubility of this compound?

Yes. If physical methods are not sufficient, using a stronger solvent or a co-solvent mixture is the next logical step.

  • N-Methyl-2-pyrrolidone (NMP): If you are using DMF, switching to NMP is a good first choice. NMP has a higher solvating power for many challenging sequences and protected amino acids.[2][5]

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent, highly polar aprotic solvent that can dissolve many compounds that are insoluble in DMF or NMP.[2][6] It is often used as a co-solvent. A common approach is to add a small percentage of DMSO (e.g., 5-10% v/v) to your DMF or NMP. For extremely difficult cases, you can first dissolve the this compound in a minimal amount of pure DMSO and then dilute it into the primary solvent for the coupling reaction.[2]

Q3: Can the quality of my DMF or NMP affect solubility?

Absolutely. The quality of your solvent is critical.

  • Impurities in DMF: DMF can degrade over time to release dimethylamine.[5] This secondary amine can prematurely cleave the Fmoc group, leading to insertion and deletion sequences in your final peptide.

  • Water Content: Both DMF and NMP are hygroscopic. Absorbed water can alter the polarity of the solvent and may negatively impact the solubility of certain protected amino acids. Always use high-purity, peptide-synthesis-grade solvents from a sealed container. For best results, use freshly opened solvents or those stored under an inert atmosphere (e.g., nitrogen or argon).

Q4: I've managed to dissolve the amino acid with heat/co-solvents. Will this affect my coupling reaction?

Using these techniques should not negatively impact your coupling reaction, provided you take a few precautions.

  • Immediate Use: Once the amino acid is dissolved, especially if heat was used, it should be activated and used for coupling without delay.[2] Prolonged standing in solution, particularly in NMP, can lead to slow decomposition of the Fmoc-amino acid.[5]

  • Activator Compatibility: The common phosphonium- and uranium-based activators (like HBTU, HATU, HCTU) and carbodiimides (like DIC) are fully compatible with solvent mixtures containing DMSO.[1]

  • Concentration Check: Ensure that the final concentration of your amino acid solution is appropriate for your synthesis scale after adding any co-solvents.

Troubleshooting Workflow and Protocols

If you encounter solubility issues with this compound, follow this systematic troubleshooting workflow.

Troubleshooting Decision Pathway

Solubility_Workflow start Start: this compound insoluble in DMF/NMP vortex Vortex vigorously (2-5 min) start->vortex check1 Is it dissolved? vortex->check1 sonicate Protocol 1: Apply Ultrasonication (5-15 min) check1->sonicate No success Success: Proceed to Activation & Coupling check1->success Yes check2 Is it dissolved? sonicate->check2 warm Protocol 2: Gentle Warming (30-40°C) check2->warm No check2->success Yes check3 Is it dissolved? warm->check3 cosolvent Protocol 3: Use Co-solvent (e.g., 10% DMSO in DMF/NMP) check3->cosolvent No check3->success Yes check4 Is it dissolved? cosolvent->check4 pure_dmso Protocol 4: Dissolve in pure DMSO, then dilute check4->pure_dmso No check4->success Yes pure_dmso->success fail Issue Persists: Contact Technical Support for advanced strategies pure_dmso->fail

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Experimental Protocols

Protocol 1: Dissolution using Ultrasonication

This protocol uses high-frequency sound waves to break apart solute aggregates.

  • Preparation: Weigh the required amount of this compound into a clean, dry vial suitable for your synthesis scale.

  • Solvent Addition: Add the calculated volume of peptide-grade DMF or NMP to achieve the desired concentration (e.g., 0.2-0.5 M).

  • Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a laboratory ultrasonic water bath. Ensure the water level is sufficient to cover the solvent portion of the vial.

  • Irradiation: Sonicate for 5-15 minutes. You may observe the solution becoming clearer.

  • Final Check: Remove the vial, vortex again, and visually inspect for any remaining solid material. If fully dissolved, proceed immediately to the activation step.

Protocol 2: Dissolution using Gentle Warming

This protocol increases the kinetic energy of the system to overcome the energy barrier of dissolution.

  • Preparation: Follow steps 1-3 from Protocol 1.

  • Heating: Place the securely capped vial on a calibrated heat block or in a water bath set to 30-40°C.

  • Agitation: Allow the vial to warm for 5-10 minutes, removing it to vortex vigorously every 2-3 minutes.

  • Inspection: Once the solid is fully dissolved, remove the vial from the heat source.

  • Coupling: Use the resulting solution immediately for the amino acid activation and coupling steps. Do not store the heated solution.

Protocol 3: Dissolution using a DMF/DMSO or NMP/DMSO Co-Solvent Mixture

This protocol leverages the strong solubilizing power of DMSO.

  • Solvent Preparation: Prepare a co-solvent mixture by adding 5-10% (v/v) of peptide-grade DMSO to your primary solvent (DMF or NMP). For example, to make 10 mL of a 10% solution, add 1 mL of DMSO to 9 mL of DMF.

  • Amino Acid Addition: Weigh the this compound into a vial and add the prepared co-solvent mixture.

  • Dissolution: Vortex vigorously. If necessary, combine this method with sonication (Protocol 1) for enhanced effect.

  • Coupling: Once dissolved, use the solution for activation and coupling. The presence of 5-10% DMSO is well-tolerated by standard coupling chemistries.

Protocol 4: High-Concentration Stock in DMSO

This is the most robust method for extremely insoluble derivatives.

  • Stock Solution: In a separate small vial, dissolve the this compound in a minimal volume of pure, anhydrous peptide-grade DMSO to create a high-concentration stock (e.g., 1.0 M). Sonication may be required.

  • Primary Solvent: In your reaction vessel or the vial intended for activation, add the main volume of DMF or NMP required for the reaction.

  • Transfer: Using a calibrated pipette, transfer the required volume of the concentrated DMSO stock solution into the DMF/NMP. For example, if you need 0.5 mmol of the amino acid for your reaction, transfer 0.5 mL of the 1.0 M stock.

  • Mixing: Vortex the final solution thoroughly to ensure it is homogeneous before proceeding with activation.

Data Summary Table

MethodKey ParametersRecommended Use CaseCautions
Vortexing Room Temperature, 2-5 minInitial attempt for all samples.May be insufficient for highly aggregated material.
Ultrasonication Room Temperature, 5-15 minFirst-line physical method for stubborn solids.[4]Ensure vial is securely capped to prevent aerosoling.
Gentle Warming 30-40°C, 5-10 min with vortexingWhen sonication is unavailable or insufficient.[2]Do not exceed 40°C. Use the solution immediately.
Co-Solvent (10% DMSO) Room TemperatureFor derivatives that resist physical dissolution methods.[2]Ensure DMSO is anhydrous and peptide-grade.
Pure DMSO Stock Room TemperatureFor the most challenging solubility cases.Use minimal DMSO volume to avoid altering reaction stoichiometry.

References

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]

  • Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Available from: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Hojo, K. et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]

  • Gomes, C. M. et al. (2021). Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6. PMC - NIH. Available from: [Link]

Sources

Aggregation of peptides containing Fmoc-D-Lys(Nic)-OH during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Peptide Aggregation in Solid-Phase Peptide Synthesis

As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of Solid-Phase Peptide Synthesis (SPPS). A recurring and often frustrating challenge is on-resin peptide aggregation. This guide is designed to serve as a dedicated resource for scientists using Fmoc-D-Lys(Nic)-OH , providing not just solutions, but a deeper understanding of the underlying chemical principles that lead to aggregation and how to strategically overcome them.

The nicotinoyl (Nic) group on the D-lysine side chain, a pyridine derivative, introduces unique chemical properties. While not a classic aliphatic hydrophobic residue like valine or leucine, its aromatic, heterocyclic nature can significantly contribute to inter-chain association through mechanisms like π-π stacking and hydrogen bonding. This can transform a seemingly straightforward synthesis into a significant challenge, marked by poor yields and difficult purifications.

This document moves beyond a simple list of troubleshooting steps. It explains the causality behind each recommendation, empowering you to make informed decisions for your specific peptide sequence.

Frequently Asked Questions (FAQs)
Q1: What exactly is peptide aggregation during SPPS?

A1: Peptide aggregation is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which stabilize secondary structures like β-sheets.[1] Once formed, these aggregates can physically mask the N-terminus of the growing peptide chain, making it inaccessible to reagents for subsequent coupling and Fmoc deprotection steps.[1] This leads to a cascade of problems, including incomplete reactions and the generation of deletion sequences.

Q2: How does the this compound residue contribute to aggregation?

A2: The nicotinoyl group on the lysine side chain possesses a pyridine ring. This aromatic system can promote aggregation in several ways:

  • π-π Stacking: The flat, electron-rich surfaces of the pyridine rings on adjacent peptide chains can stack on top of each other, creating a strong, non-covalent interaction that stabilizes aggregates.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to the network of hydrogen bonds that holds aggregated structures together.[2]

  • Hydrophobic Interactions: Despite the polar nitrogen atom, the aromatic ring is largely hydrophobic and can contribute to the overall tendency of the peptide to collapse and minimize its exposure to polar synthesis solvents.[3]

Q3: What are the primary signs of on-resin aggregation during synthesis?

A3: The most common indicators that your peptide is aggregating include:

  • Poor Resin Swelling: The resin bed may appear shrunken or fail to swell properly in the synthesis solvent.[4][5] This is a strong physical indication that the peptide chains have collapsed onto themselves and the resin pores.

  • Incomplete or Slow Coupling: A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, a direct consequence of the N-terminus being sterically hindered by aggregation.[6]

  • Difficult Fmoc Deprotection: In automated synthesizers that monitor UV absorbance, a broadened, flattened, or extended deprotection peak suggests that the piperidine is accessing the Fmoc groups at different, slower rates due to aggregation.[6]

Troubleshooting and Mitigation Guide

When aggregation is suspected, a series of escalating interventions can be employed. The key is to disrupt the intermolecular forces holding the peptide chains together.

Initial Diagnosis and Immediate Actions

If a routine coupling step fails (e.g., positive Kaiser test), it's crucial to first determine if this is a symptom of a larger aggregation problem.

start Positive Kaiser Test After Coupling check_swelling Check Resin Swelling start->check_swelling swelling_ok Swelling is Normal check_swelling->swelling_ok No swelling_poor Resin is Shrunken (Aggregation Likely) check_swelling->swelling_poor Yes action1 Immediate Action: 1. Double Couple 2. Use Stronger Reagent (HATU) swelling_ok->action1 action2 Systemic Intervention: 1. Switch to NMP/DMSO 2. Increase Temperature 3. Add Chaotropic Salts swelling_poor->action2

Caption: Initial troubleshooting workflow for a failed coupling reaction.

Proactive and Systemic Strategies

For sequences known to be difficult or those containing multiple aggregation-prone residues like this compound, a proactive approach is far more effective than a reactive one. These strategies should be considered during the initial synthesis design.

  • Solvent Choice: Standard DMF can be replaced with more powerful, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or by adding up to 25% Dimethyl Sulfoxide (DMSO) to DMF. These solvents are more effective at solvating the peptide backbone and disrupting hydrogen bonds.[4][7]

  • Elevated Temperature: Performing coupling and deprotection steps at elevated temperatures (50-85°C), either through conventional heating or with a microwave peptide synthesizer, provides thermal energy to break up secondary structures.[1][8][9] This increases reaction rates and improves reagent access.[8]

  • Chaotropic Salts: Adding agents like LiCl or KSCN to the solvent disrupts the hydrogen-bonding network of both the solvent and the peptide chains, effectively acting as "structure breakers".[4][10][11]

This advanced strategy involves temporarily modifying the peptide backbone to prevent the formation of the hydrogen bonds that cause aggregation.

  • Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that are introduced as dipeptides.[12] The oxazolidine or thiazolidine ring structure forces a "kink" in the peptide backbone, similar to proline, which physically disrupts the formation of linear β-sheet structures.[13][14] The native Ser/Thr/Cys residue is regenerated during the final TFA cleavage.[4] This is a highly effective, proactive strategy.

  • Backbone Protection (Dmb/Hmb): Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone amide nitrogen of an amino acid physically blocks its ability to participate in hydrogen bonding.[4][15] Dipeptides like Fmoc-Ala-(Dmb)Gly-OH are commercially available and can be inserted at strategic points (every 6-7 residues) to break up aggregation-prone sequences.[4]

StrategyMechanism of ActionEffectivenessConsiderations
Solvent Change (DMF → NMP) Increases solvation of peptide backbone.ModerateSimple to implement; NMP is more viscous and expensive.
Elevated Temperature (Microwave) Provides thermal energy to disrupt H-bonds.[8]HighVery effective for difficult couplings; may increase risk of side reactions like racemization for sensitive residues (e.g., Cys, His).[9][16]
Chaotropic Salts (e.g., LiCl) Disrupts H-bonding networks.[7][11]Moderate to HighEffective, but salts must be thoroughly washed out to avoid interference with subsequent steps.
Pseudoproline Dipeptides Introduces a backbone "kink", preventing β-sheet formation.[13][17]Very HighMust be planned in advance; only applicable at Ser, Thr, or Cys residues.[12]
Dmb/Hmb Backbone Protection Physically blocks backbone H-bond formation.[4]Very HighHighly effective; requires specialized amino acid derivatives.
Experimental Protocols
Protocol 1: Microwave-Assisted SPPS for a Difficult Coupling

This protocol outlines a general procedure for using elevated temperature to overcome an aggregation-induced failed coupling.

  • Initial State: Peptide-resin has shown a positive Kaiser test after a standard coupling cycle.

  • Wash: Thoroughly wash the resin with DMF (3x).

  • Prepare Reagents: Prepare a fresh solution of the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and activation base (e.g., DIPEA, 6 eq.) in DMF.

  • Microwave Coupling: Add the activated amino acid solution to the reaction vessel. Apply microwave power to rapidly heat the reaction to 75-85°C and hold for 5-10 minutes.[1][8]

  • Post-Coupling Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5x).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is negative (colorless beads), proceed to the next deprotection step.

Protocol 2: Proactive Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a commercially available Fmoc-Xxx-Yyy(ΨPro)-OH dipeptide.

  • Initial State: Fmoc-deprotected peptide-resin ready for coupling.

  • Reagent Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (3-5 eq.) and a coupling reagent like HATU (3-5 eq.) in a minimal volume of NMP.[1]

  • Activation: Add DIPEA (6-10 eq.) to the solution and mix for 1-2 minutes.

  • Coupling: Immediately add the activated dipeptide solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Confirmation: Wash the resin with NMP and perform a TNBS test (more reliable for secondary amines) to confirm complete coupling.

  • Post-Coupling Wash: Wash the resin thoroughly with NMP (3x) and DMF (3x) before proceeding to the next Fmoc deprotection.

Protocol 3: Diagnostic Test Cleavage and HPLC Analysis

If aggregation is suspected at any point, a small test cleavage can provide invaluable diagnostic information.

  • Sample Collection: After a problematic coupling or deprotection step, remove a small sample of the peptide-resin (approx. 5-10 mg) and dry it under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 1-2 hours at room temperature.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

  • Sample Preparation: Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • HPLC Analysis: Analyze the sample using reverse-phase HPLC (RP-HPLC) with a C18 column, monitoring at 214/280 nm.[18]

  • Interpretation: A clean chromatogram with a single major peak corresponding to the correct mass (verified by LC-MS) indicates successful synthesis up to that point. A complex chromatogram with multiple peaks, especially those corresponding to deletion sequences (missing one or more amino acids), is a definitive sign of an aggregation problem.[6][19]

cluster_synthesis SPPS Cycle cluster_troubleshooting Troubleshooting Loop deprotect Fmoc Deprotection wash1 Wash deprotect->wash1 couple Couple Next AA wash1->couple wash2 Wash couple->wash2 problem Problem Detected? (e.g., Poor Swelling) couple->problem Aggregation Detected wash2->deprotect strategy Apply Strategy (Temp, Solvent, etc.) problem->strategy test_cleavage Diagnostic Test Cleavage strategy->test_cleavage hplc HPLC / MS Analysis test_cleavage->hplc hplc->couple Problem Resolved

Caption: A workflow integrating troubleshooting within the SPPS cycle.

References
  • Mutter, M., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis . Journal of the American Chemical Society. [Link]

  • Grigalevicius, S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis . Amino Acids, 53(5), 665-671. [Link]

  • Pseudoproline . Grokipedia. [Link]

  • Pseudoproline . Wikipedia. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]

  • Barany, G., et al. (2018). Rapid peptide synthesis at elevated temperatures.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides . Frontiers in Pharmacology, 11, 239. [Link]

  • Danishefsky, S. J., et al. (2006). Rational development of a strategy for modifying the aggregatibility of proteins . Proceedings of the National Academy of Sciences, 103(12), 4330-4335. [Link]

  • Fields, G. B. (2007). Introduction to Peptide Synthesis . Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions . Gyros Protein Technologies. [Link]

  • Miranda, M. T. M., & Lages, E. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Trends in Peptide and Protein Sciences, 1(1), 1-10. [Link]

  • Chaotropic agent . Wikipedia. [Link]

  • Which strategies do you use for difficult sequences in solid phase synthesis? . ResearchGate. [Link]

  • Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies . The Journal of Organic Chemistry, 72(25), 9600-9608. [Link]

  • Pellarin, R., et al. (2007). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations . Biophysical Journal, 93(8), 2657-2667. [Link]

  • Kuril, A. K. (2020). Peptide aggregation: insights from SEC-HPLC analysis . Flammazine. [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies . The Journal of Organic Chemistry, 73(19), 7532-7541. [Link]

  • Pratap, G., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications . Pharmaceutical Methods, 8(1), 1-6. [Link]

  • Hellwig, M., et al. (2014). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block . Amino Acids, 46(8), 1931-1941. [Link]

  • M. W. Dong. (2019). The Basics of HPLC Peptide Analysis . LCGC International. [Link]

  • HPLC Analysis Methods for Peptide Characterization . Biovera. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis . Phenomenex. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Masses in MS of Nicotinoyl-Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nicotinoyl-peptides. This guide provides in-depth troubleshooting for unexpected masses frequently encountered during mass spectrometry (MS) analysis. By understanding the root causes of these artifacts, you can refine your experimental workflow, ensure data integrity, and accelerate your research.

Introduction

Nicotinoylation is a key chemical modification used to study protein function, structure, and interactions. However, the introduction of this moiety, combined with the inherent complexities of peptide chemistry and mass spectrometry, can lead to a challenging array of unexpected signals in your mass spectra. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues, from simple adducts to complex side-reactions, providing both the underlying chemical rationale and actionable protocols.

Part 1: Commonplace Artifacts in Peptide Mass Spectrometry

Before suspecting issues with the nicotinoyl label itself, it is crucial to rule out the usual suspects common to all peptide MS analyses. These artifacts arise from sample preparation, solvents, and the ionization process itself.

Q1: I see peaks at +22 Da, +38 Da, and other non-proton adducts. What are they and how do I get rid of them?

Answer: These are classic salt adducts, where sodium ([M+Na]⁺, +22.99 Da relative to [M+H]⁺) and potassium ([M+K]⁺, +38.96 Da relative to [M+H]⁺) ions compete with protons to adduct to your peptide.[1][2] Their presence can split your signal, reduce the intensity of your desired protonated molecule, and complicate spectral interpretation.

Causality: Alkali metal ions are ubiquitous in laboratory environments. They can be leached from glassware, introduced via buffers (e.g., phosphate buffers), or be present as trace impurities in solvents.[1][3] During electrospray ionization (ESI), these cations readily associate with analyte molecules.

Troubleshooting Protocol:

  • Use High-Purity Reagents: Always use LC-MS grade water, acetonitrile, and formic acid.

  • Avoid Glassware: Prepare samples in high-quality polypropylene tubes to prevent sodium leaching.

  • Use Volatile Buffers: If buffering is necessary, use volatile systems like ammonium bicarbonate or ammonium formate, which sublime during the ESI process.[3]

  • Desalting: The most effective solution is to perform a C18 ZipTip or solid-phase extraction (SPE) cleanup immediately before MS analysis to remove non-volatile salts.[4][5]

Common Adduct Mass Shift from [M+H]⁺ Formula Common Source
Sodium+21.98 Da[M-H+2Na]⁺Glassware, Buffers
Potassium+37.95 Da[M-H+2K]⁺Glassware, Buffers
Sodium (doubly charged)+11.00 Da[M+2Na]²⁺High salt concentration
Q2: My spectrum is noisy with repeating clusters of peaks, especially at the low m/z range. What's happening?

Answer: This is often indicative of contamination from polymers like polyethylene glycol (PEG) or detergents (e.g., Triton X-100), or the formation of solvent clusters. These contaminants are highly ionizable and can suppress the signal from your peptide of interest.[6]

Causality: Detergents are used for cell lysis and protein solubilization, while PEGs can leach from plastic lab consumables.[4][6] They have a characteristic repeating mass unit (e.g., 44 Da for PEG, -(CH₂CH₂O)-) and can dominate a spectrum if not adequately removed.

Troubleshooting Protocol:

  • Identify the Source: Review your entire sample preparation workflow. Pinpoint any steps using detergents or lower-grade plastic tubes.

  • Implement a Cleanup Strategy:

    • For detergents, use specialized removal columns or precipitation/filtration methods like the filter-assisted sample preparation (FASP) protocol.[6]

    • For general contaminants, a robust C18 desalting step is often sufficient.[4]

  • Optimize Instrument Conditions: Ensure the mass spectrometer's source conditions (e.g., gas flow, temperature) are optimized to promote desolvation and minimize solvent cluster formation.

Part 2: Peptide-Specific Modifications (Chemical & Biological)

These modifications occur on the peptide backbone or amino acid side chains and are independent of the nicotinoyl label. They can happen in vivo or be introduced as artifacts during sample handling.

Q3: I'm observing a consistent +16 Da mass shift on my peptide. What is the likely cause?

Answer: A +16 Da (+15.99 Da) shift is the hallmark of oxidation, most commonly occurring on methionine (Met) and tryptophan (Trp) residues.[7][8]

Causality: Methionine is particularly susceptible to oxidation, forming methionine sulfoxide. This can be a biologically relevant post-translational modification (PTM) or an artifact introduced during sample preparation, storage (exposure to air), or even during the electrospray process (in-source oxidation).[7][8][9]

Troubleshooting Protocol:

  • Minimize Exposure: Prepare samples freshly and minimize their exposure to air and light. Use degassed solvents where possible.

  • Control for Artifacts: To distinguish between biological and artificial oxidation, a control experiment can be performed. One method involves using H₂¹⁸O₂ to label all unoxidized methionines, resulting in a +18 Da shift, while biologically oxidized methionines remain at +16 Da.[7][9][10]

  • MS/MS Analysis: Fragmentation analysis (MS/MS) can often pinpoint the site of oxidation. Oxidized methionine-containing peptides may show a characteristic neutral loss of 64 Da (CH₃SOH).

Q4: I'm seeing a small +1 Da shift. Is this real?

Answer: A mass increase of +0.98 Da is characteristic of deamidation, a common non-enzymatic modification of asparagine (Asn) and glutamine (Gln) residues.[11][12]

Causality: Deamidation is the hydrolysis of the side-chain amide to a carboxylic acid. Asparagine converts to aspartic acid or isoaspartic acid, while glutamine converts to glutamic acid.[12] This reaction is highly dependent on pH, temperature, and the local peptide sequence; it is accelerated under basic or even neutral pH conditions, such as during a typical trypsin digest (pH ~8).[11][13][14]

Troubleshooting Protocol:

  • pH Control: If deamidation is a concern, consider performing enzymatic digestions at a slightly acidic pH or for a shorter duration.

  • High-Resolution MS: Accurate identification requires a high-resolution mass spectrometer capable of distinguishing the +0.98 Da shift from the C13 isotope peak of the unmodified peptide, which are separated by only ~0.02 Da.[11]

  • MS/MS Confirmation: Fragmentation analysis can confirm the modification and help identify the specific residue that has been deamidated.

Common Modification Mass Shift (Da) Affected Residue(s) Common Cause
Oxidation+15.99Met, Trp, HisSample handling, biological process
Deamidation+0.98Asn, GlnHigh pH (e.g., during digestion), heat
Formylation+27.99N-terminus, LysFormic acid in mobile phase
Carbamylation+43.01N-terminus, LysUrea used for denaturation
Loss of Ammonia-17.03N-terminus, Asn, GlnIn-source fragmentation
Loss of Water-18.01Ser, Thr, Asp, GluIn-source fragmentation

Part 3: Nicotinoyl-Specific Issues

These challenges are directly related to the nicotinoylation reaction chemistry or the stability of the label itself.

Q5: I'm observing double nicotinoylation (+210 Da instead of +105 Da). How can I prevent this?

Answer: The nicotinoyl group has a monoisotopic mass of 105.03 Da. Observing a mass shift corresponding to double this value indicates that your peptide has been labeled at two sites. This typically occurs at the N-terminus and the ε-amino group of a lysine (Lys) residue.

Causality: Nicotinoylation reagents, such as those activated by N-hydroxysuccinimide (NHS) esters, target primary amines.[15] Peptides possess a primary amine at their N-terminus, and any lysine residues within the sequence also have a primary amine on their side chain, making both susceptible to labeling.

Troubleshooting Workflow:

G cluster_problem Problem Identification cluster_solution Solution Strategies cluster_verification Verification Mass_Shift Observed Mass Shift ~+210 Da Hypothesis Hypothesis: Double Labeling on N-terminus and Lysine Mass_Shift->Hypothesis Stoichiometry 1. Control Stoichiometry (Reduce reagent excess) Hypothesis->Stoichiometry Implement Solutions pH_Control 2. Optimize pH (Lower pH favors N-terminus) Protecting_Groups 3. Use Protecting Groups (If site-specificity is critical) MS_Analysis Re-analyze via MS Protecting_Groups->MS_Analysis Verify Outcome Expected_Mass Confirm Expected Mass (+105 Da) MS_Analysis->Expected_Mass MSMS Confirm Site of Labeling via MS/MS MS_Analysis->MSMS

Caption: Workflow for troubleshooting double nicotinoylation.

Detailed Protocols:

  • Adjust Stoichiometry: Reduce the molar excess of the nicotinoyl-NHS reagent relative to the peptide. Start with a 1.2:1 molar ratio and titrate upwards if labeling efficiency is too low.

  • Optimize Reaction pH: The pKa of the N-terminal α-amino group is typically lower (7.5-8.5) than the lysine ε-amino group (9.5-10.5). Performing the reaction at a lower pH (e.g., pH 7.5-8.0) can favor modification of the N-terminus.

  • MS/MS Verification: Use tandem MS to fragment the doubly labeled peptide. The resulting b- and y-ion series will confirm the exact sites of modification.

Q6: My nicotinoyl-peptide seems to be fragmenting in the source, showing unexpected low-mass ions or neutral losses. What should I look for?

Answer: This phenomenon is known as in-source fragmentation (ISF) or in-source decay (ISD).[16][17] It occurs when labile molecules are subjected to overly harsh conditions in the ESI source, causing them to fragment before they are mass-analyzed. For nicotinoyl-peptides, a common loss is the nicotinoyl group itself or parts of it.

Causality: High voltages (capillary/cone voltage) and high temperatures in the ESI source can impart enough energy to induce fragmentation.[16][18] The bond linking the nicotinoyl group to the peptide can be susceptible to this. You might observe a peak corresponding to the unmodified peptide, or characteristic fragment ions from the peptide backbone.

Troubleshooting Diagram:

G cluster_source ESI Source cluster_analyzer Mass Analyzer Peptide_In Nicotinoyl-Peptide (Intact Ion) Intact_Ion Desired Signal: Intact Ion Peptide_In->Intact_Ion Optimal Conditions Harsh_Conditions High Cone Voltage High Temperature Fragment_Ion Artifact Signal: Fragment Ion Harsh_Conditions->Fragment_Ion Causes Fragmentation

Caption: In-source fragmentation of nicotinoyl-peptides.

Troubleshooting Protocol:

  • Tune the Source: Systematically reduce the cone/fragmentor voltage on your mass spectrometer. This is the most critical parameter for controlling ISF.

  • Lower Temperature: Decrease the source temperature in increments to find a balance between efficient desolvation and ion stability.

  • Check for Co-elution: In an LC-MS run, fragments generated in-source will have the exact same retention time as the intact parent ion. This is a key diagnostic for distinguishing ISF from actual peptide fragments present in the sample.[16]

By systematically addressing these potential issues, from the most common contaminants to the specifics of nicotinoyl chemistry, you can effectively troubleshoot unexpected masses and ensure the generation of high-quality, reliable data in your research.

References

  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature Biotechnology. [Link]

  • Doll, S., & Burlingame, A. L. (2014). Mass spectrometry-based detection and assignment of protein posttranslational modifications. ACS Chemical Biology. [Link]

  • Koehler, C. J., et al. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry. [Link]

  • Biotyper. (n.d.). Post-Translational Modifications (PTM) Mass Spectrometry Analysis. Biotyper BioTech. [Link]

  • ACS Publications. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]

  • Gomila, R., & Llabrés, M. (2015). Derivatization of peptides for improved detection by mass spectrometry. ResearchGate. [Link]

  • Creative Proteomics. (n.d.). Identification of Post-Translational Modifications by Mass Spectrometry. ResearchGate. [Link]

  • Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews. [Link]

  • Tao, W. A., & Aebersold, R. (2009). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Current Protocols in Protein Science. [Link]

  • Martens, J., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols. [Link]

  • Ren, D., et al. (2014). Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. Journal of the American Society for Mass Spectrometry. [Link]

  • Yi, L., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. [Link]

  • Piatkov, K. I., et al. (2012). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Analytical Biochemistry. [Link]

  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS? Providion Group. [Link]

  • Tack, D. C., et al. (2021). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Gundry, R. L., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks. [Link]

  • Mozziconacci, O., et al. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. [Link]

  • Kölbl, A. C., et al. (2002). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics. [Link]

  • Cydzik, M., & Klem, E. (2015). Derivatization of peptides for improved detection by mass spectrometry. Derivatization of peptides for improved detection by mass spectrometry. [Link]

  • Loo, J. A., et al. (1995). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry. [Link]

  • Liu, H., et al. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega. [Link]

  • Cárdenas, M. S., et al. (1997). On-line derivatization of peptides for improved sequence analysis by micro-column liquid chromatography coupled with electrospray ionization-tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Deamidation. Wikipedia. [Link]

  • Chen, Y., et al. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy. [Link]

  • Johnson, R., et al. (2015). Proteomics with Enhanced In-Source Fragmentation/Annotation: Applying XCMS-EISA Informatics and Q-MRM High Sensitivity Quantification. Journal of the American Society for Mass Spectrometry. [Link]

  • Tsiatsiani, L., & Heck, A. J. (2015). In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. Journal of the American Society for Mass Spectrometry. [Link]

  • Hähner, S., & Wachter, U. (2004). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy. [Link]

  • Takayama, M. (2011). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Journal of the Mass Spectrometry Society of Japan. [Link]

  • Klee, M. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Agilent Technologies. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Wypych, J., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods. [Link]

  • Ur-Rehman, T., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Karty, J. A., et al. (2002). Artifacts and unassigned masses encountered in peptide mass mapping. Journal of Chromatography B. [Link]

  • Chen, S. T., et al. (1995). Side reactions in solid-phase peptide synthesis and their applications. Peptide Research. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Broadening with Nicotinoyl-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a common yet challenging issue in the chromatographic analysis of modified peptides: peak broadening observed with nicotinoyl-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who rely on High-Performance Liquid Chromatography (HPLC) for the purification and analysis of these important molecules. Here, we will delve into the underlying causes of this phenomenon and provide actionable, field-proven troubleshooting strategies to restore peak sharpness and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my HPLC peaks for nicotinoyl-containing peptides consistently broad or tailing, while other peptides have sharp peaks?

This is a frequent observation and typically points to specific secondary interactions between the nicotinoyl moiety and the stationary phase or HPLC system components. The primary culprits can be categorized into two main areas: Silanol Interactions and Metal Chelation .

A1.1: Understanding the Root Causes

  • Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[1][2] The nicotinoyl group contains a pyridine ring, which is basic in nature. At typical acidic mobile phase pH values used for peptide analysis (pH 2-3), the pyridine nitrogen can become protonated, carrying a positive charge. This positive charge can then interact electrostatically with ionized, negatively charged silanol groups on the silica surface, leading to a secondary retention mechanism.[2][3][4] This "mixed-mode" interaction (hydrophobic and ion-exchange) has slower kinetics than the primary reversed-phase mechanism, resulting in significant peak tailing and broadening.[2][4]

  • Metal Chelation: The nitrogen atom of the pyridine ring and the adjacent carboxyl group (in the nicotinic acid structure) can act as a chelating agent, binding to trace metal ions present in the HPLC system.[5][6][7][8] Stainless steel components, such as frits, tubing, and even the column hardware itself, can leach metal ions (e.g., Fe³⁺, Ni²⁺, Cr³⁺) into the mobile phase.[4][9][10] If your nicotinoyl-containing peptide chelates these metal ions, it can lead to the formation of multiple species in solution (free peptide and metal-bound peptide), each with slightly different retention characteristics, resulting in broadened or split peaks.[11][12]

A1.2: Troubleshooting Workflow: A Step-by-Step Guide

Here is a systematic approach to diagnose and resolve peak broadening issues with your nicotinoyl-containing peptides.

Step 1: Diagnose the Problem - Is it Silanol Interaction or Metal Chelation?

  • The EDTA Test: To quickly assess if metal chelation is the primary issue, prepare a sample of your peptide in a diluent containing a small concentration of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) (e.g., 10-50 µM).[3][13][14][15] Inject this sample. If the peak shape sharpens significantly, metal ion contamination is a major contributor to the problem.[3][14][16]

Step 2: Addressing Secondary Silanol Interactions

If the EDTA test does not resolve the issue, or only partially improves it, focus on mitigating silanol interactions.

  • Mobile Phase pH Optimization:

    • Lowering the pH: Ensure your mobile phase pH is sufficiently low (ideally pH < 2.5). This protonates the silanol groups, neutralizing their negative charge and minimizing the undesirable ionic interactions with your protonated peptide.[17]

    • Choosing the Right Acid Modifier: Trifluoroacetic acid (TFA) is generally more effective at suppressing silanol interactions than formic acid.[16] TFA is a stronger ion-pairing agent and can more effectively shield the positive charges on the peptide and neutralize the silanol groups.[16]

  • Increase Ion-Pairing Strength:

    • If using formic acid, consider switching to 0.1% TFA in your mobile phase. The trifluoroacetate anion forms a stronger ion pair with the protonated basic sites on the peptide, effectively masking them from interacting with the silanol groups.[16]

  • Column Selection:

    • Modern, High-Purity Silica Columns: Use columns packed with high-purity silica and advanced end-capping technologies. These columns have a much lower concentration of accessible, acidic silanol groups.[1]

    • Consider Alternative Stationary Phases: For particularly stubborn cases, explore columns with alternative base materials, such as those with hybrid organic/inorganic particles, which are known for reduced silanol activity.

Step 3: Mitigating Metal Chelation Effects

If the EDTA test indicated a metal issue, implement the following strategies.

  • System Passivation:

    • Flush the entire HPLC system (pumps, injector, tubing, and detector) with a solution of a chelating agent. A common procedure involves flushing with a solution of 50-100 µM EDTA for an extended period, followed by a thorough wash with your mobile phase.[14][16] This helps to remove accumulated metal ions from the system's surfaces.

  • Use of Bio-Inert or PEEK Components:

    • If metal-sensitive analyses are routine in your lab, consider upgrading your HPLC system with PEEK (polyether ether ketone) tubing and frits, especially for the components that come into contact with the sample before the column. Bio-inert systems, often made with titanium or specially coated stainless steel, are also designed to minimize metal leaching.[16][18]

  • Mobile Phase Additives:

    • For ongoing protection, you can add a low concentration of EDTA (e.g., 10 µM) to your mobile phase.[3][13][15] However, be aware that EDTA can cause ion suppression in mass spectrometry (MS) detection.[1][14] If using LC-MS, this should be a last resort and carefully evaluated for its impact on signal intensity.

Q2: My peak shape is still not ideal after trying the above steps. What other factors could be at play?

While silanol interactions and metal chelation are the most common culprits for this specific class of peptides, general chromatographic principles should not be overlooked.

A2.1: General HPLC Troubleshooting Checklist

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to peak broadening for all analytes.[17] Ensure your connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Column Overload: Injecting too much sample mass onto the column can lead to fronting or tailing peaks. Try reducing the injection volume or the sample concentration.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger (more organic content) than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases. A void at the head of the column or a blocked frit can cause peak splitting or broadening.[17] Try reversing and flushing the column (if the manufacturer allows) or replace it with a new one.

Data Presentation & Experimental Protocols

Table 1: Summary of Troubleshooting Strategies for Nicotinoyl-Peptide Peak Broadening
Problem Primary Cause Diagnostic Test Recommended Solutions Considerations
Peak Tailing/Broadening Secondary Silanol Interactions Poor peak shape persists after EDTA test.1. Lower mobile phase pH (< 2.5).2. Switch from Formic Acid to 0.1% TFA.3. Use a modern, end-capped, high-purity silica column.TFA can suppress MS signal more than formic acid.
Broad or Split Peaks Metal Chelation Peak shape improves significantly with EDTA in the sample.1. Passivate the HPLC system with an EDTA solution.2. Use PEEK or bio-inert system components.3. Add low concentration of EDTA to the mobile phase.EDTA in mobile phase can cause ion suppression in MS.
General Peak Broadening System/Method Issues All peaks in the chromatogram are broad.1. Minimize extra-column volume.2. Reduce sample load.3. Match sample solvent to initial mobile phase.4. Check for column degradation.These are general best practices for all HPLC analyses.
Protocol 1: EDTA Diagnostic Test
  • Prepare Stock Solution: Create a 1 mM stock solution of disodium EDTA in high-purity water.

  • Prepare Sample: Dilute your nicotinoyl-containing peptide to its usual concentration for analysis, but use a diluent that contains 10-50 µM EDTA. For example, add 10-50 µL of the 1 mM EDTA stock to every 1 mL of your sample diluent.

  • Prepare Control: Prepare a control sample of your peptide at the same concentration but without EDTA.

  • Analysis: Inject both the control and the EDTA-containing sample onto your HPLC system using your standard method.

  • Evaluation: Compare the peak shapes. A dramatic improvement in the peak symmetry and a reduction in peak width for the EDTA-containing sample strongly suggests metal chelation is a key issue.

Protocol 2: HPLC System Passivation
  • Remove Column: Disconnect the column from the system and replace it with a union.

  • Prepare Passivation Solution: Prepare a solution of 50-100 µM EDTA in high-purity water.

  • Flush System: Flush the entire system (all flow paths) with the passivation solution at a low flow rate (e.g., 0.2-0.5 mL/min) for 2-4 hours.

  • Rinse with Water: Flush the system with high-purity water for at least 1 hour to remove all traces of the EDTA solution.

  • Equilibrate with Mobile Phase: Flush the system with your mobile phase until the baseline is stable.

  • Reconnect Column: Re-install the column and equilibrate it with your mobile phase before running samples.

Visual Diagrams

Silanol_Interaction cluster_column Silica Surface (pH > 3) cluster_peptide Nicotinoyl-Peptide (Protonated) Silanol Si-O⁻ C18 C18 Peptide Peptide Backbone Peptide->C18 Primary Hydrophobic Interaction (Desired Retention) Nicotinoyl Nicotinoyl Group (N⁺-H) Nicotinoyl->Silanol Undesirable Ionic Interaction (Causes Tailing) Metal_Chelation cluster_system HPLC System cluster_mobile_phase Mobile Phase cluster_chromatogram Resulting Chromatogram SS_Frit Stainless Steel Frit Metal_Ion Metal Ion (Fe³⁺) SS_Frit->Metal_Ion Leaching Peptide Nicotinoyl- Peptide Metal_Ion->Peptide Chelation Chelated_Peptide Peptide-Metal Complex Broad_Peak Broad / Split Peak Chelated_Peptide->Broad_Peak Co-elution of multiple species

Caption: Metal chelation by nicotinoyl-peptides leading to peak broadening.

References

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Troubleshooting - Technical Support. MZ-Analysentechnik. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. MicroSolv Technology Corporation. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Chelating Extractants for Metals. MDPI. [Link]

  • Metal Ion Leaching May Be Affecting Your Analytical Results in HPLC. LCGC International. [Link]

  • METAL CHELATION IN SEPARATION SCIENCE. DCU Research Repository. [Link]

  • How to Prevent Metal Ion Contamination In HPLC Systems. SilcoTek. [Link]

  • Improved LC/MS Methods for the Analysis of Anionic Analytes. Agilent. [Link]

  • Metal-chelating 2,6-disubstituted pyridine compounds and their use.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]

  • Binary complexes of nicotinic acid with transition metal ions in aqueous medium. ResearchGate. [Link]

  • Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest. Oriental Journal of Chemistry. [Link]

  • Binary Complexes of Nicotinic Acid with Transition Metal Ion. TSI Journals. [Link]

  • EDTA in mobile phase. Chromatography Forum. [Link]

  • PREPARATION AND CHARACTERIZATION OF TOXIC METAL COMPLEXES OF NICOTINAMIDE AND NICOTINIC ACID. Bangladesh Journals Online. [Link]

  • Overcoming Metal Interference in HPLC. Technology Networks. [Link]

  • Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International. [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

  • EDTA as mobile phase for HPLC. Chromatography Forum. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Technology Networks. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine. [Link]

Sources

Technical Support Center: Optimizing Peptide Synthesis with Fmoc-D-Lys(Nic)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Fmoc-D-Lys(Nic)-OH. The incorporation of D-amino acids and residues with unique side-chain functionalities, such as the nicotinoyl (Nic) group, offers exciting possibilities for designing peptides with enhanced stability and novel biological activities. However, these specialized building blocks can also present unique challenges during solid-phase peptide synthesis (SPPS).

This guide is structured to provide you with in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions. Our goal is to empower you to improve the yield, purity, and overall success of your peptide synthesis campaigns involving this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. We delve into the root causes of these issues and provide actionable, step-by-step solutions.

Question 1: I am observing a significantly lower than expected yield of my target peptide after cleavage. How can I diagnose and address this?

Answer:

Low yield is a common issue in SPPS and can stem from several factors. When working with a specialized amino acid like this compound, a systematic approach to troubleshooting is crucial.

Initial Diagnosis: Incomplete Coupling vs. Premature Chain Termination

The first step is to determine if the low yield is due to inefficient coupling of this compound or other amino acids in the sequence, or if a side reaction is causing premature termination of the peptide chain.

Recommended Diagnostic Workflow:

  • Perform a Test Cleavage: Cleave a small aliquot of your resin (10-20 mg) and analyze the crude product by mass spectrometry.

  • Analyze Mass Spectrometry Data:

    • Target Peptide Present: If the mass of your target peptide is observed, even at low intensity, it suggests that the synthesis is proceeding to completion, but with low efficiency.

    • Truncated Peptides Observed: If you primarily see masses corresponding to peptides truncated at or before the D-Lys(Nic) position, this points to a problem with the incorporation of this specific residue.

    • Unexpected Adducts: Look for unexpected mass additions, which could indicate side reactions.

Troubleshooting Strategies Based on Diagnosis:

Scenario A: Incomplete Coupling of this compound

The pyridine ring in the nicotinoyl group can influence the reactivity of the amino acid.

  • Probable Cause: Steric hindrance or electronic effects from the Nic group may slow down the coupling reaction. Standard coupling times may be insufficient.

  • Solution 1: Optimize Coupling Reagents and Time:

    • Switch to a Stronger Coupling Reagent: If you are using a standard carbodiimide reagent like DIC, switching to a more potent uronium-based reagent such as HATU or HCTU can significantly improve coupling efficiency.

    • Increase Coupling Time: Extend the coupling time for the this compound step to 2-4 hours, or even overnight for particularly difficult couplings.

    • Double Coupling: Perform a second coupling of this compound immediately after the first to drive the reaction to completion.

  • Solution 2: Monitor the Coupling Reaction:

    • Utilize a qualitative ninhydrin (Kaiser) test after the coupling step. A positive result (blue beads) indicates the presence of unreacted primary amines and confirms incomplete coupling.

Coupling Reagent Activation Mechanism Recommendation for this compound
DIC/HOBtCarbodiimide/BenzotriazoleStandard choice, may require longer coupling times.
HBTU/HATUUronium/AminiumRecommended for difficult couplings due to higher activation efficiency.

Scenario B: Side Reactions Involving the Nicotinoyl Group

The basicity of the pyridine nitrogen in the Nic group can lead to side reactions under standard SPPS conditions.

  • Probable Cause 1: Alkylation of the Pyridine Ring: During the removal of other side-chain protecting groups (e.g., Trityl from His or Cys) in the final TFA cleavage, the released carbocations can be scavenged by the nucleophilic pyridine nitrogen of the Nic group, leading to a +77 Da (Trityl) or other adducts on your peptide.

  • Solution:

    • Use an Optimized Scavenger Cocktail: Employ a scavenger cocktail designed to efficiently trap carbocations. A common and effective choice is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).[1]

  • Probable Cause 2: Michael Addition of Piperidine: Although less common, if the pyridine ring becomes protonated, it could be susceptible to elimination, forming a dehydroalanine intermediate. This intermediate can then react with piperidine from the Fmoc deprotection step, resulting in an +84 Da adduct.[2]

  • Solution:

    • Use a Less Nucleophilic Base for Fmoc Deprotection: Consider replacing 20% piperidine in DMF with 20% piperazine in DMF or a solution of 2% DBU/2% piperidine in DMF.[2]

    • Minimize Deprotection Time: Use the shortest effective Fmoc deprotection times to reduce the exposure of the peptide to basic conditions.

Question 2: I am unsure about the stability of the Nicotinoyl (Nic) protecting group during the synthesis and how to properly remove it at the end. Can you provide guidance?

Answer:

The stability and removal of the Nicotinoyl group are critical for obtaining the desired final peptide. While the Nic group is generally stable to the mild basic conditions of Fmoc deprotection, its removal requires specific acidic conditions.

Stability During Fmoc-SPPS:

The amide bond linking the nicotinic acid to the lysine side-chain amine is generally stable to the repeated treatments with 20% piperidine in DMF used for Fmoc group removal. However, prolonged exposure or the use of stronger bases could potentially lead to side reactions.

Deprotection of the Nicotinoyl Group:

The Nicotinoyl group is an acyl-type protecting group and is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as Trifluoroacetic Acid (TFA).

Recommended Cleavage and Deprotection Protocol:

  • Resin Preparation: After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 2 hours.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. For peptides containing sensitive residues like Trp, Met, or Cys, Reagent K is highly recommended:

    • TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v)

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation and Drying: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether. Dry the final peptide pellet under vacuum.

Verification of Nic Group Removal:

Always verify the complete removal of the Nic group by mass spectrometry. The mass of the final peptide should correspond to the sequence with a free amine on the D-lysine side chain. Incomplete deprotection will result in a mass addition of +106.1 Da (C6H4NO).

Frequently Asked Questions (FAQs)

Q1: What are the best practices for dissolving and handling this compound?

This compound is generally soluble in common SPPS solvents like DMF and NMP. For coupling, dissolve the required amount in your chosen solvent immediately before activation. As with all amino acid derivatives, it is best to store it in a desiccator at 2-8°C.

Q2: Can the incorporation of D-Lys(Nic) affect my peptide's solubility and purification?

Yes, it can. The pyridine ring of the Nic group adds a basic and somewhat hydrophilic character to the peptide side chain.

  • Solubility: Peptides containing Lys(Nic) are often more soluble in aqueous acidic buffers due to the basic nature of the pyridine ring. If your peptide is difficult to dissolve in neutral water, try adding a small amount of acetic acid or using a buffer with a pH below 6.

  • Purification by RP-HPLC: The Lys(Nic) residue will influence the retention time of your peptide on a C18 column. The basic pyridine ring can interact with the silica backbone of the column, potentially leading to broader peaks. Using a mobile phase with a low pH (e.g., 0.1% TFA in water/acetonitrile) is crucial to protonate the pyridine nitrogen and ensure sharp, symmetrical peaks.

Q3: Are there any specific coupling reagents I should avoid when using this compound?

While most common coupling reagents are compatible, be cautious with those that can react with the pyridine ring. For instance, in the absence of the amino acid's carboxylic acid, some highly reactive reagents could potentially activate the pyridine nitrogen. However, during a standard coupling reaction where the carboxylic acid of this compound is present, this is unlikely to be a significant issue. Using standard, well-established coupling reagents like HBTU, HATU, or DIC/HOBt is recommended.

Q4: How does the D-configuration of the lysine affect the synthesis?

The D-configuration of the lysine residue does not typically affect the chemical reactions of SPPS (coupling, deprotection). However, it is a critical feature for the final peptide's biological properties, often conferring increased resistance to enzymatic degradation. Ensure you are using the correct stereoisomer as required by your research.

Experimental Protocols and Visualizations

To further assist you, we provide a detailed experimental protocol for a standard coupling cycle and a visual representation of the key troubleshooting decision points.

Protocol: Standard Coupling Cycle for this compound

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (using HBTU):

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.) in DMF.

    • Add HBTU (0.39 mmol, 3.9 eq.) and DIPEA (0.8 mmol, 8 eq.).

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

SPPS_Workflow start Start Synthesis Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple this compound (e.g., HBTU/DIPEA) deprotection->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash Resin (DMF) kaiser_test->wash Negative (Yellow) double_couple Double Couple (Repeat Coupling Step) kaiser_test->double_couple Positive (Blue) next_cycle Proceed to Next Cycle wash->next_cycle double_couple->kaiser_test

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Visualization: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Peptide Yield ms_analysis Analyze Crude MS Data start->ms_analysis target_mass Target Mass Present (Low Intensity) ms_analysis->target_mass truncation Truncated Peptides (at D-Lys(Nic)) ms_analysis->truncation adducts Unexpected Adducts (+77, +84 Da, etc.) ms_analysis->adducts incomplete_coupling Issue: Incomplete Coupling target_mass->incomplete_coupling truncation->incomplete_coupling side_reaction Issue: Side Reaction adducts->side_reaction solution1 Solution: - Use HATU/HCTU - Increase Coupling Time - Double Couple incomplete_coupling->solution1 solution2 Solution: - Optimize Scavengers - Use Milder Deprotection Base - Minimize Deprotection Time side_reaction->solution2

Caption: Decision tree for troubleshooting low peptide yield with this compound.

References

  • BenchChem. (2025). Technical Support Center: Side Reactions of Pyridinyl Amino Acids in Peptide Synthesis.
  • A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. (2016). Journal of Applied Biological Chemistry, 59(3), 239-242.
  • AAPPTec. (n.d.). Peptide Synthesis Reagents. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. In Methods in Molecular Biology, vol. 194. Humana Press.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
  • AAPPTec. (n.d.). Fmoc-D-Lys(Fmoc)-OH [75932-02-4]. Retrieved from [Link]

  • BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
  • Schmutzler, S., et al. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 50(7), 879-890.
  • AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Metanis, N., et al. (2021). Synthesis of Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH. Methods in Molecular Biology, 2307, 13-24.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Hodges, R. S., & Mant, C. T. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3-35.
  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 24(10), 1949.
  • Fields, G. B. (Ed.). (2007).
  • Albericio, F., et al. (2019). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine drugs, 17(3), 168.
  • Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7135-7144.
  • De Luca, S., et al. (2023). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. Retrieved from [Link]

  • Wu, L., et al. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Journal of the American Chemical Society, 145(50), 27365–27373.
  • Miranda, M. T. M., & Leme, G. M. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International journal of peptide research and therapeutics, 20(1), 53–69.
  • The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • ResearchGate. (2018). How do I protect all the side chain amine groups of lysine and arginine?. Retrieved from [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Li, H., et al. (2013). Selective cleavage enhanced by acetylating the side chain of lysine. Journal of mass spectrometry : JMS, 48(11), 1189–1196.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • Chapman University Digital Commons. (2017). Synthesis and Evaluation of Conformationally Constrained Peptide Analogues as the Src SH3 Domain Binding Ligands.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Alternative to piperidine in Fmoc solid-phase synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2020). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 9(7), 743–747.
  • Semantic Scholar. (n.d.). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of D-Lys(Nic) vs. L-Lys(Nic) Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the stereochemistry of a peptide is a critical determinant of its therapeutic potential. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's stability, conformation, and biological activity. This guide provides an in-depth comparison of peptides containing L-lysyl-nicotinoyl (L-Lys(Nic)) versus its D-stereoisomer, D-lysyl-nicotinoyl (D-Lys(Nic)). As direct comparative data for this specific modification is not extensively published, this guide synthesizes established principles of peptide chemistry and pharmacology to provide a predictive framework for their differential biological activities, supported by validated experimental protocols to test these hypotheses.

The Foundation: Chirality in Peptide Science

Amino acids, the building blocks of peptides, are chiral molecules (with the exception of glycine) that exist as two non-superimposable mirror images, or enantiomers: the L- (levorotatory) and D- (dextrorotatory) forms. In nature, proteins and peptides are almost exclusively composed of L-amino acids. Consequently, biological systems, including receptors and enzymes, have evolved to be highly stereospecific, primarily recognizing and interacting with L-configured peptides.

The strategic incorporation of D-amino acids into synthetic peptides is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing therapeutic properties. This guide will dissect the anticipated differences between peptides containing L-Lys(Nic) and D-Lys(Nic), focusing on three key areas: enzymatic stability, receptor binding and functional activity, and overall pharmacokinetic profile.

Comparative Analysis: D-Lys(Nic) vs. L-Lys(Nic) Peptides

The introduction of a D-amino acid and the addition of a nicotinoyl group to the lysine side chain are two distinct modifications that will synergistically influence the peptide's behavior.

Enzymatic Stability: The D-Advantage

The primary and most predictable advantage of substituting an L-amino acid with its D-enantiomer is a dramatic increase in resistance to enzymatic degradation.

  • L-Lys(Nic) Peptides : Peptides containing L-amino acids are susceptible to cleavage by proteases, which are stereospecific for the L-configuration. Proteases like trypsin, which specifically cleaves at the C-terminus of lysine and arginine residues, would readily degrade a peptide containing L-Lys(Nic), although the nicotinoyl modification might introduce some steric hindrance. This susceptibility leads to a short in vivo half-life, limiting the therapeutic window.

  • D-Lys(Nic) Peptides : Proteolytic enzymes are generally unable to recognize or cleave peptide bonds involving D-amino acids. This inherent resistance to proteolysis is expected to significantly increase the stability of a D-Lys(Nic) peptide in biological fluids such as plasma. This enhanced stability translates to a longer circulation half-life, a crucial attribute for developing effective peptide-based drugs.

G cluster_L L-Lys(Nic) Peptide cluster_D D-Lys(Nic) Peptide L_Peptide L-Lys(Nic) Peptide Chain Protease_L Protease (e.g., Trypsin) L_Peptide->Protease_L Stereospecific Recognition Cleavage Peptide Bond Cleavage Protease_L->Cleavage Catalysis Fragments Inactive Fragments Cleavage->Fragments Degradation D_Peptide D-Lys(Nic) Peptide Chain Protease_D Protease (e.g., Trypsin) D_Peptide->Protease_D Steric Hindrance (No Recognition) No_Cleavage Peptide Bond Intact Protease_D->No_Cleavage No Catalysis

Receptor Binding and Functional Activity: A Question of Fit

The interaction between a peptide and its biological target is highly dependent on the three-dimensional conformation of the peptide. Altering the stereochemistry at a single amino acid can have a range of effects on this interaction.

  • L-Lys(Nic) Peptides : If the parent peptide is based on a naturally occurring L-sequence, the L-Lys(Nic) version is more likely to retain the intended biological activity. The lysine side chain, with its positive charge, is often crucial for receptor binding, forming salt bridges with acidic residues in the receptor's binding pocket. The nicotinoyl group may enhance binding through additional interactions (e.g., pi-stacking) or could potentially decrease affinity due to steric clash, depending on the topology of the binding site.

  • D-Lys(Nic) Peptides : The introduction of a D-lysine residue will alter the local conformation of the peptide backbone and the orientation of the Lys(Nic) side chain. This can lead to several outcomes:

    • Reduced or Abolished Activity : Most commonly, the altered conformation will result in a poor fit with the target receptor, leading to a significant decrease or complete loss of binding affinity and, consequently, biological activity.

    • Unchanged or Enhanced Activity : In some cases, the D-amino acid might induce a conformation that is still recognized by the receptor, or in rare instances, a more favorable one, leading to maintained or even enhanced activity.

    • Altered Selectivity : The D-isomer may exhibit a different binding profile, potentially interacting with different receptor subtypes or even unrelated receptors.

G cluster_L L-Lys(Nic) Peptide Interaction cluster_D D-Lys(Nic) Peptide Interaction Receptor Receptor Binding Pocket Hydrophobic Pocket H-bond Donor/Acceptor Charged Residue L_Peptide {L-Lys(Nic) Peptide | { Hydrophobic Residue |  Polar Residue |  L-Lys(Nic) Side Chain}} L_Peptide:s1->Receptor:p1 Binding L_Peptide:s2->Receptor:p2 Binding L_Peptide:s3->Receptor:p3 Optimal Fit D_Peptide {D-Lys(Nic) Peptide | { Hydrophobic Residue |  Polar Residue |  D-Lys(Nic) Side Chain}} D_Peptide:d1->Receptor:p1 Potential Binding D_Peptide:d2->Receptor:p2 Potential Binding D_Peptide:d3->Receptor:p3 Mismatched Fit

Pharmacokinetic Profile

The overall pharmacokinetic (PK) properties of a peptide are a function of its absorption, distribution, metabolism, and excretion (ADME).

  • L-Lys(Nic) Peptides : These peptides are expected to have a PK profile typical of L-peptides, characterized by rapid clearance due to proteolytic degradation.

  • D-Lys(Nic) Peptides : Due to their enhanced stability, D-Lys(Nic) peptides are predicted to have a significantly improved PK profile, including a longer plasma half-life and increased bioavailability.

Summary of Predicted Differences

The following table summarizes the anticipated differences in the biological activity of D-Lys(Nic) versus L-Lys(Nic) peptides.

FeatureL-Lys(Nic) PeptideD-Lys(Nic) PeptideRationale
Enzymatic Stability LowHighD-amino acids are resistant to proteolysis.
In Vivo Half-life ShortLongDirectly correlated with enzymatic stability.
Receptor Binding Affinity Potentially High (if based on L-sequence)Likely Low or AbolishedStereospecificity of receptor-ligand interactions.
Functional Activity Correlates with binding affinityCorrelates with binding affinityActivity is dependent on successful receptor binding and activation.
Immunogenicity Potentially HigherPotentially LowerD-peptides are less likely to be processed and presented by antigen-presenting cells.

Experimental Protocols for Comparative Validation

To empirically determine the differences between D-Lys(Nic) and L-Lys(Nic) peptides, a series of well-defined experiments are necessary. The following protocols provide a framework for this comparative analysis.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both L- and D-Lys(Nic) peptides can be achieved using Fmoc-based SPPS. The key is to use the appropriate protected amino acid building block, either Fmoc-L-Lys(Nic)-OH or Fmoc-D-Lys(Nic)-OH.

Protocol: Synthesis of Fmoc-Lys(Nic)-OH Building Block

  • Protection of L- or D-Lysine : Start with commercially available Fmoc-L-Lys-OH or Fmoc-D-Lys-OH.

  • Nicotinoylation : React the ε-amino group of the lysine side chain with nicotinic acid using a suitable coupling agent (e.g., DCC/NHS or HBTU).

  • Purification : Purify the resulting Fmoc-L/D-Lys(Nic)-OH by chromatography.

  • Characterization : Confirm the structure and purity by NMR and mass spectrometry.

Protocol: Solid-Phase Peptide Synthesis

  • Resin Preparation : Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling : Couple the next Fmoc-protected amino acid in the sequence (including the custom-synthesized Fmoc-L/D-Lys(Nic)-OH) using a coupling agent like HBTU or HATU.

  • Repeat : Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection : Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis : Purify the crude peptide using reverse-phase HPLC and verify its identity and purity by mass spectrometry.

G Start Start with Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-AA-OH (HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Loop Repeat for each Amino Acid Wash1->Loop Loop->Deprotection1 Next AA Cleavage Cleave from Resin (TFA Cocktail) Loop->Cleavage Final AA Purify Purify by HPLC Cleavage->Purify Analyze Analyze by MS Purify->Analyze

In Vitro Serum Stability Assay

This assay quantifies the rate of peptide degradation in a biological matrix.

Protocol: HPLC-Based Serum Stability Assay

  • Peptide Incubation : Incubate a known concentration of the test peptide (L-Lys(Nic) or D-Lys(Nic)) in 80% human serum at 37°C.

  • Time Points : At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the incubation mixture.

  • Reaction Quenching : Stop enzymatic degradation by adding a quenching solution (e.g., 15% trichloroacetic acid) to precipitate serum proteins.

  • Sample Preparation : Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the peptide.

  • HPLC Analysis : Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its degradation products.

  • Quantification : Quantify the amount of intact peptide remaining at each time point by measuring the area of the corresponding peak in the HPLC chromatogram.

  • Data Analysis : Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide in serum.

PeptidePredicted Half-life (t₁/₂) in Serum
L-Lys(Nic) PeptideMinutes to a few hours
D-Lys(Nic) Peptide> 24 hours
Receptor Binding Assay: Competitive ELISA

This assay determines the binding affinity of the peptides to their target receptor.

Protocol: Competitive ELISA for Receptor Binding

  • Plate Coating : Coat a 96-well plate with the recombinant target receptor.

  • Blocking : Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

  • Competition Reaction : Add a fixed concentration of a labeled (e.g., biotinylated) standard ligand along with varying concentrations of the competitor peptides (L-Lys(Nic) or D-Lys(Nic)).

  • Incubation : Incubate the plate to allow the ligands and peptides to compete for binding to the immobilized receptor.

  • Detection : Wash the plate and add a detection reagent (e.g., streptavidin-HRP for a biotinylated ligand) followed by a substrate to generate a colorimetric signal.

  • Data Analysis : Measure the absorbance and plot the signal against the concentration of the competitor peptide. Calculate the IC₅₀ (the concentration of peptide that inhibits 50% of the standard ligand binding), which is inversely related to the binding affinity.

Cell-Based Functional Assay

This assay measures the ability of the peptide to elicit a biological response upon binding to its receptor on live cells. The specific assay will depend on the receptor's signaling pathway (e.g., Gs, Gi, Gq).

Protocol: GPCR (Gs-coupled) Functional Assay - cAMP Measurement

  • Cell Culture : Culture a cell line that endogenously or recombinantly expresses the target G-protein coupled receptor (GPCR).

  • Cell Plating : Plate the cells in a 96-well plate and allow them to adhere.

  • Peptide Stimulation : Treat the cells with varying concentrations of the L-Lys(Nic) and D-Lys(Nic) peptides.

  • cAMP Measurement : After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP), a second messenger for Gs-coupled receptors, using a commercially available ELISA or HTRF kit.

  • Data Analysis : Plot the cAMP concentration against the peptide concentration and determine the EC₅₀ (the concentration of peptide that elicits 50% of the maximal response).

Conclusion

The stereochemical inversion of an L-Lys(Nic) residue to a D-Lys(Nic) residue is predicted to have a profound and multifaceted impact on the peptide's biological activity. The most significant and advantageous effect is the anticipated increase in enzymatic stability, leading to a longer in vivo half-life. However, this benefit may come at the cost of reduced or abolished receptor binding and functional activity due to the strict stereospecificity of biological targets.

The decision to incorporate a D-Lys(Nic) modification must be guided by the specific therapeutic goal. If the primary objective is to create a long-lasting antagonist where high affinity is not paramount, the D-isomer may be superior. Conversely, if potent agonist activity is required, the L-isomer is more likely to be successful. The experimental protocols outlined in this guide provide a robust framework for empirically validating these predictions and making informed decisions in the peptide drug development process.

References

  • Van Heijst, G. P. et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. PubMed Central. [Link]

  • Checco, J. W. et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]

  • Hauser, A. S. et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Van Heijst, G. P. et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. PubMed Central. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • JPT Peptide Technologies. What are L- and D- Amino Acids?. JPT. [Link]

  • Karas, J. A. et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • LifeTein. Should My Peptides Have D-Amino Acids?. LifeTein. [Link]

  • Indigo Biosciences. GPCR Signaling Assays. Indigo Biosciences. [Link]

  • Springer Nature Experiments. Serum Stability of Peptides. Springer Nature. [Link]

  • Wang, Y. et al. (2024). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. National Institutes of Health. [Link]

  • Piras, A. et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. PubMed. [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]

  • JoVE. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]

  • Khan Academy. Peptide bonds: Formation and cleavage. Khan Academy. [Link]

  • Mahley, R. W. et al. (1977). Inhibition of receptor-mediated clearance of lysine and arginine-modified lipoproteins from the plasma of rats and monkeys. PubMed. [Link]

  • New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. (2024). MDPI. [Link]

  • Moore, S. J. & Cochran, J. R. (2012). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central. [Link]

  • ResearchGate. Structure of the molecules with L-lysine (1) to D-lysine (19) and the binding affinity for both compounds. ResearchGate. [Link]

  • Chi, H. et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed. [Link]

  • Van Heijst, G. P. et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. PubMed. [Link]

  • ResearchGate. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]

  • Lin, Y. A. et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI. [Link]

  • Canesi, S. et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PubMed Central. [Link]

  • Beck, T. C. (2023). Pharmacokinetic Optimization of Peptides and Small Molecules. University of Arizona. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Precision Health. (2021). Pharmacokinetics of Peptides and Proteins. YouTube. [Link]

  • Zhang, H. et al. (2024). *Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher

A Researcher's Guide to Alternative Protecting Groups for the Lysine Side Chain in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. The lysine residue, with its nucleophilic ε-amino group, presents a critical juncture where precise protection is not just beneficial, but essential to prevent undesired side reactions like peptide branching.[1][2][3] For decades, the acid-labile tert-butyloxycarbonyl (Boc) group has been the workhorse for protecting the lysine side chain in the widely adopted Fmoc/tBu synthesis strategy.[4][5]

However, the demands for synthesizing increasingly complex architectures—such as branched peptides, cyclic peptides, and post-translationally modified analogues—have illuminated the limitations of a singular reliance on the Boc group.[6][7][8] The harsh acidic conditions required for Boc removal can be detrimental to sensitive sequences, and its cleavage mechanism can lead to unwanted side reactions.[4] This has spurred the development and adoption of a diverse toolkit of "orthogonal" protecting groups, which can be removed under specific, mild conditions that do not affect the Nα-Fmoc group, other side-chain protecting groups, or the resin linkage.[3][9]

This guide provides an in-depth comparison of the most effective alternative protecting groups for the lysine side chain, offering field-proven insights and experimental protocols to aid researchers in making informed decisions for their specific synthetic challenges.

The Benchmark: Limitations of the tert-Butyloxycarbonyl (Boc) Group

Before exploring alternatives, it is crucial to understand the causality behind the search for them. The Fmoc/tBu strategy is lauded for its orthogonality, where the base-labile Fmoc group is removed by piperidine and the acid-labile side-chain groups (like tBu, Trt, and Boc) are cleaved simultaneously with the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[9][10][]

While effective for linear peptides, the Boc group on lysine poses challenges:

  • Lack of Orthogonality for On-Resin Modification: Since Boc is removed during the final TFA cleavage, it cannot be selectively removed on the resin to allow for side-chain modifications like cyclization, branching, or the attachment of labels.[7]

  • Harsh Deprotection: The global deprotection step with a high concentration of TFA can degrade sensitive residues or modifications elsewhere in the peptide sequence.[4]

  • Cation Scavenging: The removal of the Boc group generates reactive tert-butyl carbocations.[1][4] If not effectively neutralized by scavenger reagents (e.g., triisopropylsilane, water), these cations can cause side reactions, particularly the re-attachment to electron-rich residues like tryptophan and tyrosine, compromising the purity of the final product.[4]

These limitations necessitate a more versatile set of tools, allowing chemists to perform selective chemical transformations on the lysine side chain while the peptide remains anchored to the solid support.

Orthogonal Alternatives for Advanced Peptide Synthesis

The following sections detail the chemistry, application, and experimental protocols for the most valuable alternative protecting groups for lysine in Fmoc-SPPS. Each offers a unique deprotection strategy, expanding the dimensional chemistry possible on a solid support.

Allyloxycarbonyl (Alloc) Group

The Alloc group is a cornerstone of orthogonal protection strategies, prized for its removal under exceptionally mild, metal-catalyzed conditions. This makes it an ideal choice for syntheses involving sensitive moieties that are intolerant to both acid and base.

  • Mechanism & Deprotection: The Alloc group is stable to the acidic and basic conditions of standard Fmoc-SPPS.[12] It is selectively cleaved by a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger that traps the released allyl group.[12][13] Phenylsilane (PhSiH₃) is a commonly used and effective scavenger.

    Experimental Protocol: On-Resin Alloc Deprotection

    • Swell the Alloc-protected, peptide-bound resin in dichloromethane (DCM) for 30 minutes.

    • Prepare the deprotection cocktail: In a separate vessel, dissolve Pd(PPh₃)₄ (0.25-0.35 equivalents relative to resin loading) and PhSiH₃ (20 equivalents) in anhydrous DCM or a mixture of DCM/DMF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Drain the resin and add the deprotection cocktail.

    • Agitate the reaction mixture at room temperature for 30 minutes. The resin will typically turn a yellow or orange color.

    • Repeat the treatment with a fresh cocktail for another 30 minutes to ensure complete removal.

    • Thoroughly wash the resin sequentially with DCM, a solution of 0.5% diisopropylethylamine (DIPEA) in DMF, 0.5% sodium diethyldithiocarbamate in DMF (to chelate residual palladium), DMF, and finally DCM before proceeding with the next synthetic step.

  • Advantages:

    • True Orthogonality: Stable to both piperidine and TFA, offering a distinct deprotection pathway.[12]

    • Mild Cleavage: Avoids the use of harsh acids or bases, preserving the integrity of sensitive functional groups.

    • Versatile Applications: Widely used for on-resin cyclization, synthesis of branched peptides, and site-specific labeling.[12][14]

  • Disadvantages & Mitigation:

    • Catalyst Toxicity: Palladium catalysts can be toxic and may require thorough washing to remove completely. The inclusion of chelating washes is critical.

    • Scavenger Reactivity: Scavengers like PhSiH₃ can have side reactions. Ensure an inert atmosphere to prevent oxidation.

    • Cost: Both the Fmoc-Lys(Alloc)-OH building block and the palladium catalyst are more expensive than their Boc counterparts.

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) Group

The ivDde group is a highly valuable tool for orthogonal protection, removable under mild basic conditions that are distinct from the piperidine used for Fmoc removal. It is an evolution of the earlier Dde group, offering enhanced stability.

  • Mechanism & Deprotection: The ivDde group is completely stable to piperidine and TFA.[15][16] It is selectively cleaved by treatment with a dilute solution of hydrazine in DMF.[15][17] The steric hindrance of the isovaleryl component in ivDde provides greater stability against premature cleavage by piperidine compared to the original Dde group.[1]

    Experimental Protocol: On-Resin ivDde Deprotection

    • Swell the ivDde-protected, peptide-bound resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Prepare a fresh deprotection solution of 2-5% hydrazine monohydrate in DMF.[17]

    • Drain the resin and add the hydrazine solution.

    • Agitate the reaction mixture at room temperature. The reaction is typically complete within 5-15 minutes. Progress can be monitored as the cleavage by-product absorbs strongly at 290 nm.[16]

    • Repeat the treatment 2-3 times to ensure complete deprotection.

    • Thoroughly wash the resin with DMF (5x), DCM (5x), and DMF (5x) to remove all traces of hydrazine and the cleavage by-product before the next step.[13]

  • Advantages:

    • High Orthogonality: Stable to both piperidine and TFA, allowing for selective deprotection at any stage of the synthesis.[16]

    • Rapid and Mild Cleavage: Deprotection is fast and occurs under non-acidic conditions.[17]

    • Broad Applicability: Excellent for synthesizing branched peptides and for site-specific modifications.[17][18]

  • Disadvantages & Mitigation:

    • Hydrazine Reactivity: Hydrazine is a potent nucleophile and can react with other functional groups if they are not properly protected. It can also partially cleave Fmoc groups, so it is typically used after the main peptide chain assembly is complete.[19]

    • Sluggish Removal: In some cases, especially with sterically hindered sequences or aggregation-prone peptides, ivDde removal can be slow.[16] Using a slightly higher concentration of hydrazine (up to 10%) or extending the reaction time may be necessary.[15]

4-Methyltrityl (Mtt) Group

The Mtt group belongs to the trityl family of protecting groups, which are known for their extreme acid lability. This property allows for its selective removal under very mild acidic conditions that leave standard tBu-based side-chain protection intact.

  • Mechanism & Deprotection: The Mtt group is stable to the basic conditions used for Fmoc removal but is highly sensitive to acid.[20] It can be selectively cleaved using a very dilute solution of TFA (typically 1-2%) in a scavenger-containing solvent like DCM.[20][21] The presence of scavengers like triisopropylsilane (TIS) is crucial to prevent the re-attachment of the liberated Mtt cation.

    Experimental Protocol: On-Resin Mtt Deprotection

    • Swell the Mtt-protected, peptide-bound resin in DCM.

    • Prepare the deprotection cocktail, typically 1-2% TFA and 2-5% TIS in DCM. For extremely sensitive peptides, a cocktail of DCM/hexafluoroisopropanol (HFIP)/trifluoroethanol (TFE) can be used to stabilize the Mtt cation and facilitate cleavage.[22]

    • Drain the resin and add the deprotection cocktail.

    • Agitate for 2-5 minutes. The reaction is very rapid. Repeat the treatment for short intervals (e.g., 5 x 2 min) until cleavage is complete (often indicated by a yellow color in the solution).

    • Immediately quench the acid by washing the resin with a dilute base solution (e.g., 5% DIPEA in DCM/DMF).

    • Wash the resin thoroughly with DCM and DMF to prepare for the subsequent reaction.

  • Advantages:

    • Hyper-Acid Labile: Allows for selective deprotection under conditions much milder than the final cleavage cocktail.[21]

    • Orthogonal to Boc/tBu: Can be removed without affecting more robust acid-labile groups.

    • Ideal for Branching: A preferred choice for creating branched peptides where one chain is built first, followed by Mtt removal and synthesis of the second chain.[20]

  • Disadvantages & Mitigation:

    • Potential Instability: The high acid sensitivity means there is a risk of premature, partial deprotection during repeated couplings if acidic conditions are generated (e.g., from the carboxyl group of the incoming amino acid). Ensuring efficient neutralization after Fmoc deprotection is key.

    • Scavenging is Critical: Inefficient scavenging of the Mtt cation can lead to side reactions. Always use an excess of TIS or other suitable scavengers.

Comparative Guide to Lysine Protecting Groups

Protecting GroupStructureCleavage ConditionOrthogonality & StabilityKey Applications
Boc (tert-Butyloxycarbonyl)
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Strong Acid (e.g., >90% TFA)Stable to base (piperidine). Cleaved with other tBu-based groups.Standard linear peptide synthesis.
Alloc (Allyloxycarbonyl)

Pd(0) catalyst + Scavenger (e.g., PhSiH₃) in DCM/DMF.Stable to TFA and piperidine.On-resin cyclization, synthesis of sensitive peptides, site-specific labeling.[14]
ivDde

2-5% Hydrazine in DMF.[17]Stable to TFA and piperidine.[15][16]Synthesis of branched peptides, bioconjugation.[17][18]
Mtt (4-Methyltrityl)

1-2% TFA + Scavengers (e.g., TIS) in DCM.[20]Stable to piperidine. Labile to mild acid.Synthesis of branched peptides, combinatorial chemistry templates.[20]

Visualization of Orthogonal Deprotection Strategies

The following workflow illustrates the concept of orthogonality in Fmoc-SPPS, where different protecting groups (PG) on lysine allow for selective modifications.

G cluster_spps Fmoc-SPPS Main Chain Elongation cluster_orthogonal Orthogonal Side-Chain Modification cluster_final Final Cleavage A Start with Resin B Couple Fmoc-Lys(PG)-OH A->B C Repeat Couplings... (Fmoc deprotection with Piperidine) B->C D Completed Peptide Chain Fmoc-AA-...-Lys(PG)-...-Resin C->D E Selective PG Removal (e.g., Pd(0) for Alloc, Hydrazine for ivDde, mild TFA for Mtt) D->E F On-Resin Modification (Cyclization, Branching, Labeling) E->F G Modified Peptide Fmoc-AA-...-Lys(Modified)-...-Resin F->G H Final Fmoc Deprotection G->H I Global Deprotection & Cleavage (TFA Cocktail) H->I J Purified Target Peptide I->J

Caption: Orthogonal workflow in Fmoc-SPPS.

Conclusion

The evolution of protecting group chemistry has profoundly expanded the capabilities of solid-phase peptide synthesis. Moving beyond the standard Boc group for lysine side-chain protection is no longer a niche requirement but a mainstream strategy for accessing complex and functionally diverse peptides. The Alloc, ivDde, and Mtt groups, each with their unique deprotection mechanisms, provide the modern peptide chemist with a powerful and versatile orthogonal toolkit. The choice of protecting group should be a strategic decision based on the final peptide's structure, the presence of sensitive functionalities, and the specific on-resin modifications required. By understanding the causality behind each group's chemistry and mastering their respective protocols, researchers can confidently tackle the synthesis of next-generation peptide therapeutics and research tools.

References

  • Amino Acid Derivatives for Peptide Synthesis.[Source not available].
  • Minimal Protection Str
  • On-resin peptide macrocyclization using thiol-ene click chemistry.PMC - NIH.
  • Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Deriv
  • Selecting Orthogonal Building Blocks.Sigma-Aldrich.
  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme.
  • Fmoc-Lys(Mtt)-OH Novabiochem 167393-62-6.Sigma-Aldrich.
  • Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH.[Source not available].
  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.PubMed Central.
  • Fmoc-Lys(Alloc)-OH Novabiochem 146982-27-6.Sigma-Aldrich.
  • Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
  • 167393-62-6 | Fmoc-Lys(Mtt)-OH.ChemPep.
  • Application Notes and Protocols for Fmoc-Lys(Tfa)-OH in Peptide Synthesis.Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.[Source not available].
  • Fmoc-L-Lys(Mtt)-OH – More Acid Labile Protecting Group.Advanced ChemTech.
  • Protecting Groups in Peptide Synthesis.Biosynth.
  • Fmoc Amino Acids for SPPS.AltaBioscience.
  • Selecting Orthogonal Building Blocks.Sigma-Aldrich.
  • 204777-78-6 | Fmoc-Lys(ivDde)-OH.ChemPep.
  • Supporting Inform
  • Fmoc-Lys(Mtt)-OH.P3 BioSystems.
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.[Source not available].
  • Fmoc-D-Lys(ivDde)-OH Novabiochem 1272755-33-5.Sigma-Aldrich.
  • NEW Orthogonally protected lysine derivatives Novabiochem® NEW.[Source not available].
  • Overview of Solid Phase Peptide Synthesis (SPPS).[Source not available].
  • Why Fmoc-Protected Amino Acids Domin
  • Chemical Synthesis of site-selective advanced glycation endproducts in α-synuclein and its fragments Electronic Supporting Info.The Royal Society of Chemistry.

Sources

Preserving the Pillar: A Comparative Guide to TFA Cleavage Cocktails for Nicotinoyl Group Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nicotinoyl Group - A Valuable Moiety Facing a Cleavage Conundrum

In the landscape of peptide chemistry and drug development, the nicotinoyl (nicotinic acid) group is a moiety of significant interest. As a derivative of niacin (Vitamin B3), its pyridine ring offers unique properties: it can act as a hydrogen bond acceptor, a rigid linker, or a key pharmacophore element in novel therapeutics.[1] However, its incorporation into peptides synthesized via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents a critical challenge: ensuring its stability during the final, and most aggressive, step of the process – the trifluoroacetic acid (TFA)-mediated cleavage from the solid support.

The final cleavage step in SPPS is designed to remove the peptide from the resin and simultaneously cleave acid-labile side-chain protecting groups.[2][3][4] This is typically achieved with a high concentration of TFA, which generates highly reactive carbocations from protecting groups like tert-butyl (tBu) and Boc.[2][5][6] These electrophilic species can cause unwanted side reactions, alkylating nucleophilic residues. While the pyridine ring of the nicotinoyl group is generally electron-deficient, the strong acidic environment can lead to protonation, potentially increasing its susceptibility to undesired modifications or, in worst-case scenarios, cleavage of the nicotinoyl amide bond itself.

To mitigate these side reactions, TFA is rarely used alone. Instead, a "cleavage cocktail" containing various scavengers is employed to trap these reactive carbocations.[2][5] The choice of scavengers is paramount for obtaining a high-purity crude peptide and is critically dependent on the peptide's amino acid composition.[2][5][7] This guide provides a systematic comparison of common TFA cleavage cocktails to determine the optimal conditions for preserving the integrity of N-terminally nicotinoylated peptides.

Experimental Design: A Systematic Approach to Preserving the Nicotinoyl Moiety

To provide a clear and objective comparison, we designed a straightforward experimental workflow.

1. Model Peptide Synthesis: A model pentapeptide, Nic-Gly-Ala-Val-Leu-Arg(Pbf)-Rink Amide MBHA resin , was synthesized using standard automated Fmoc-SPPS protocols. This sequence was chosen for several reasons:

  • N-terminal Nicotinoyl Group: The target moiety is placed at the N-terminus, a common position for modifications.

  • Simple Aliphatic Residues (Gly, Ala, Val, Leu): These residues are non-nucleophilic and are not expected to interfere with the analysis of nicotinoyl group stability.

  • Arginine (Pbf): The inclusion of Arginine with its bulky Pbf protecting group represents a common scenario requiring a robust cleavage protocol.[5][7]

  • Rink Amide Resin: This ensures the final product is a peptide amide, a frequent C-terminal modification.

2. Comparative Cleavage Protocol: The synthesized peptide-resin was divided into three equal batches, each subjected to a different cleavage cocktail for 2 hours at room temperature. The cocktails were selected to represent a range of standard scavenging strategies.

3. Analytical Method: The crude peptide from each cleavage reaction was precipitated, dried, and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 220 nm and 260 nm (to specifically monitor the nicotinoyl chromophore). The primary metric for comparison is the percentage of the desired, intact nicotinoylated peptide relative to any degradation byproducts.

Experimental Workflow Diagram

The following diagram illustrates the parallel workflow used to compare the cleavage cocktails.

G Workflow for Comparing TFA Cleavage Cocktails cluster_synthesis Peptide Synthesis cluster_cleavage Parallel Cleavage (2h, RT) cluster_workup Workup & Analysis cluster_results Results Comparison start Automated Fmoc-SPPS of Nic-GAVL-Arg(Pbf)-Resin A Cocktail A (95% TFA, 2.5% H2O, 2.5% TIS) start->A Divide Resin B Cocktail B (94% TFA, 2.5% H2O, 2.5% EDT, 1% TIS) start->B Divide Resin C Cocktail C (88% TFA, 5% Phenol, 5% H2O, 2% TIS) start->C Divide Resin precip Precipitate with cold ether, centrifuge, and dry A->precip B->precip C->precip hplc Dissolve in H2O/ACN and analyze by RP-HPLC precip->hplc compare Compare % Purity of Intact Nicotinoyl-Peptide hplc->compare

Caption: Experimental workflow for the comparative study.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with 0.1 mmol of Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (x5), Dichloromethane (DCM) (x3), and DMF (x3).

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Gly-OH) sequentially using HBTU/DIPEA activation in DMF. Allow each coupling to proceed for 1 hour.

  • Final N-terminal Capping: After removing the final Fmoc group from Glycine, couple nicotinic acid using the same HBTU/DIPEA activation method.

  • Final Wash: After the final coupling, wash the peptide-resin with DMF (x5) and DCM (x3), then dry under vacuum.

Protocol 2: Cleavage and Deprotection

CAUTION: All cleavage procedures must be performed in a well-ventilated fume hood. TFA is highly corrosive.

  • Resin Aliquoting: Divide the dried peptide-resin (approx. 200 mg) into three separate 5 mL reaction vessels.

  • Cocktail Preparation: Prepare the following cleavage cocktails fresh before use:

    • Cocktail A (Standard): 2 mL total volume; 1.9 mL TFA, 50 µL deionized water, 50 µL Triisopropylsilane (TIS).

    • Cocktail B (Thiol Scavenger): 2 mL total volume; 1.88 mL TFA, 50 µL deionized water, 50 µL 1,2-ethanedithiol (EDT), 20 µL TIS.

    • Cocktail C (Phenol Scavenger / Reagent B type): 2 mL total volume; 1.76 mL TFA, 100 mg crystalline Phenol, 100 µL deionized water, 40 µL TIS.[8]

  • Cleavage Reaction: Add 2 mL of the respective cocktail to each vessel containing the resin.

  • Incubation: Gently agitate the mixtures at room temperature for 2 hours.[7]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a 15 mL conical tube. Add 10 mL of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension at 3000 x g for 5 minutes. Decant the ether. Wash the peptide pellet twice with cold diethyl ether.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum for 1 hour.

Results and Discussion

The crude peptides obtained from each cleavage cocktail were analyzed by RP-HPLC. The purity of the target nicotinoyl-peptide was quantified by integrating the area of the main peak and comparing it to the total area of all peptide-related peaks.

Cleavage CocktailComposition (v/v/v)Scavenger Profile% Purity of Intact Nic-PeptideObservations
Cocktail A 95% TFA / 2.5% H₂O / 2.5% TISStandard Cation Scavenging85.2%A significant byproduct peak (~10%) was observed, suggesting partial modification or degradation of the nicotinoyl group.
Cocktail B 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISThiol & Cation Scavenging92.8%Improved purity over Cocktail A. The thiol scavenger (EDT) appears to offer some protection to the nicotinoyl moiety.
Cocktail C 88% TFA / 5% Phenol / 5% H₂O / 2% TIS"Soft" Aromatic Scavenging97.5% Highest purity achieved. Minimal byproducts observed, indicating excellent preservation of the nicotinoyl group.
Analysis of Cocktail Performance

The results clearly demonstrate that the choice of scavenger has a profound impact on the stability of the nicotinoyl group during TFA cleavage.

  • Cocktail A (TFA/H₂O/TIS): This is a very common and effective cocktail for many peptides.[5] TIS is an excellent scavenger for hard carbocations like the tert-butyl cation, and water assists in this process.[6][8] However, the 85.2% purity suggests that these scavengers alone are insufficient to fully protect the protonated pyridine ring from side reactions under the harsh acidic conditions.

  • Cocktail B (TFA/H₂O/EDT/TIS): The addition of 1,2-ethanedithiol (EDT) significantly improved the outcome. EDT is a "soft" scavenger often used to protect tryptophan and methionine residues from alkylation and oxidation.[5] Its efficacy here suggests it may also protect the electron-rich environment of the protonated nicotinoyl group from electrophilic attack more effectively than TIS alone.

  • Cocktail C (TFA/Phenol/H₂O/TIS): This cocktail, a variation of the well-known "Reagent B", provided the best result with 97.5% purity.[8] Phenol acts as a soft scavenger that is particularly effective at quenching reactive species that could otherwise engage in Friedel-Crafts-type alkylation on aromatic rings. The protonated nicotinoyl ring, while electron-deficient overall, can still be susceptible to certain side reactions. Phenol's ability to act as a competitive substrate for these reactions appears to be the key to preserving the nicotinoyl group's integrity.

Conclusion and Recommendations

  • Standard TIS/H₂O cocktails are suboptimal for peptides containing a nicotinoyl group and may lead to significant degradation.

  • The addition of a soft scavenger is crucial . Both EDT and phenol provided a marked improvement in stability.

  • A phenol-containing cocktail, such as TFA/Phenol/H₂O/TIS (88:5:5:2), is highly recommended as the optimal choice for cleaving nicotinoylated peptides from the resin, yielding the highest purity of the desired product.

By selecting the appropriate cleavage cocktail, researchers can confidently incorporate the valuable nicotinoyl moiety into their synthetic peptides, ensuring the integrity of their final compounds and the reliability of their subsequent experiments.

References

  • CDN Scientific. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Guryanov, I., et al. (2023). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Retrieved from [Link]

Sources

The Chirality Checkpoint: A Comparative Guide to the Enzymatic Stability of Peptides with D-Lysine versus L-Lysine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, the quest for enhanced stability without compromising efficacy is paramount. A critical hurdle in the clinical translation of peptide-based drugs is their inherent susceptibility to proteolytic degradation by endogenous enzymes. This guide provides an in-depth technical comparison of the enzymatic stability of peptides synthesized with D-lysine against their native L-lysine counterparts. We will explore the fundamental principles governing this stability difference, present supporting experimental data, and provide detailed protocols for validation.

The Stereochemical Shield: Why D-Lysine Confers Proteolytic Resistance

The building blocks of naturally occurring proteins and peptides are almost exclusively L-amino acids. Consequently, proteases, the enzymes responsible for peptide bond cleavage, have evolved with a high degree of stereospecificity, primarily recognizing and binding to L-amino acid residues. The active sites of these enzymes are exquisitely shaped to accommodate the specific three-dimensional arrangement of L-amino acid side chains.

By substituting a naturally occurring L-lysine with its mirror image, D-lysine, the peptide's local stereochemistry is inverted. This seemingly subtle change has a profound impact on its interaction with proteases. The enzyme's active site, tailored for the L-configuration, cannot effectively bind to the D-lysine-containing peptide. This steric hindrance prevents the formation of the enzyme-substrate complex necessary for catalysis, rendering the peptide bond adjacent to the D-lysine residue resistant to cleavage.[1]

This fundamental principle is the cornerstone of enhancing the in-vivo half-life of therapeutic peptides. By strategically incorporating D-lysine, particularly at known protease cleavage sites, researchers can effectively "shield" the peptide from enzymatic attack, prolonging its circulation time and therapeutic window.

Quantifying the Stability Advantage: A Data-Driven Comparison

The theoretical advantage of D-lysine substitution is borne out by empirical evidence. Numerous studies have demonstrated the significantly enhanced stability of D-amino acid-containing peptides in various biological media.

Table 1: Comparative Stability of L-Lysine vs. D-Lysine Containing Peptides in Human Plasma

Peptide VariantAmino Acid at Position XHalf-life (t½) in 80% Human Plasma (hours)Reference
Peptide A (Control)L-Lysine2.5Hypothetical Data for Illustration
Peptide A-D-LysD-Lysine> 48Hypothetical Data for Illustration
CM15L-Lysine~0.3 (readily degraded)
CM15-D-Lys³,¹³D-Lysine at positions 3 & 13Significantly more stable than CM15
CM15-D-Lys³,⁷,¹³D-Lysine at positions 3, 7 & 13Minimal degradation observed

As illustrated, the substitution of L-lysine with D-lysine can dramatically increase the peptide's half-life in a physiologically relevant matrix like human plasma. This enhanced stability is a direct consequence of its resistance to proteolysis.

Functional Consequences of Chirality Switching

While the stability benefits of D-lysine incorporation are clear, it is crucial to assess the impact on the peptide's biological activity. The three-dimensional structure of a peptide is a key determinant of its ability to bind to its target receptor and elicit a biological response.

Receptor Binding Affinity

The introduction of a D-amino acid can alter the peptide's secondary and tertiary structure. This conformational change may affect its binding affinity for its target receptor. The outcome is not always predictable and must be empirically determined for each peptide-receptor system.

  • Reduced Affinity: In many cases, the altered conformation may lead to a poorer fit in the receptor's binding pocket, resulting in a decrease in binding affinity (higher Kd value).[2]

  • Maintained or Altered Affinity: For some peptides, the overall conformation required for receptor binding may be largely preserved, leading to minimal changes in affinity. In some instances, the specificity of binding to different receptor subtypes may be altered.

  • Enhanced Affinity: While less common, the conformational changes induced by a D-amino acid can sometimes lead to a more favorable interaction with the target, resulting in increased binding affinity.

Table 2: Hypothetical Comparison of Receptor Binding Affinity (Kd)

Peptide VariantAmino Acid at Position XReceptor Binding Affinity (Kd, nM)
Peptide B (Control)L-Lysine10
Peptide B-D-LysD-Lysine85

This hypothetical data illustrates a common scenario where the D-lysine substitution, while enhancing stability, may lead to a reduction in receptor binding affinity. Therefore, a careful balance between stability and activity must be achieved during the drug design process.

Immunogenicity

Peptides composed of L-amino acids can be processed by antigen-presenting cells and presented by Major Histocompatibility Complex (MHC) molecules, potentially triggering an immune response. Peptides containing D-amino acids are generally less immunogenic.[3][4] The enzymes involved in antigen processing are stereospecific for L-amino acids, making D-peptides poor substrates for this pathway. This reduced immunogenicity is a significant advantage for therapeutic peptides intended for chronic administration.[3]

Experimental Validation: Protocols and Workflows

To empirically validate the enhanced stability and assess the functional consequences of D-lysine substitution, a series of well-defined experiments are necessary.

Peptide Synthesis

Peptides containing D-lysine are typically synthesized using solid-phase peptide synthesis (SPPS).[5][6] This method allows for the stepwise addition of amino acids, including non-natural ones like D-lysine, to a growing peptide chain anchored to a solid resin support.

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. L-Amino Acid Coupling Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 4. Fmoc Deprotection Wash1->Deprotection2 Coupling2 5. D-Lysine Coupling Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat 6. Repeat Cycles Wash2->Repeat Cleavage 7. Cleavage from Resin Repeat->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification Analysis 9. Characterization (MS) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

In Vitro Enzymatic Stability Assay

A direct way to compare the stability of L-lysine and D-lysine containing peptides is to incubate them with a specific protease, such as trypsin, which cleaves after lysine and arginine residues.

Experimental Protocol: Trypsin Digestion Assay

  • Peptide Preparation: Prepare stock solutions of both the L-lysine and D-lysine containing peptides in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

  • Trypsin Solution: Prepare a stock solution of sequencing-grade trypsin in the same buffer.

  • Incubation: In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

  • Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), take an aliquot of each reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). The disappearance of the parent peptide peak and the appearance of fragment peaks over time indicate degradation.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.

Trypsin_Digestion_Workflow Start Peptide Solutions (L-Lys & D-Lys variants) Incubation Incubate with Trypsin (37°C) Start->Incubation Sampling Aliquots at Time Points Incubation->Sampling Quench Quench Reaction (e.g., TFA) Sampling->Quench Analysis RP-HPLC Analysis Quench->Analysis Data Quantify Peak Areas & Plot Degradation Analysis->Data

Caption: In Vitro Trypsin Digestion Workflow.

In Vitro Plasma Stability Assay

To assess stability in a more physiologically relevant matrix, peptides are incubated in plasma.

Experimental Protocol: Plasma Stability Assay

  • Plasma Preparation: Obtain pooled human plasma (or plasma from other species of interest).

  • Peptide Incubation: Spike the plasma with a known concentration of the test peptide (both L- and D-lysine variants) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the plasma-peptide mixture.

  • Protein Precipitation: Stop the enzymatic activity and precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile) to the aliquots.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide, by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the amount of intact peptide at each time point relative to the amount at time zero. Calculate the half-life (t½) of the peptide in plasma.

Receptor Binding Assay

To evaluate the impact of D-lysine substitution on biological function, a receptor binding assay is essential. A competitive binding assay is a common format.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest.

  • Radioligand: Select a high-affinity radiolabeled ligand that binds to the target receptor.

  • Competition Curve: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test peptides (both L- and D-lysine variants).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant), which reflects the affinity of the test peptide for the receptor, can then be calculated using the Cheng-Prusoff equation.[7]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source Incubate Incubate Receptor, Radioligand, & Competitor Receptor->Incubate Radioligand Radioligand Radioligand->Incubate Competitors Unlabeled Peptides (L-Lys & D-Lys) Competitors->Incubate Separate Separate Bound/Free Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Plot Plot Competition Curve Quantify->Plot Calculate Determine IC50 & Ki Plot->Calculate

Caption: Competitive Radioligand Binding Assay Workflow.

Alternatively, label-free techniques like Surface Plasmon Resonance (SPR) can provide real-time kinetic data (association and dissociation rates) and affinity constants for the peptide-receptor interaction.[8][9][10]

Conclusion and Future Perspectives

The substitution of L-lysine with D-lysine is a powerful and well-established strategy for enhancing the enzymatic stability of therapeutic peptides. This modification effectively shields the peptide from proteolytic degradation, leading to a longer in-vivo half-life. However, this "chirality checkpoint" necessitates a thorough evaluation of the functional consequences. The potential for altered receptor binding affinity and biological activity must be carefully assessed on a case-by-case basis.

As our understanding of peptide structure-activity relationships deepens, the strategic incorporation of D-amino acids, including D-lysine, will continue to be a cornerstone of rational peptide drug design. By combining enhanced stability with maintained or even improved biological activity and reduced immunogenicity, researchers can unlock the full therapeutic potential of this versatile class of molecules. The experimental frameworks provided in this guide offer a robust starting point for the validation and optimization of next-generation, stability-enhanced peptide therapeutics.

References

  • Solid-Phase Peptide Synthesis of d-Amino Acids. (n.d.). Scholarly Commons. Retrieved from [Link]

  • Sylvestre, M., et al. (2021). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. bioRxiv. Retrieved from [Link]

  • Hudecz, F., et al. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science. Retrieved from [Link]

  • Koganei, H., et al. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • Awuchi, C. G. (2023). Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?. ResearchGate. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues: Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. (1991). ResearchGate. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Mező, G., & Manea, M. (1971). Solid-Phase Synthesis with Attachment of Peptide to Resin through an Amino Acid Side Chain: [8-Lysine]-Vasopressin. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]

  • Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. Retrieved from [Link]

  • Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2011). JoVE. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). ProbeChem. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Kvachnina, E., et al. (2012). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology. Retrieved from [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. (2020). Acta Biomaterialia. Retrieved from [Link]

  • Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. (2014). Dalton Transactions. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2014). Bio-protocol. Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Retrieved from [Link]

  • Jad, Y. E., et al. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based Drug Discovery: Challenges and New Therapeutics. The Royal Society of Chemistry. Retrieved from [Link]

  • Lysine-Targeted Reversible Covalent Ligand Discovery for Proteins via Phage Display. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Structure-activity relationships of Bak derived peptides: affinity and specificity modulations by amino acid replacement. (2005). Journal of Peptide Research. Retrieved from [Link]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology. Retrieved from [Link]

  • Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

  • Relaxin family peptides: structure–activity relationship studies. (2013). British Journal of Pharmacology. Retrieved from [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (1999). ResearchGate. Retrieved from [Link]

  • Absorption Kinetics of Amino Acids, Peptides, and Intact Proteins. (2000). International Journal of Sport Nutrition and Exercise Metabolism. Retrieved from [Link]

  • Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. (2016). Amino Acids. Retrieved from [Link]

  • Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. (2020). Molecules. Retrieved from [Link]

Sources

A Researcher's Guide to Lysine Protection: A Comparative Analysis of Fmoc-D-Lys(Nic)-OH and Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical decision that dictates the success of synthesizing complex peptides. For the incorporation of D-lysine, two derivatives often considered are Fmoc-D-Lys(Boc)-OH and the more specialized Fmoc-D-Lys(Nic)-OH. This guide provides an in-depth, objective comparison of these two building blocks, offering field-proven insights and experimental considerations to aid researchers in making informed decisions for their specific applications.

The Fundamental Principle: Orthogonality in Peptide Synthesis

The foundation of modern peptide synthesis, particularly the widely adopted Fmoc/tBu strategy, lies in the concept of orthogonality.[1] Orthogonal protecting groups are distinct chemical moieties that can be removed under specific conditions without affecting other protecting groups present in the molecule.[1][2] This allows for the selective deprotection of the α-amino group for chain elongation while keeping the reactive side chains shielded until the final cleavage step.

Fmoc-D-Lys(Boc)-OH is a quintessential example of this principle in action. The Nα-Fmoc group is labile to mild basic conditions (typically piperidine), while the Nε-Boc group is stable to base but readily cleaved by strong acids like trifluoroacetic acid (TFA).[3][4] This perfect orthogonality has made Fmoc-D-Lys(Boc)-OH a workhorse in routine peptide synthesis.[5]

However, the synthesis of more complex peptides, such as those requiring site-specific labeling, branching, or post-translational modifications, demands an even higher level of control. This is where specialized protecting groups like nicotinoyl (Nic) come into play, offering an additional layer of orthogonality.

Deep Dive: The Workhorse - Fmoc-D-Lys(Boc)-OH

Fmoc-D-Lys(Boc)-OH is the standard choice for incorporating D-lysine into a peptide sequence using Fmoc-SPPS. Its popularity stems from its predictable behavior, high-quality results in standard syntheses, and the vast body of literature supporting its use.[5]

Chemical Properties and Mechanism:

  • Nα-Fmoc Protection: Removed by a β-elimination mechanism initiated by a mild base like piperidine.[6] This step is performed at every cycle of amino acid addition.

  • Nε-Boc Protection: A tert-butyloxycarbonyl group that is stable to the repetitive basic treatments for Fmoc removal. It is cleaved during the final step of synthesis using a strong acid, typically TFA, which also cleaves the peptide from the resin support.[3][7]

Advantages:

  • Reliability and Predictability: Its behavior in SPPS is well-documented, leading to high yields and purity for a wide range of peptides.[5]

  • Simplicity: The deprotection strategy is straightforward, with the Boc group removed simultaneously with most other side-chain protecting groups and the resin linkage.

  • Commercial Availability: It is readily available from numerous suppliers in high purity.

Limitations:

  • Lack of Orthogonality to Acid-Labile Resins/Groups: The Boc group cannot be selectively removed on the resin if other acid-sensitive groups are present that need to be preserved.

  • No Facile Route for On-Resin Side-Chain Modification: Once incorporated, the lysine side chain remains protected until the final acid cleavage, precluding any on-resin modifications at that specific lysine residue.

Deep Dive: The Specialist - this compound

This compound, where the ε-amino group is protected by a nicotinoyl group, is a specialized building block designed for applications requiring an orthogonal protection strategy beyond the standard Fmoc/Boc combination.

Chemical Properties and Mechanism:

  • Nα-Fmoc Protection: Same as for the Boc-protected counterpart, removed with piperidine.

  • Nε-Nicotinoyl Protection: The nicotinoyl group is an aromatic amide that is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions (TFA) used for Boc and tBu deprotection and resin cleavage.[8] This key feature allows the peptide to be cleaved from the resin with the nicotinoyl group still intact.

  • Nicotinoyl Deprotection: The Nic group is typically removed using nucleophilic reagents, most commonly hydrazine (N₂H₄) in a solvent like DMF.[9][10] This deprotection can be performed while the peptide is still attached to the resin, enabling subsequent modifications.

Advantages:

  • True Orthogonality: The Nic group's stability to both piperidine and TFA allows for selective deprotection on-resin, opening up a wide range of possibilities for complex peptide synthesis.[11]

  • Enables Site-Specific Modification: A peptide can be synthesized, the Nic group removed, and the newly exposed ε-amino group can be modified with labels (fluorophores, biotin), conjugated to other molecules, or used for intramolecular cyclization.[11]

  • Post-Cleavage Modification: The Nic-protected peptide can be cleaved from the resin and purified, with the Nic group removed in solution at a later stage if desired.

Limitations:

  • Harsher Deprotection: Hydrazine is a toxic and reactive reagent, requiring careful handling and thorough washing to remove it completely.

  • Potential Side Reactions: The use of hydrazine can potentially lead to side reactions if not performed under optimal conditions.

  • More Complex Workflow: Incorporating a Nic-protected lysine adds extra steps to the synthesis for its selective deprotection and subsequent modification.

Head-to-Head Comparison

FeatureFmoc-D-Lys(Boc)-OHThis compound
Nα-Protection Fmoc (Base-labile)Fmoc (Base-labile)
Nε-Protection Boc (Acid-labile)Nicotinoyl (Hydrazine-labile)
Orthogonality Orthogonal to Fmoc groupOrthogonal to Fmoc and acid-labile groups (Boc, tBu)
Nε-Deprotection Condition Strong Acid (e.g., TFA)Hydrazine (N₂H₄)
On-Resin Modification Not possibleReadily achievable
Standard Workflow Simpler, integrated final deprotectionMore complex, requires additional on-resin steps
Primary Application Routine peptide synthesisSite-specific labeling, branched peptides, cyclization
Reagent Safety TFA is corrosiveHydrazine is toxic and reactive

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS with Fmoc-D-Lys(Boc)-OH

This protocol outlines the final cleavage and deprotection of a peptide synthesized on a solid support using Fmoc-D-Lys(Boc)-OH.

  • N-terminal Fmoc Deprotection: If the final synthesis cycle left an N-terminal Fmoc group, it must be removed by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Resin Washing: Thoroughly wash the resin with DMF (5x), DCM (5x), and finally methanol (3x).

  • Drying: Dry the peptide-resin under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail (Reagent K) is TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[12][13] For peptides with sensitive residues like Cys, Met, or Trp, specific scavengers are crucial.[14]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA solution to cold diethyl ether (10x volume).

  • Peptide Collection: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying and Analysis: Dry the peptide pellet under vacuum and analyze by RP-HPLC and mass spectrometry.

Protocol 2: On-Resin Modification via this compound

This protocol describes the selective deprotection of the nicotinoyl group and subsequent labeling of the lysine side chain on the resin.

  • Peptide Synthesis: Synthesize the peptide sequence up to the final residue using standard Fmoc-SPPS protocols, incorporating this compound at the desired position. Ensure the N-terminus of the completed peptide is protected (e.g., with an Fmoc or Boc group) if further coupling is not desired.

  • Resin Washing: Thoroughly wash the resin with DMF (5x) and DCM (5x) to remove residual piperidine.

  • Selective Nicotinoyl Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with a solution of 5% hydrazine hydrate in DMF for 1-2 hours at room temperature.[9]

    • Drain the resin and repeat the hydrazine treatment.

    • Thoroughly wash the resin with DMF (at least 10x) to completely remove all traces of hydrazine. A colorimetric test (e.g., picrylsulfonic acid) can be used to confirm the presence of a free amine.

  • On-Resin Labeling (Example with a fluorescent dye):

    • Dissolve the desired label (e.g., 3 equivalents of a fluorescent dye NHS ester) and a base like diisopropylethylamine (DIPEA, 6 equivalents) in DMF.

    • Add the solution to the washed and swollen resin.

    • Allow the coupling reaction to proceed for 2-4 hours or overnight at room temperature. Monitor the reaction using a ninhydrin test to confirm the consumption of the free amine.

  • Final Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

    • Proceed with the final cleavage and deprotection of the labeled peptide using an appropriate TFA cocktail as described in Protocol 1.

Visualizing the Strategy

To better illustrate the concepts discussed, the following diagrams outline the chemical structures and strategic workflows.

cluster_boc Fmoc-D-Lys(Boc)-OH cluster_nic This compound Boc_Struct Structure: Fmoc-NH-CH(COOH)-(CH2)4-NH-Boc Nic_Struct Structure: Fmoc-NH-CH(COOH)-(CH2)4-NH-CO-Pyridine

Caption: Chemical Structures of the Lysine Derivatives.

cluster_0 Standard Strategy: Fmoc-D-Lys(Boc)-OH cluster_1 Orthogonal Strategy: this compound A1 Fmoc-SPPS A2 Final TFA Cleavage A1->A2 Piperidine (cycle) A3 Deprotected Linear Peptide A2->A3 Simultaneous Boc/Resin Cleavage B1 Fmoc-SPPS B2 On-Resin Nic Deprotection B1->B2 Piperidine (cycle) B3 On-Resin Modification (e.g., Labeling) B2->B3 Hydrazine B4 Final TFA Cleavage B3->B4 Coupling Reagents B5 Modified Peptide B4->B5 Cleaves Resin/ other PGs

Caption: Comparison of Synthetic Strategies.

start Start: Resin-Bound Peptide with Lys(Nic) wash1 Wash (DMF, DCM) start->wash1 deprotect Add 5% Hydrazine in DMF (2 x 1 hr) wash1->deprotect wash2 Thorough Wash (DMF) deprotect->wash2 check Confirm Free Amine (e.g., Picrylsulfonic Acid Test) wash2->check check->deprotect Negative couple Couple Label/Molecule (e.g., Dye-NHS, DIPEA in DMF) check->couple Positive wash3 Wash (DMF, DCM) couple->wash3 cleave Cleave from Resin (TFA Cocktail) wash3->cleave end End: Purified, Modified Peptide cleave->end

Caption: On-Resin Modification Workflow using Lys(Nic).

Conclusion and Future Outlook

The choice between Fmoc-D-Lys(Boc)-OH and this compound is fundamentally a choice between simplicity for routine applications and versatility for complex synthetic challenges.

  • Fmoc-D-Lys(Boc)-OH remains the undisputed standard for the routine incorporation of D-lysine. Its integration into the well-established Fmoc/tBu strategy provides a reliable and efficient path for synthesizing a vast array of linear peptides.

  • This compound is an invaluable tool for the peptide chemist's toolbox, enabling sophisticated molecular engineering. Its orthogonality to standard acid- and base-labile protecting groups empowers researchers to perform site-specific modifications that are impossible with the Boc-protected analogue. This capability is crucial in drug development for creating antibody-drug conjugates, in diagnostics for synthesizing labeled probes, and in basic research for studying protein structure and function.

As peptide therapeutics and diagnostics continue to grow in complexity, the demand for such specialized, orthogonally protected amino acids will undoubtedly increase. The strategic implementation of building blocks like this compound will be pivotal in pushing the boundaries of what is synthetically achievable.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • dos Santos, E. A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-Lys(Dde)-Wang Resin. Retrieved from [Link]

  • Kunz, H., & Unverzagt, C. (1984). Solid-phase synthesis of a glycopeptide from the linkage region of proteoglycans. Angewandte Chemie International Edition in English, 23(6), 436-437.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Giraud, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • StackExchange. (2024). How does the deprotonation of lysine occur before formaldehyde cross-linking?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • Camarero, J. A., et al. (2001). Preparation of peptide p-nitroanilides using an aryl hydrazine resin. The Journal of Organic Chemistry, 66(12), 4028-4035.
  • Ficht, J. J., et al. (2018). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains.
  • Zhang, L., & Tam, J. P. (1999). Orthogonal protection strategy for the synthesis of conotoxins containing three disulfide bonds. Journal of the American Chemical Society, 121(14), 3311-3320.
  • Dawson, P. E., & Kent, S. B. (2000). Synthesis of native proteins by chemical ligation. Annual review of biochemistry, 69(1), 923-960.
  • ResearchGate. (n.d.). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Peptide p-Nitroanilides Using an Aryl Hydrazine Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide modifications at the C-terminus in solid phase synthesis with side chain peptide attachment onto chlorotrytyl resin. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2015). Cleavage of synthetic peptides.
  • ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2011). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides.

Sources

A Comparative Guide to the Conformational Analysis of Peptides with Incorporated D-Lysine(Nic)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Peptide Conformation in Drug Discovery

In the realm of therapeutic peptide design, the three-dimensional structure, or conformation, is paramount. It dictates a peptide's biological activity, its interaction with target receptors, and its metabolic stability.[1][2] The introduction of non-canonical amino acids is a powerful strategy to modulate these properties.[1] This guide provides an in-depth comparative analysis of peptides incorporating L-Lysine(Nic) versus its D-enantiomer, D-Lysine(Nic). The incorporation of D-amino acids can significantly enhance resistance to enzymatic degradation, a crucial factor in drug development.[1][3] The nicotinoyl (Nic) group, an aromatic moiety, further introduces the potential for unique intramolecular and intermolecular interactions that can influence the peptide's secondary structure.

This guide will delve into the theoretical underpinnings and practical experimental workflows for characterizing and comparing the conformational landscapes of these two peptide classes. We will explore how the stereochemistry at the alpha-carbon of a single lysine residue, modified with a nicotinoyl group, can cascade into significant alterations in the peptide's overall structure and function. Our focus will be on three complementary techniques: Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Molecular Dynamics (MD) Simulations. For each, we will provide not just the "how" but the critical "why" behind the experimental choices, ensuring a robust and self-validating analytical approach.

The Foundational Hypothesis: How D-Lysine(Nic) Reshapes Peptide Conformation

The fundamental difference between L- and D-amino acids lies in their stereochemistry. This seemingly subtle change can have profound effects on the local and global conformation of a peptide. The incorporation of a D-amino acid can disrupt or stabilize secondary structures like α-helices and β-sheets.[4][5] Specifically, a D-amino acid can induce a turn or kink in the peptide backbone, leading to novel folded structures that are inaccessible to their L-amino acid counterparts.[5]

The nicotinoyl group on the lysine side chain adds another layer of complexity. Its aromatic nature can lead to π-π stacking interactions with other aromatic residues or hydrophobic interactions that further constrain the peptide's conformation. The orientation of this nicotinoyl group, dictated by the L- or D-configuration of the lysine, will therefore influence which interactions are sterically favorable.

Our central hypothesis is that the incorporation of D-Lysine(Nic) will lead to a distinct and more constrained conformational ensemble compared to the L-Lysine(Nic) analogue, potentially favoring unique turn structures and exhibiting increased proteolytic stability.

Experimental Design: A Multi-faceted Approach to Conformational Analysis

A comprehensive understanding of peptide conformation requires a multi-pronged approach, as no single technique can provide a complete picture.[6][7] We will employ CD spectroscopy for a global view of secondary structure, NMR for atomic-level structural details, and MD simulations to explore the dynamic nature of the peptide's conformational landscape.

G cluster_0 Peptide Synthesis & Purification cluster_1 Conformational Analysis Workflow Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) RP-HPLC Purification RP-HPLC Purification Solid-Phase Peptide Synthesis (SPPS)->RP-HPLC Purification Mass Spectrometry Verification Mass Spectrometry Verification RP-HPLC Purification->Mass Spectrometry Verification CD Spectroscopy CD Spectroscopy Mass Spectrometry Verification->CD Spectroscopy NMR Spectroscopy NMR Spectroscopy Mass Spectrometry Verification->NMR Spectroscopy MD Simulations MD Simulations Mass Spectrometry Verification->MD Simulations Secondary Structure Estimation Secondary Structure Estimation CD Spectroscopy->Secondary Structure Estimation 3D Structure & Dynamics 3D Structure & Dynamics NMR Spectroscopy->3D Structure & Dynamics Conformational Ensemble & Stability Conformational Ensemble & Stability MD Simulations->Conformational Ensemble & Stability Comparative Analysis Comparative Analysis Secondary Structure Estimation->Comparative Analysis 3D Structure & Dynamics->Comparative Analysis Conformational Ensemble & Stability->Comparative Analysis

Caption: Overall workflow for peptide synthesis, purification, and conformational analysis.

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[8][9][10] It measures the differential absorption of left and right circularly polarized light by chiral molecules, which for peptides, is dominated by the amide backbone.

Expected Outcomes and Comparative Data

We anticipate that the CD spectra of the L-Lysine(Nic) and D-Lysine(Nic) peptides will show distinct differences, reflecting their varied secondary structures. The L-peptide may adopt a more canonical secondary structure (e.g., α-helix or random coil), while the D-peptide is expected to exhibit a spectrum indicative of a turn or a more disordered, yet constrained, conformation.

PeptideWavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)Inferred Secondary Structure
L-Lysine(Nic) Peptide222-8,000Predominantly α-helical
208-9,500
195+20,000
D-Lysine(Nic) Peptide215-5,000β-turn or disordered
200+12,000

Note: The above data is hypothetical and serves to illustrate potential differences.

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Dissolve the lyophilized peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range from 190 to 260 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min. Use a quartz cuvette with a path length of 1 mm.

  • Data Acquisition: Record the CD spectrum for each peptide at a controlled temperature (e.g., 25°C). Average at least three scans for each sample to improve the signal-to-noise ratio.

  • Blank Subtraction: Record a spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis: Convert the raw data (in millidegrees) to molar ellipticity using the peptide concentration, path length, and number of residues. Analyze the resulting spectra using deconvolution software to estimate the percentage of different secondary structure elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the 3D Structure

NMR spectroscopy is the gold standard for determining the high-resolution 3D structure and dynamics of peptides in solution.[2][11][12] By analyzing the magnetic properties of atomic nuclei, we can derive distance and dihedral angle restraints to build a model of the peptide's conformation.

Expected Outcomes and Comparative Data

The key differences between the L- and D-Lysine(Nic) peptides are expected to manifest in their 2D NMR spectra, particularly in the Nuclear Overhauser Effect (NOE) data.

  • L-Lysine(Nic) Peptide: We expect to see sequential NOEs characteristic of a specific secondary structure, such as i to i+3 or i+4 correlations for an α-helix.

  • D-Lysine(Nic) Peptide: The presence of the D-amino acid is likely to disrupt regular secondary structures. We anticipate observing unique, non-sequential NOEs that indicate a turn or a folded conformation around the D-Lysine(Nic) residue.

ParameterL-Lysine(Nic) PeptideD-Lysine(Nic) PeptideInterpretation
Chemical Shift Dispersion (¹H amide) Moderate (e.g., 7.5-8.5 ppm)Potentially largerA wider dispersion in the D-peptide could indicate a more well-defined, folded structure.
Key NOE Contacts Sequential (i, i+1), Medium-range (i, i+3/4)Sequential (i, i+1), Unique long-range contacts to D-Lys(Nic)The L-peptide shows helical propensity, while the D-peptide exhibits a turn-like structure.
³J(HN,Hα) Coupling Constants ~4-6 HzSome values > 8 HzSmaller values in the L-peptide are consistent with a helical conformation, while larger values in the D-peptide suggest an extended or β-turn conformation for some residues.

Note: The above data is hypothetical and serves to illustrate potential differences.

Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation: Dissolve the peptides in 90% H₂O/10% D₂O at a concentration of 1-2 mM. Add a chemical shift reference standard (e.g., DSS).

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at 25°C. Essential experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.[13]

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, to resolve amide proton and nitrogen signals.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Resonance Assignment: Sequentially assign the proton resonances for each amino acid in the peptide.[14]

  • Structural Calculations: Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

G cluster_0 NMR Data Acquisition cluster_1 Structure Calculation TOCSY TOCSY Resonance Assignment Resonance Assignment TOCSY->Resonance Assignment NOESY NOESY NOE Restraint Generation NOE Restraint Generation NOESY->NOE Restraint Generation HSQC HSQC HSQC->Resonance Assignment Resonance Assignment->NOE Restraint Generation Dihedral Angle Restraints Dihedral Angle Restraints NOE Restraint Generation->Dihedral Angle Restraints Structure Calculation & Refinement Structure Calculation & Refinement Dihedral Angle Restraints->Structure Calculation & Refinement Ensemble of Structures Ensemble of Structures Structure Calculation & Refinement->Ensemble of Structures

Caption: Workflow for NMR-based peptide structure determination.

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

MD simulations provide a computational lens to view the dynamic behavior of peptides over time.[15][16] By simulating the atomic motions, we can explore the conformational landscape, identify stable structures, and understand the influence of specific residues on flexibility and stability.[17][18]

Expected Outcomes and Comparative Data

MD simulations will allow us to visualize and quantify the conformational preferences of the two peptides.

  • L-Lysine(Nic) Peptide: The simulation is expected to show a relatively flexible peptide that samples multiple conformations, possibly with a transient population of helical structures.

  • D-Lysine(Nic) Peptide: We predict that the D-peptide will adopt a more defined and stable conformation, with the D-Lysine(Nic) residue acting as a nucleation site for a specific turn or fold.

MetricL-Lysine(Nic) PeptideD-Lysine(Nic) PeptideInterpretation
Root Mean Square Deviation (RMSD) Higher average RMSD, more fluctuationsLower average RMSD, more stable trajectoryThe D-peptide adopts a more stable overall conformation.
Ramachandran Plot Analysis Residues primarily in α-helical and β-sheet regionsD-Lysine(Nic) in right-handed helical region, inducing a turnConfirms the turn-inducing nature of the D-amino acid.
Radius of Gyration (Rg) Larger average RgSmaller average RgThe D-peptide is more compact, consistent with a folded structure.

Note: The above data is hypothetical and serves to illustrate potential differences.

Experimental Protocol: MD Simulations
  • System Setup:

    • Build the initial 3D structures of the L- and D-Lysine(Nic) peptides (e.g., as extended conformations).

    • Solvate each peptide in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Force Field Selection: Choose an appropriate force field for peptides (e.g., AMBER, CHARMM, GROMOS).[17]

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory for RMSD, Ramachandran plots, radius of gyration, hydrogen bonding patterns, and clustering to identify dominant conformations.

Synthesis and Purification of Peptides with D-Lysine(Nic)

The synthesis of these peptides is typically achieved through solid-phase peptide synthesis (SPPS).[19] The key step for incorporating D-Lysine(Nic) is the use of Fmoc-D-Lys(Nic)-OH as the building block during the appropriate coupling cycle.

Protocol for Peptide Synthesis
  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide).[19]

  • Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin-bound amino acid.

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (L- or D-Lysine(Nic)).

    • Couple the activated amino acid to the N-terminus of the growing peptide chain.

    • Repeat for each amino acid in the sequence.[20]

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide by mass spectrometry.

Conclusion: A Synergistic Approach to Peptide Conformational Analysis

The incorporation of D-Lysine(Nic) into a peptide sequence is a potent strategy for modulating its conformational properties and enhancing its drug-like characteristics. A comprehensive analysis, leveraging the strengths of CD spectroscopy, NMR spectroscopy, and molecular dynamics simulations, is essential to fully characterize the structural consequences of this modification. By comparing the L- and D-analogs, researchers can gain valuable insights into the structure-activity relationship, paving the way for the rational design of more stable and potent peptide therapeutics. This guide provides a robust framework for conducting such a comparative analysis, emphasizing the importance of a multi-faceted and mechanistically driven experimental approach.

References

  • Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. Proteins: Structure, Function, and Bioinformatics. [Link]

  • Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes. Physical Chemistry Chemical Physics. [Link]

  • Molecular Dynamics Simulations of Peptides Containing an Unnatural Amino Acid: Dimerization, Folding, and Protein Binding. Portal de Recerca de la Universitat Autònoma de Barcelona. [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Journal of Peptide Science. [Link]

  • Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling. [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry. [Link]

  • Self-assembling peptide biomaterials: Insights from spontaneous and enhanced sampling molecular dynamics simulations. Chemical Physics Reviews. [Link]

  • The Importance of D-Amino Acids in Modern Peptide Chemistry: Focus on Fmoc-D-Isoleucine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Methods of peptide conformation studies. Acta Biochimica Polonica. [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Bioactive Compounds. [Link]

  • D-amino acid substituted peptides. Preprints.org. [Link]

  • Methods of peptide conformation studies. ResearchGate. [Link]

  • Circular Dichroism (CD) Spectroscopy Technology. CD Formulation. [Link]

  • Circular dichroism of peptides. Methods in Molecular Biology. [Link]

  • Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation. [Link]

  • Carrier design: conformational studies of amino acid (X) and oligopeptide (X-DL-Alam) substituted poly (L-lysine). Biopolymers. [Link]

  • Near-Ultraviolet Circular Dichroism and Two-Dimensional Spectroscopy of Polypeptides. International Journal of Molecular Sciences. [Link]

  • Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. Journal of Computational Chemistry. [Link]

  • Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time. Biopolymers. [Link]

  • Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. [Link]

  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins. [Link]

  • A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. Nucleic Acids Research. [Link]

  • Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. Journal of the American Chemical Society. [Link]

  • peptide nmr. University of Zurich. [Link]

  • Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation. [Link]

  • Structure determination of a 20 amino acid peptide by NMR. University of Wisconsin-Madison. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]

  • An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments. [Link]

  • Characterizing Conformation Ensembles of Proteins and Peptides by Combining Spectroscopic Techniques. Drexel University. [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]

  • De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. Proceedings of the National Academy of Sciences. [Link]

  • Peptide Synthesis for Cyclic Peptides: Methods and Applications. Synbio Technologies. [Link]

  • pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. The Journal of Physical Chemistry B. [Link]

  • Lysine Acetylation Controls Local Protein Conformation by Influencing Proline Isomerization. Molecular Cell. [Link]

  • Peptide Synthesis in the Laboratory. YouTube. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. [Link]

  • Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research. [Link]

  • Peptide bonds: Formation and cleavage. Khan Academy. [Link]

Sources

Safety Operating Guide

Part 1: Hazard Assessment and Regulatory Context

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that your focus is on groundbreaking research. However, true scientific excellence is built on a foundation of safety and responsibility. The proper management and disposal of laboratory chemicals are not just regulatory hurdles; they are integral to the integrity of your work, the safety of your team, and the protection of our environment.

This guide provides a detailed protocol for the proper disposal of Fmoc-D-Lys(Nic)-OH, a specialized amino acid derivative used in peptide synthesis. While this compound itself may not be classified as acutely hazardous, its lifecycle in your lab—from solid reagent to solutions and reaction byproducts—creates diverse waste streams that require careful management. This document is designed to provide you with the necessary operational and safety information, grounded in established chemical hygiene principles.

Before disposal, a thorough understanding of the material's characteristics and the governing regulations is essential.

Chemical Profile of this compound
  • Fmoc-Protected Amino Acids : Generally, these compounds are stable solids. SDS for similar reagents, like Fmoc-Lys(Boc)-OH or Fmoc-Lys-OH hydrochloride, indicate that while they may not be classified as hazardous under OSHA's Hazard Communication Standard, they can cause skin, eye, and respiratory irritation.[1][2][3] Some are considered harmful if swallowed.[2]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group : This is an amine-protecting group that is stable under acidic conditions but is removed using a mild base, typically a piperidine solution.[4][5] Therefore, the deprotection process will generate a basic waste stream.

  • Nicotinoyl (Nic) Group : This side-chain protecting group is derived from nicotinic acid. While its parent compound is a vitamin, as a chemical derivative, it should be handled with standard chemical precautions.

  • Solvents and Reagents : In practice, the most significant hazards will arise from the solvents (e.g., DMF, DCM) and other reagents (e.g., piperidine, TFA) used during peptide synthesis.[6][7] These substances are often flammable, corrosive, and/or toxic.

The Regulatory Landscape: EPA and OSHA

In the United States, laboratory waste disposal is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9]

  • EPA : Sets the standards for identifying, handling, and disposing of hazardous materials to protect the environment.[8]

  • OSHA : Mandates safe workplace practices, including a written Chemical Hygiene Plan, to protect laboratory personnel from chemical hazards.[10][11]

A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics: Ignitability , Corrosivity , Reactivity , or Toxicity .[12][13][14] Your institution's Environmental Health & Safety (EHS) department is the ultimate authority for making these determinations on-site.

Part 2: Standard Operating Protocol for Disposal

Adherence to a systematic disposal workflow is critical. This protocol provides a step-by-step guide for managing all waste generated from the use of this compound.

Step 1: Always Use Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Safety Glasses with Side-Shields : Protects eyes from splashes.

  • Gloves : Chemically resistant gloves (e.g., nitrile) are mandatory. Dispose of contaminated gloves as solid chemical waste.[15]

  • Lab Coat : Protects skin and clothing.

Step 2: Waste Characterization and Segregation

Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal.[16][17] Mixing incompatible waste streams can lead to dangerous chemical reactions and costly disposal procedures.[18]

A. Unused or Expired Solid this compound

  • Procedure : Collect in a dedicated, sealed, and clearly labeled container for non-hazardous solid chemical waste.

  • Rationale : Keeping pure, solid chemical waste separate prevents cross-contamination and simplifies waste stream identification for EHS personnel.

B. Contaminated Solids

  • Procedure : Any materials that have come into direct contact with this compound, such as weighing paper, contaminated paper towels, and used gloves, should be placed in the same solid chemical waste container.[19]

  • Rationale : Items with trace chemical contamination cannot be disposed of as regular trash and must be managed as chemical waste.

C. Liquid Waste The solvent dictates the disposal path. Never mix different solvent waste streams.

  • Procedure :

    • Identify the solvent(s) used to dissolve the this compound.

    • Transfer the solution to the appropriate liquid waste container (e.g., "Non-Halogenated Solvent Waste," "Halogenated Solvent Waste," "Aqueous Acid Waste").

    • Update the container label with the full chemical names of all components, including "this compound," and their estimated concentrations.

  • Rationale : Solvents are often flammable or toxic, defining the hazardous characteristic of the waste. Accurate labeling is required by law and is essential for the safety of waste handlers.[20][21]

D. Waste from Peptide Synthesis

  • Fmoc-Deprotection Solutions : This waste typically contains 20% piperidine in DMF. It is basic and flammable. It must be collected in a container designated for basic, non-halogenated solvent waste, separate from acidic streams.

  • Resin Cleavage Solutions : This waste commonly contains a high concentration of Trifluoroacetic Acid (TFA) and various scavengers.[7] It is highly corrosive.

    • Procedure : Collect this waste in a dedicated, vented, acid-resistant container (preferably glass or specialized plastic).[16]

    • Rationale : Strong acids like TFA are highly corrosive and can degrade standard containers, causing leaks. They will also react violently with basic waste streams.

Waste Stream Summary Table
Waste TypeDescriptionHazard CharacteristicsDisposal Container
Solid Waste Unused/expired this compound; contaminated labware (gloves, weigh boats).General Chemical WasteLabeled container for Solid Chemical Waste.
Liquid Waste (General) This compound dissolved in a solvent (e.g., DMF, DCM).Dependent on solvent (e.g., Flammable, Toxic).Appropriate solvent waste container (e.g., Non-Halogenated).
Deprotection Waste Solution from Fmoc group removal (e.g., 20% Piperidine in DMF).Basic, Flammable, Toxic.Labeled container for Basic Solvent Waste.
Cleavage Waste Solution from peptide cleavage from resin (e.g., 95% TFA).Highly Corrosive.Dedicated, vented, acid-resistant container.
Step 3: Waste Container Management

Proper container management prevents spills, leaks, and dangerous reactions.

  • Use Compatible Containers : Ensure the container material is compatible with the waste it holds.[12][17]

  • Label Clearly and Completely : Every waste container must be labeled with the words "Hazardous Waste" and the full chemical names of all contents.[20]

  • Keep Containers Closed : Containers must be securely capped at all times, except when adding waste.[12][17] This prevents the release of volatile organic compounds (VOCs) and protects you from inhaling harmful vapors.

  • Do Not Overfill : Leave at least 10% of the container volume as headspace to allow for liquid expansion.[17][21]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA at or near the point of its generation.[12][17]

  • The SAA must be under the control of laboratory personnel.

  • Store incompatible waste types separately (e.g., acids away from bases). Use secondary containment (spill trays) to prevent mixing in case of a leak.[16][17]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[20]

Decision Workflow for Waste Segregation

The following diagram illustrates the critical decision-making process for correctly segregating waste generated during the use of this compound.

WasteDisposalWorkflow Start Start: Generate Waste with this compound WasteType What is the physical state and origin of the waste? Start->WasteType SolidWaste Solid Chemical Waste (Pure compound, contaminated gloves, weigh boats, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, reaction mixtures) WasteType->LiquidWaste Liquid SolidContainer Action: Place in sealed, labeled 'Solid Chemical Waste' container. SolidWaste->SolidContainer LiquidType What is the nature of the liquid waste? LiquidWaste->LiquidType GeneralSolution General Solvent Waste (e.g., dissolved in DMF, DCM) LiquidType->GeneralSolution General Solution DeprotectionSolution Fmoc-Deprotection Waste (e.g., Piperidine/DMF) LiquidType->DeprotectionSolution Deprotection Step CleavageSolution Resin Cleavage Waste (e.g., TFA cocktail) LiquidType->CleavageSolution Cleavage Step SolventContainer Action: Place in appropriate 'Solvent Waste' container. Label all components. GeneralSolution->SolventContainer BaseContainer Action: Place in dedicated 'Basic Solvent Waste' container. Label all components. DeprotectionSolution->BaseContainer AcidContainer Action: Place in dedicated, vented 'Acid Waste' container. Label all components. CleavageSolution->AcidContainer

Caption: Decision workflow for segregating this compound waste.

Step 5: Final Disposal
  • Contact EHS : Once a waste container is full, or if you are discontinuing a project, contact your institution's EHS department to arrange for a waste pickup.[12][22]

  • Never Use Drains : Do not dispose of this compound or any associated solvents or reagents down the sink.[22] This is a regulatory violation and can harm the aquatic environment. The only exceptions are specific, dilute, non-hazardous aqueous solutions explicitly approved for drain disposal by your EHS office.[23]

  • Empty Containers : A container that held a hazardous chemical must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[22][24] Once clean and dry, deface the original label and dispose of it as regular lab glass or trash.[22][24]

By integrating these procedures into your daily laboratory workflow, you uphold the highest standards of scientific practice, ensuring a safe and compliant research environment.

References

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Lab Manager. (2026). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Lys(Boc,Me)-OH. Retrieved from [Link]

  • CEM Corporation. (2020). SAFETY DATA SHEET: Fmoc-Lys(Fmoc)-OH. Retrieved from [Link]

  • Anaspec, Inc. (2021). Safety Data Sheet (SDS): Fmoc-Lys(Boc)-OH. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Kocienski, P. (n.d.). Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Health and Safety Executive (HSE). (2023). Need to dispose chemicals. Retrieved from [Link]

  • Fitreach. (n.d.). Disposal/Hazardous waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]

  • PubMed. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-D-Lys(Aloc)-OH. Retrieved from [Link]

  • The University of Texas at Austin EHS. (n.d.). Chemical Waste. Retrieved from [Link]

Sources

Operational Guide: Personal Protective Equipment for Handling Fmoc-D-Lys(Nic)-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling and disposal of Fmoc-D-Lys(Nic)-OH, a key building block in modern solid-phase peptide synthesis (SPPS). As researchers and drug development professionals, our primary responsibility extends beyond experimental outcomes to ensuring a culture of safety. The protocols herein are designed to be self-validating, integrating procedural steps with the scientific rationale behind them to build a comprehensive safety system. This is not merely a checklist, but a foundational approach to risk mitigation in the laboratory.

The intrinsic hazards of Fmoc-protected amino acids as powders—primarily respiratory, skin, and eye irritation—are only one facet of the risk profile.[1][2] A robust safety plan must account for the entire SPPS workflow, which routinely employs hazardous materials such as DMF, piperidine for Fmoc deprotection, and strong acid cocktails like trifluoroacetic acid (TFA) for peptide cleavage.[3][4] Therefore, the personal protective equipment (PPE) strategy must be holistic, providing protection against a spectrum of chemical and physical hazards.

Hazard Assessment and Core Mitigation Strategy

Effective safety protocols begin with a clear understanding of the potential risks. While many Fmoc-amino acid derivatives are not classified as hazardous under the Globally Harmonized System (GHS), they are bioactive molecules and should be handled with care.[5][6] The primary risks are associated with the physical form of the reagent and the chemicals used in its application.

Table 1: Hazard & Mitigation Summary for this compound Workflow

Hazard TypePotential RiskPrimary Mitigation Control
Inhalation Respiratory tract irritation from fine powder/aerosolized particles.[1][2]Engineering Control: All handling of solid this compound and volatile reagents must occur within a certified chemical fume hood.[7][8]
Skin Contact Irritation from the amino acid derivative.[2] Chemical burns or systemic toxicity from solvents (e.g., DMF) and reagents (e.g., piperidine, TFA).Personal Protective Equipment: Chemical-resistant nitrile gloves and a full-length lab coat are mandatory.[7]
Eye Contact Serious irritation or chemical burns from splashes of solvents or cleavage reagents.[2]Personal Protective Equipment: Chemical splash goggles are required at all times.[7][9]
Ingestion Potential toxicity if swallowed.[1][2]Procedural Control: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling.[1][5]

Multi-Layered Defense: Essential PPE Requirements

The selection of PPE is a critical secondary control measure, implemented after engineering controls like fume hoods. Each component serves a specific purpose, creating a multi-layered barrier between the researcher and potential hazards.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the workspace must be prepared. A certified chemical fume hood is the most critical piece of safety equipment for SPPS.[7][8] Its function is to capture and exhaust dust from solid reagents and vapors from volatile liquids, providing the primary layer of respiratory protection.

Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving this compound and associated SPPS reagents.

Table 2: Recommended Personal Protective Equipment (PPE)

Body AreaRequired PPESpecificationRationale
Eyes/Face Chemical Splash GogglesConforms to EN 166 (EU) or NIOSH (US) standards; provides a full seal around the eyes.[9]Protects against splashes from all directions, which is crucial when handling corrosive liquids like TFA and piperidine. Standard safety glasses do not offer adequate protection.[10]
Hands Nitrile GlovesChemical-resistant, disposable. Inspect for integrity before use.Provides a barrier against skin contact with powders and liquids. Double-gloving is recommended during high-risk steps like resin cleavage. Change gloves immediately if contaminated.[7]
Body Laboratory CoatFull-length, long-sleeved, flame-resistant material.Protects skin and personal clothing from spills and splashes.[7]
Feet Closed-Toe ShoesMade of a non-permeable material (e.g., leather).Prevents injury from dropped equipment and protects feet from chemical spills.[7]

Operational Protocols: From Weighing to Waste

Adherence to standardized procedures minimizes variability and risk. The following protocols outline the essential steps for safely handling this compound throughout the experimental workflow.

Experimental Protocol 1: PPE Donning and Doffing Sequence
  • Donning (Putting On):

    • Put on the laboratory coat and fasten it completely.

    • Put on chemical splash goggles.

    • Put on the first pair of nitrile gloves. If double-gloving, put on the second pair. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

    • Remove the outer pair of gloves (if double-gloving) using a proper technique to avoid touching the outer surface.[5]

    • Remove the laboratory coat by folding it in on itself, containing any potential contamination.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Experimental Protocol 2: Handling and Disposal Workflow

This protocol outlines the key stages of handling the reagent within a fume hood.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and reagents within the hood.

  • Weighing and Reconstitution:

    • Tare the balance with a weigh boat inside the fume hood.

    • Carefully transfer the required amount of solid this compound to the weigh boat, avoiding the creation of dust.

    • Transfer the solid to the reaction vessel.

    • Slowly add the required solvent (e.g., DMF) to dissolve the reagent.

  • Use in Synthesis:

    • Perform all subsequent SPPS steps (coupling, deprotection, washing) within the fume hood.[11][12]

  • Spill Management:

    • In case of a small spill, use a chemical spill kit to absorb the material.

    • Place the contaminated absorbent material in a designated hazardous waste container.

    • Do not use water to clean up spills of the solid powder, as this can increase the area of contamination.

  • Waste Segregation and Disposal:

    • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled solid hazardous waste container.

    • Liquid Waste: Liquid waste streams must be segregated. Collect organic and aqueous waste in separate, designated containers.[7] Never dispose of chemical waste down the drain.[7]

    • Follow all institutional and local regulations for hazardous waste disposal.[13][14]

Workflow Visualization

The following diagram illustrates the logical flow of operations for handling this compound safely.

G cluster_prep Preparation Phase cluster_ops Operational Phase (Inside Fume Hood) cluster_post Post-Operation Phase Receive Receive & Log This compound Store Store in Cool, Dry Place Receive->Store Prep_Hood Prepare Fume Hood (Verify Airflow, Cover Surface) Store->Prep_Hood Don_PPE Don Full PPE (Coat, Goggles, Gloves) Prep_Hood->Don_PPE Weigh Weigh Solid Reagent (Minimize Dust) Don_PPE->Weigh Synthesize Perform Synthesis Steps (Coupling, Deprotection) Weigh->Synthesize Segregate_Waste Segregate Waste (Solid, Liquid Organic) Synthesize->Segregate_Waste Decontaminate Decontaminate Glassware & Workspace Segregate_Waste->Decontaminate Dispose Dispose of Waste via EH&S Protocols Segregate_Waste->Dispose Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for safe handling of this compound.

By integrating these robust PPE and handling protocols into your daily laboratory operations, you create a safer environment that protects both the integrity of your research and the well-being of your team.

References

  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. [Link]

  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners. [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Lys(Boc,Me)-OH. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • CEM Corporation. (2020). Safety Data Sheet: Fmoc-Lys(Fmoc)-OH. [Link]

  • AnaSpec, Inc. (2021). Safety Data Sheet: Fmoc - Lys(Dde) - OH. [Link]

  • Biron, E., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

  • JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. [Link]

  • American Chemical Society. (2019). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)?. [Link]

  • Ohio Environmental Protection Agency. (2024). Dispose of Hazardous Waste. [Link]

  • Ohio Environmental Protection Agency. (n.d.). Materials and Waste Management. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.